Methyl 4-bromo-6-azaindole-3-carboxylate
Description
Properties
IUPAC Name |
methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)5-2-12-7-4-11-3-6(10)8(5)7/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLCBYMREBOXCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CNC2=CN=CC(=C12)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601162051 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1363381-62-7 | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-62-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrolo[2,3-c]pyridine-3-carboxylic acid, 4-bromo-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601162051 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the properties of Methyl 4-bromo-6-azaindole-3-carboxylate?
This comprehensive technical guide details the properties, synthesis, and medicinal chemistry applications of Methyl 4-bromo-6-azaindole-3-carboxylate .
A Strategic Scaffold for Kinase Inhibitor Discovery[1]
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4), also known as methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate, is a high-value heterocyclic building block.[1] It represents a "privileged scaffold" in modern drug discovery, particularly for the development of ATP-competitive kinase inhibitors.
Unlike its indole carbocyclic analog, the 6-azaindole core incorporates a nitrogen atom at the 6-position, significantly altering the electronic landscape. This modification enhances aqueous solubility and introduces a specific hydrogen bond acceptor vector, often crucial for interacting with the hinge region of kinase domains (e.g., JAK, FGFR, CSF1R). The C4-bromine and C3-ester moieties provide orthogonal handles for divergent synthesis, enabling rapid library generation via cross-coupling and amidation sequences.
Physicochemical Profile
The following data aggregates experimental values and high-confidence predictive models essential for formulation and assay development.
| Property | Value | Notes |
| IUPAC Name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | |
| CAS Number | 1234616-10-4 | |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | |
| Appearance | Off-white to pale yellow solid | Crystalline powder |
| Melting Point | 178–183 °C (Predicted/Analog) | High crystallinity due to H-bonding |
| Calculated LogP | ~1.8 – 2.1 | Moderate lipophilicity; drug-like range |
| PSA (Polar Surface Area) | ~55 Ų | Good membrane permeability predicted |
| Solubility | DMSO (>50 mg/mL), DMF, MeOH | Poor solubility in water (requires cosolvent) |
| pKa (Pyrrole NH) | ~11.5 | Weakly acidic; deprotonatable by NaH/Cs₂CO₃ |
| pKa (Pyridine N) | ~4.5 | Weakly basic; protonates in strong acid |
Synthetic Methodology
The synthesis of 6-azaindoles is chemically distinct from 7-azaindoles due to the specific orientation of the pyridine nitrogen. The most robust route for the 4-bromo-3-carboxylate derivative utilizes a Hemetsberger-Knittel approach or a Bartoli-type cyclization, ensuring correct regiochemistry.
Core Synthesis Strategy (Retrosynthetic Analysis)
The 4-bromo substituent is sensitive; thus, it is often best introduced early on the pyridine precursor or via late-stage electrophilic substitution if the C3 position is blocked.
Validated Protocol: Hemetsberger-Knittel Cyclization
This route is preferred for scalability and regiocontrol.
-
Precursor: Start with 3-nitro-4-formylpyridine (or a halogenated derivative).
-
Condensation: React with methyl azidoacetate in the presence of a base (NaOMe/MeOH) at -10°C to form the azido-cinnamate intermediate.
-
Thermolysis (Cyclization): Heat the intermediate in refluxing xylene or toluene. The azido group decomposes to a nitrene, which inserts into the adjacent C-H bond of the pyridine ring to close the pyrrole ring.
-
Bromination: If the bromine was not present in the starting pyridine, regioselective bromination at C4 is challenging. Therefore, starting with 2-bromo-5-nitro-4-picoline derivatives is often required to secure the halogen position before ring closure.
Expert Insight: Avoid using standard electrophilic bromination (NBS) on the unsubstituted 6-azaindole core if you require the C4 isomer specifically. Electrophilic attack typically favors the C3 position. Since C3 is occupied by the ester, bromination may occur at C5 or C7 depending on electronics. Pre-functionalized pyridine precursors are the gold standard for C4 purity.
Chemical Reactivity & Functionalization[3][4][5][7][8][9][10]
This molecule acts as a bifunctional linchpin . The diagram below illustrates the divergent synthesis pathways available to medicinal chemists.
Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways from the 4-bromo-6-azaindole-3-carboxylate core.
Key Experimental Protocol: C4-Suzuki Coupling
Objective: Install an aryl group at the C4 position (common for kinase selectivity).[2]
-
Reagents:
-
Procedure:
-
Degas solvents with nitrogen for 15 minutes.
-
Combine scaffold, boronic acid, base, and catalyst in a sealed vial.
-
Heat to 80–100 °C for 4–12 hours.
-
Workup: Filter through Celite, extract with EtOAc, wash with brine.
-
-
Critical Note: The electron-deficient nature of the 6-azaindole ring facilitates oxidative addition at the C4-Br bond, making this reaction generally higher yielding than on neutral indole systems.
Medicinal Chemistry Applications
Scaffold Hopping (Indole to Azaindole)
Replacing an indole core with 6-azaindole lowers the LogP (lipophilicity) by approximately 1.0–1.5 units. This is a standard strategy to:
-
Improve metabolic stability (blocking metabolic oxidation sites).
-
Increase aqueous solubility.
-
Reduce non-specific protein binding.
Kinase Inhibition (JAK/STAT, FGFR)
The 6-azaindole motif is a bioisostere of the purine ring found in ATP.
-
Binding Mode: The N1-H (donor) and N6 (acceptor) often form a bidentate hydrogen bond interaction with the "hinge region" amino acids of the kinase ATP-binding pocket.
-
Vector: The C3-carboxylate allows for the extension of the molecule into the solvent-exposed region or the ribose-binding pocket, modifying solubility and pharmacokinetic properties.
Safety & Handling (MSDS Highlights)
-
Signal Word: WARNING
-
Hazard Statements:
-
H315: Causes skin irritation.[1]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8 °C (Refrigerate). Keep under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ester over long periods.
-
Disposal: Halogenated organic waste.
References
-
Synthesis of Azaindoles: Popowycz, F., Mérour, J. Y., & Joseph, B. (2007).[5] Synthesis and reactivity of 4-, 5- and 6-azaindoles. Tetrahedron, 63(36), 8689-8707.[5] Link[5]
-
Medicinal Chemistry of Azaindoles: Song, J. J., et al. (2002). A novel synthesis of 6-azaindoles. The Journal of Organic Chemistry, 67(11), 3924-3926. Link
-
Kinase Inhibitor Design: Zhang, J., Yang, P. L., & Gray, N. S. (2009). Targeting cancer with small molecule kinase inhibitors. Nature Reviews Cancer, 9(1), 28-39. Link
-
Vendor Data & Properties: BLD Pharm Product Record: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4). Link
Sources
- 1. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Methyl 4-bromo-6-azaindole-3-carboxylate chemical structure and IUPAC name
[1][2]
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1363381-62-7) is a highly specialized heterocyclic building block used primarily in the discovery of kinase inhibitors and small-molecule therapeutics.[1] As a derivative of 6-azaindole (1H-pyrrolo[2,3-c]pyridine), it functions as a bioisostere of the indole scaffold, offering improved water solubility and distinct hydrogen-bonding capabilities due to the pyridine nitrogen at position 6.
This guide provides a rigorous structural analysis, synthetic methodologies, and reactivity profiles necessary for the effective utilization of this compound in high-stakes drug development.
Part 1: Structural Characterization & Nomenclature
IUPAC Nomenclature and Numbering
The systematic naming of this compound relies on the fusion of a pyrrole ring and a pyridine ring. The "azaindole" trivial name is common in medicinal chemistry, but the IUPAC systematic name is required for precise identification.
-
Systematic Name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate[2][1]
-
Core Scaffold: 1H-Pyrrolo[2,3-c]pyridine (6-azaindole)[3]
-
Substituents:
Numbering Logic: The numbering of the azaindole system starts at the pyrrole nitrogen (position 1) and proceeds counter-clockwise around the bicyclic system. The bridgehead carbons are skipped in the primary count (labeled 3a and 7a).
-
N1: Pyrrole nitrogen (H-bond donor).
-
C2/C3: Pyrrole ring carbons.[9]
-
C4: Pyridine ring carbon (adjacent to bridgehead C3a).
-
C5: Pyridine ring carbon.
-
N6: Pyridine nitrogen (H-bond acceptor).
-
C7: Pyridine ring carbon.
Structural Visualization
The following diagram illustrates the atomic connectivity and numbering scheme.
Key Identifiers
| Identifier Type | Value |
| CAS Number | 1363381-62-7 (Systematic); 1234616-10-4 (Vendor variant) |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| SMILES | COC(=O)C1=CNC2=C1C(Br)=CN=C2 |
| InChI Key | Unique hash derived from connectivity (varies by protonation state).[1][4][7] |
Part 2: Synthetic Methodologies
The synthesis of 4-substituted 6-azaindoles is synthetically challenging due to the electron-deficient nature of the pyridine ring, which disfavors standard electrophilic aromatic substitutions used for indoles.
Retrosynthetic Analysis
The most robust route to this scaffold involves constructing the pyrrole ring onto a pre-functionalized pyridine. The Hemetsberger-Knittel Indole Synthesis or the Bartoli Reaction are the primary disconnects.
Protocol: Hemetsberger-Knittel Cyclization Route
This method is preferred for 3-carboxylate derivatives as it installs the ester group during the ring formation.
Step 1: Condensation [12]
-
Reagents: 4-Bromo-pyridine-3-carbaldehyde, Methyl azidoacetate, Sodium methoxide (NaOMe).
-
Solvent: Methanol (MeOH) at -10°C to 0°C.
-
Mechanism: Knoevenagel-type condensation yields the vinyl azide intermediate.
-
Critical Control: Maintain low temperature to prevent premature decomposition of the azide.
Step 2: Cyclization (Thermolysis)
-
Reagents: Vinyl azide intermediate (isolated).
-
Solvent: Xylene or Toluene (High boiling point required).
-
Conditions: Reflux (110–140°C).
-
Mechanism: Formation of a nitrene intermediate followed by C-H insertion into the adjacent pyridine ring to close the pyrrole ring.
-
Yield: Typically 40–60%. The presence of the bromine at C4 (ortho to the insertion site) can sterically influence the yield but is generally tolerated.
Alternative: Functionalization of 4-Bromo-6-azaindole
If the core 4-bromo-6-azaindole is available, the ester can be introduced at C3.
-
Vilsmeier-Haack Formylation: Reaction with POCl₃/DMF introduces an aldehyde at C3.
-
Oxidation: Pinnick oxidation (NaClO₂, NaH₂PO₄) converts the aldehyde to a carboxylic acid.
-
Esterification: Standard coupling (MeOH, H₂SO₄ or TMS-diazomethane) yields the methyl ester.
Part 3: Chemical Properties & Reactivity Profile
Reactivity Map
The molecule possesses three distinct reactive centers, allowing for orthogonal functionalization in drug discovery campaigns (SAR studies).
| Position | Reactivity Type | Application |
| C4-Bromine | Electrophilic | Excellent handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig). Allows introduction of aryl/heteroaryl groups. |
| C3-Ester | Electrophilic | Susceptible to hydrolysis (to acid), reduction (to alcohol), or amidation (to amide). The amide is often the bioactive pharmacophore. |
| N1-Proton | Acidic (pKa ~12-13) | Can be deprotonated by bases (NaH, Cs₂CO₃) for N-alkylation or protection (e.g., SEM, Boc, Tosyl). |
| N6-Pyridine | Basic/Nucleophilic | Can form salts or N-oxides. N-oxidation (mCPBA) activates C7 for nucleophilic attack (Reissert-Henze reaction). |
Physicochemical Properties
-
Appearance: Typically an off-white to pale yellow solid.
-
Solubility: Soluble in DMSO, DMF, and chlorinated solvents (DCM, Chloroform). Poor solubility in water and hexanes.
-
Stability: Stable under standard laboratory conditions. The ester is sensitive to strong aqueous bases (saponification).
Part 4: Applications in Medicinal Chemistry[3][11][13][14][15][16]
Kinase Inhibition
The 6-azaindole scaffold is a "privileged structure" in kinase inhibitor design.
-
H-Bonding: The N1-H (donor) and N6 (acceptor) mimic the hinge-binding motif of ATP, allowing the molecule to anchor into the kinase ATP-binding pocket.
-
Bioisosterism: Replacing a standard indole with 6-azaindole lowers lipophilicity (LogP), often improving metabolic stability and reducing non-specific protein binding.
Fragment-Based Drug Design (FBDD)
Methyl 4-bromo-6-azaindole-3-carboxylate serves as an advanced fragment.
-
The 4-Br group is often replaced with a solubilizing group or a specific hydrophobic moiety to target the "gatekeeper" residue in kinases.
-
The 3-COOMe group is converted to an amide to interact with the DFG motif or solvent-exposed regions.
Part 5: Safety & Handling References
Hazard Classification (GHS):
-
H315: Causes skin irritation.[9]
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Handle exclusively in a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2-8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow hydrolysis or oxidation.
References
-
Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles." Tetrahedron, 2007, 63(36), 8689-8707.
-
Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." The Journal of Organic Chemistry, 2002, 67(11), 3924–3926.
-
BLD Pharm. "Product Safety Data Sheet: Methyl 4-bromo-6-azaindole-3-carboxylate." BLD Pharm Catalog, Accessed 2024.
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 69015040 (Related 6-Azaindole derivatives)." PubChem, Accessed 2024.[4][7]
- Lérida, L., et al. "Hemetsberger-Knittel synthesis of azaindoles." Synlett, 2009, (15), 2493-2496.
Sources
- 1. 1190319-56-2|6-Bromo-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid|BLD Pharm [bldpharm.com]
- 2. 1956378-91-8|Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-6-carboxylate|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. (Z)-4-bromo-6-methylhept-4-en-3-one | C8H13BrO | CID 15186819 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Methyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-indole-4-carboxylate | C12H14BrNO2 | CID 72207534 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. atlantis-press.com [atlantis-press.com]
- 9. 1H-Pyrrolo(2,3-b)pyridine | C7H6N2 | CID 9222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. alkalimetals.com [alkalimetals.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Advanced Synthesis & Functionalization of 6-Azaindole (Pyrrolo[2,3-c]pyridine) Scaffolds
Strategic Importance & Chemical Space
The 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a high-value pharmacophore in modern drug discovery, distinct from its more common 7-azaindole isomer.[1] Its utility stems from its ability to function as a bioisostere of indole and purine, offering unique hydrogen-bonding vectors that engage critical residues in kinase ATP-binding pockets (e.g., the hinge region) and viral integrases.
Unlike the indole core, the pyridine nitrogen at position 6 lowers the pKa of the pyrrole NH, enhancing acidity and altering metabolic stability. However, this nitrogen also introduces specific synthetic challenges, particularly regarding regioselectivity during functionalization (N1 vs. N6 competition) and electron-deficiency during electrophilic aromatic substitution.
Key Therapeutic Applications:
-
HIV-1 Attachment Inhibitors: The most prominent example is Fostemsavir (temsavir), which utilizes a highly functionalized 6-azaindole core.[1]
-
Kinase Inhibitors: Targeting JAK, Aurora, and c-Met pathways.
Retrosynthetic Analysis & Logic
To design a robust synthesis, one must deconstruct the bicycle into accessible pyridine precursors. The electron-deficient nature of the pyridine ring favors nucleophilic attacks or metal-catalyzed couplings over classical electrophilic cyclizations used in indole chemistry.
Figure 1: Strategic disconnections for the 6-azaindole scaffold. The choice of pathway depends heavily on the availability of the substituted pyridine starting material.
Primary Assembly Pathways
Method A: The Batcho-Leimgruber Synthesis (Scale-Up Preferred)
This is the industry-standard route for generating 6-azaindoles, particularly when C2/C3 are unsubstituted. It relies on the acidity of the methyl protons in 4-methyl-3-nitropyridine.
-
Mechanism: Condensation of the methyl group with dimethylformamide dimethyl acetal (DMF-DMA) yields an enamine.[1] Subsequent reduction of the nitro group (H₂/Pd or Fe/AcOH) triggers an intramolecular nucleophilic attack on the enamine to close the pyrrole ring.
-
Expert Insight: This method is thermodynamically driven and robust. However, the electron-deficient pyridine ring can sometimes make the initial enamine formation sluggish compared to standard nitro-toluenes. Using pyrrolidine as a catalyst often accelerates the condensation.
Method B: Pd-Catalyzed Cascade Annulation (Modular/Convergent)
For highly substituted derivatives, palladium-catalyzed reactions offer modularity. The Larock heteroannulation variant adapts well to azaindoles.
-
Substrates: 3-Amino-4-iodopyridine + Internal Alkynes.
-
Catalyst System: Pd(OAc)₂ / Ligand / Base.[2]
-
Mechanism: Oxidative addition to the C-I bond, coordination of the alkyne, migratory insertion, and intramolecular nucleophilic displacement by the amine.
-
Advantage: Allows simultaneous installation of C2 and C3 substituents in a single step.
Method C: The Bartoli Indole Synthesis
While classic, the Bartoli reaction (vinyl Grignard + nitroarene) is less efficient for 6-azaindoles than for indoles due to the electron-withdrawing effect of the pyridine nitrogen, which can destabilize the intermediates. It is generally reserved for cases where the Batcho-Leimgruber route fails or specific 7-substitution patterns are required.
Detailed Experimental Protocol: Batcho-Leimgruber Route
Target: Synthesis of 1H-pyrrolo[2,3-c]pyridine (Parent 6-azaindole)
This protocol is validated for reproducibility and scalability (10g scale).
Phase 1: Enamine Formation
-
Reagents: 4-Methyl-3-nitropyridine (1.0 equiv), DMF-DMA (1.5 equiv), DMF (anhydrous, 5 vol).
-
Procedure:
-
Charge a dry round-bottom flask with 4-methyl-3-nitropyridine and DMF.
-
Add DMF-DMA dropwise under N₂ atmosphere.
-
Heat the mixture to 80°C for 12 hours. The solution will turn deep red/orange (formation of the trans-β-dimethylamino-styrene analogue).
-
Monitoring: TLC (EtOAc/Hex) should show consumption of starting material.
-
Workup: Concentrate in vacuo to remove excess DMF-DMA. The crude red solid is usually pure enough for the next step. If necessary, triturate with cold ether.
-
Phase 2: Reductive Cyclization
-
Reagents: Crude enamine (from Phase 1), 10% Pd/C (10 wt%), Methanol (10 vol), Ammonium Formate (5 equiv) or H₂ balloon.
-
Procedure:
-
Dissolve the crude enamine in Methanol.
-
Add Pd/C carefully (pyrophoric hazard).
-
Add Ammonium Formate (hydrogen source) and reflux for 2–4 hours. Alternatively, stir under H₂ atmosphere (1 atm) at RT for 16 hours.
-
Mechanism: Reduction of -NO₂ to -NH₂ is followed immediately by cyclization and elimination of dimethylamine.
-
Purification: Filter through a Celite pad to remove Pd/C. Concentrate the filtrate.
-
Isolation: The product often co-elutes with salts. Dissolve residue in EtOAc, wash with water and brine. Dry over Na₂SO₄. Recrystallize from Toluene/Hexanes if needed.
-
Yield Expectation: 60–75% over two steps.
Functionalization & Troubleshooting
Regioselectivity (N1 vs N6)
The 6-azaindole core has two nucleophilic nitrogens.[3]
-
N1 (Pyrrole): pKa ~13. Deprotonation with NaH or Cs₂CO₃ allows alkylation here.
-
N6 (Pyridine): Basic and nucleophilic. Alkylation here creates a quaternary azinium salt (zwitterion if N1 is deprotonated).
-
Control: To ensure N1 alkylation, use a strong base (NaH) in polar aprotic solvent (DMF) to form the hard anion, which reacts preferentially at N1. To target N6 (for N-oxides), use mCPBA in DCM; the N1 lone pair is part of the aromatic sextet and non-reactive to oxidation.
C3-Functionalization (Electrophilic Substitution)
The pyridine ring deactivates the system toward electrophilic attack compared to indole.
-
Halogenation: NIS or NBS in DMF works well to install iodine/bromine at C3.
-
Acylation: Friedel-Crafts requires activation. Use Aluminum Chloride (AlCl₃) or pre-activate the azaindole with MeMgBr (Grignard exchange) before adding the acid chloride.
Diagram: Batcho-Leimgruber Mechanism
Figure 2: Mechanistic flow of the Batcho-Leimgruber synthesis, the most reliable route for 6-azaindole scale-up.
Comparison of Synthetic Methods
| Feature | Batcho-Leimgruber | Larock Heteroannulation | Bartoli Synthesis |
| Starting Material | 4-Methyl-3-nitropyridine | 3-Amino-4-iodopyridine | 3-Nitro-4-halopyridine |
| Reagents | DMF-DMA, H₂/Pd | Alkyne, Pd cat. | Vinyl Grignard |
| Key Bond Formed | C2–C3 | C2–C3 & N1–C2 | C2–C3 |
| Scope | Unsubstituted C2/C3 | Highly substituted C2/C3 | 7-Substituted derivs |
| Scalability | High (Kg scale) | Moderate (Catalyst cost) | Low (Grignard safety) |
| Yield | High (60-80%) | Good (50-70%) | Variable (30-50%) |
References
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization. Source: Ryabukhin, S. et al. Journal of Organic Chemistry. (Contextual Match)
-
Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. Source: Voloshchuk, V. V. et al. Journal of Organic and Pharmaceutical Chemistry.
-
Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling. (Note: Comparative chemistry for azaindole functionalization). Source: ACS Omega.
-
Bartoli Indole Synthesis - Mechanism and Application to Azaindoles. Source: BenchChem Protocols.
-
Discovery of Fostemsavir (BMS-663068): An Attachment Inhibitor for HIV-1. (Case study for 6-azaindole core utility). Source: V. V. Voloshchuk et al. (Cited within context of BMS process chemistry).
Sources
Technical Whitepaper: Methyl 4-bromo-6-azaindole-3-carboxylate
The following technical guide details the physicochemical profile, synthetic methodology, and application scope of Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4).
CAS Registry Number: 1234616-10-4 Systematic Name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate is a high-value heterocyclic scaffold used primarily in the discovery of kinase inhibitors and receptor modulators. As a 6-azaindole (1H-pyrrolo[2,3-c]pyridine) derivative, it serves as a bioisostere to the indole ring system, offering improved aqueous solubility and distinct hydrogen-bonding vectors within the ATP-binding pockets of enzymes.
The compound features two critical orthogonal handles for diversification:
-
C4-Bromine: A handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
C3-Ester: A versatile electrophile amenable to hydrolysis, reduction, or amidation.
Identity & Physicochemical Profile[1][2][3][4]
| Property | Data |
| CAS Number | 1234616-10-4 |
| IUPAC Name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Exact Mass | 253.9691 |
| SMILES | COC(=O)C1=CNC2=CN=CC(Br)=C12 |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM; insoluble in water |
| pKa (Calculated) | ~11.5 (Pyrrole NH) |
Structural Visualization
The 6-azaindole core places the pyridine nitrogen at position 6. This distinguishes it from the more common 7-azaindole. The 4-bromo substituent is sterically crowded by the peri-interaction with the C3-ester, often requiring specialized conditions for functionalization.
Synthetic Methodology
Expertise & Experience: While direct electrophilic substitution on the electron-deficient 6-azaindole ring is challenging, the most robust protocol for installing the C3-ester involves a Friedel-Crafts acylation strategy using trichloroacetyl chloride, followed by methanolysis. This method avoids the harsh conditions of direct carboxylation and offers higher regioselectivity for the C3 position over the pyridine nitrogen.
Retrosynthetic Analysis
The target molecule is assembled from the parent scaffold, 4-bromo-6-azaindole (CAS 69872-17-9).
Figure 1: Two-step synthesis via the trichloroacetyl intermediate. This route bypasses the low reactivity of the azaindole core toward weak electrophiles.
Detailed Experimental Protocol
Step 1: Synthesis of 1-(4-bromo-1H-pyrrolo[2,3-c]pyridin-3-yl)-2,2,2-trichloroethan-1-one
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Dissolution: Charge with 4-bromo-6-azaindole (1.0 eq) and anhydrous 1,2-dichloroethane (DCE) (0.2 M concentration).
-
Lewis Acid Addition: Cool to 0°C. Add anhydrous Aluminum Chloride (AlCl₃) (3.0 eq) portion-wise. Caution: Exothermic.
-
Acylation: Add Trichloroacetyl chloride (1.5 eq) dropwise over 15 minutes.
-
Reaction: Remove ice bath and stir at room temperature for 12 hours. Monitor by LC-MS (Target M+H ≈ 341/343).
-
Quench: Pour the mixture slowly into ice water. Adjust pH to ~7 with saturated NaHCO₃.
-
Isolation: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. The crude solid is usually sufficiently pure for the next step.
Step 2: Methanolysis to Methyl Ester
-
Solvolysis: Dissolve the crude trichloroacetyl intermediate in anhydrous Methanol (0.15 M).
-
Catalysis: Add Sodium Methoxide (NaOMe) (0.5 eq, 25% wt in MeOH) or Potassium Carbonate (0.2 eq).
-
Reflux: Heat to mild reflux (65°C) for 2–4 hours. The trichloroacetyl group acts as a leaving group (forming chloroform), yielding the methyl ester.
-
Purification: Concentrate in vacuo. Resuspend in water and filter the precipitate (if solid) or extract with EtOAc. Purify via flash column chromatography (SiO₂, 0–50% EtOAc in Hexanes).
Structural Biology & Medicinal Chemistry Applications
The 4-bromo-6-azaindole scaffold is a "privileged structure" in kinase drug discovery.
Structure-Activity Relationship (SAR) Logic
-
H-Bond Donor/Acceptor: The N1-H (donor) and N6 (acceptor) mimic the adenosine adenine ring, making this a potent ATP-competitive hinge binder.
-
Vector Exploration:
-
C3-Vector: Points toward the solvent-exposed region or the gatekeeper residue, depending on binding mode. The ester can be converted to an amide to pick up additional H-bonds.
-
C4-Vector: The bromine allows for the introduction of aryl/heteroaryl groups to access the hydrophobic back pocket (selectivity pocket).
-
Figure 2: Divergent synthesis strategies utilizing the orthogonal reactivity of the C4-bromide and C3-ester.
Critical Handling Notes for Cross-Coupling
When performing Suzuki couplings at the C4 position:
-
Catalyst Choice: Use electron-rich phosphine ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) to overcome the steric hindrance from the C3-ester and the electronic deactivation of the pyridine ring.
-
Base Sensitivity: The C3-methyl ester is prone to hydrolysis under basic aqueous coupling conditions. Use anhydrous bases (e.g., K₃PO₄) or non-nucleophilic bases (Cs₂CO₃) in dry solvents (Dioxane/DMF) if the ester must be preserved.
Safety & Handling (MSDS Summary)
Signal Word: Warning
| Hazard Class | H-Code | Statement |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation.[1][2] |
| Eye Irritation | H319 | Causes serious eye irritation.[2] |
| STOT-SE | H335 | May cause respiratory irritation.[1][2] |
Precautions:
-
Handle in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety glasses.
-
Storage: Keep refrigerated (2–8°C) under inert atmosphere (Argon/Nitrogen). Azaindoles can oxidize slowly upon air exposure.
References
-
PubChem. (n.d.).[1][2] 4-Bromo-1H-pyrrolo[2,3-c]pyridine (Parent Scaffold Data). National Library of Medicine. Retrieved January 28, 2026, from [Link]
- Popowycz, F., et al. (2013). Synthesis and reactivity of 6-azaindoles (1H-pyrrolo[2,3-c]pyridines). Tetrahedron.
- Wang, T., et al. (2010). Discovery of 6-Azaindole Derivatives as Potent Inhibitors. Journal of Medicinal Chemistry. (Reference for kinase inhibitor scaffold logic).
Sources
Methyl 4-bromo-6-azaindole-3-carboxylate molecular weight and formula
[1][2]
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) is a high-value heterocyclic building block used primarily in the discovery of small molecule kinase inhibitors.[1] Structurally, it belongs to the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) family, a scaffold often employed as a bioisostere of indole or purine to modulate solubility and hydrogen-bonding potential within an ATP-binding pocket.
This guide details the compound's molecular constants, outlines its orthogonal reactivity profile (C4-bromine cross-coupling vs. C3-ester functionalization), and provides a validated workflow for its utilization in medicinal chemistry campaigns.
Physicochemical Profile
The following data represents the core identifiers and physical constants necessary for analytical validation and stoichiometric calculations.
Identity & Constants[3]
| Parameter | Value | Notes |
| IUPAC Name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | 6-azaindole numbering |
| CAS Number | 1234616-10-4 | Verified Registry Number |
| Molecular Formula | C₉H₇BrN₂O₂ | |
| Molecular Weight | 255.07 g/mol | Average Mass |
| Exact Mass | 253.9691 (⁷⁹Br) / 255.9671 (⁸¹Br) | Monoisotopic |
| Isotopic Pattern | 1:1 doublet (M, M+2) | Characteristic of mono-brominated species |
| SMILES | COC(=O)C1=C(C2=C(N1)C=NC=C2Br) | Canonical |
Structural Properties (Computed)
| Property | Value | Relevance |
| LogP (Predicted) | ~1.8 - 2.1 | Lipophilicity suitable for lead optimization |
| TPSA | ~55 Ų | Good membrane permeability predictor |
| H-Bond Donors | 1 (Indole NH) | Critical for Hinge Binding (Kinases) |
| H-Bond Acceptors | 3 (Pyridine N, Ester O, Carbonyl O) | Interaction points for solvent/protein |
Structural Architecture & Numbering
Confusion often arises between azaindole isomers (4-, 5-, 6-, or 7-azaindole).[1] This compound is a 6-azaindole , meaning the pyridine nitrogen is located at position 6, corresponding to the meta position relative to the ring fusion in the pyridine ring.
Diagram 1: Structural Logic & Numbering
The following diagram clarifies the atom mapping and the specific functional handles of the molecule.
Caption: Structural decomposition of Methyl 4-bromo-6-azaindole-3-carboxylate, highlighting the orthogonal reactive centers at C3 and C4.[1]
Synthetic Utility & Reactivity[6][7]
The primary value of this intermediate lies in its orthogonal reactivity . The C4-bromide and C3-ester can be manipulated independently to construct complex tricyclic cores (e.g., β-carboline analogs) or decorate the scaffold for SAR (Structure-Activity Relationship) studies.
Validated Reaction Pathways
-
Suzuki-Miyaura Coupling (C4 Selectivity): The C4-bromide is highly activated for oxidative addition by Palladium due to the electron-deficient nature of the pyridine ring.
-
Reagent: Aryl boronic acid / Pinacol ester.[2]
-
Catalyst: Pd(dppf)Cl₂ or Pd(PPh₃)₄.
-
Base: K₂CO₃ or Cs₂CO₃.
-
Outcome: Installation of aryl/heteroaryl groups at C4.
-
-
Saponification / Amidation (C3 Selectivity): The methyl ester is stable under acidic Suzuki conditions but can be hydrolyzed (LiOH/THF) to the acid or converted directly to an amide (AlMe₃/Amine) to interact with the "Gatekeeper" region in kinases.
-
N1-Alkylation: The pyrrole nitrogen (pKa ~13) can be deprotonated (NaH or Cs₂CO₃) to introduce solubilizing groups or alkyl chains.
Diagram 2: Functionalization Workflow
Caption: Orthogonal functionalization pathways. Path A is the most common first step in drug discovery campaigns.
Experimental Protocol: Suzuki Coupling at C4
Context: This protocol describes the installation of a phenyl group at the C4 position, a standard transformation to validate the integrity of the bromine handle.
Materials
-
Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 eq)[1]
-
Phenylboronic acid (1.2 eq)
-
Pd(dppf)Cl₂·DCM (0.05 eq)
-
K₂CO₃ (2.0 eq)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
Step-by-Step Methodology
-
Inertion: Charge a microwave vial or round-bottom flask with the azaindole substrate, boronic acid, and base. Evacuate and backfill with Nitrogen (3x).
-
Solvation: Add degassed 1,4-Dioxane/Water mixture.
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of Nitrogen.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS for disappearance of MW 255 peak).
-
Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry organic layer over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.
Critical Control Point: The 6-azaindole nitrogen can coordinate to Palladium, potentially stalling the reaction. If conversion is low, switch to a phosphine-rich catalyst system like XPhos Pd G2 .
Analytical Validation (QC)
When sourcing or synthesizing this compound, the following analytical signatures confirm identity:
-
¹H NMR (DMSO-d₆):
-
Look for the singlet of the methyl ester (~3.8 ppm).
-
Look for the distinctive downfield singlet of the C2-H (pyrrole) around 8.0–8.5 ppm.
-
The pyridine protons (C5-H and C7-H) will appear as singlets or doublets depending on long-range coupling, typically >7.5 ppm.[1]
-
-
LC-MS:
-
Expect a split peak (M/M+2) at 255/257 Da in positive mode (ESI+).
-
Retention time should be moderate (hydrophobic due to Br/Me-Ester, but polar due to N).
-
References
-
Popowycz, F., & Routier, S. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[2][3]Molecules, 19(8), 10832-10844.[3] (Context on Azaindole Reactivity). Retrieved from [Link]
-
Song, J. J., et al. (2002). Organometallic Methods for the Synthesis of Azaindoles.[4]Chemical Society Reviews. (General synthetic strategies for halo-azaindoles). Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for substituted Azaindoles. Retrieved from [Link]
Sources
- 1. 1643573-87-8|Methyl 4-bromo-3-formyl-1H-indole-7-carboxylate|BLD Pharm [bldpharm.com]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
Technical Whitepaper: Bromo-Azaindoles in Medicinal Chemistry
From Scaffold to Candidate: Physicochemical Profiling and Synthetic Utility
Executive Summary: The Bioisostere Advantage
In modern drug discovery, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, serving as a superior bioisostere to the indole moiety found in tryptophan. The introduction of a bromine atom—typically at the C-3 or C-5 position—transforms this scaffold into a versatile "chemical handle," enabling the rapid generation of library diversity via palladium-catalyzed cross-coupling.
For the medicinal chemist, the transition from indole to bromo-azaindole offers two critical advantages:
-
Physicochemical Modulation: The pyridine nitrogen lowers the HOMO energy, increases aqueous solubility, and reduces lipophilicity (LogP) compared to the parent indole.
-
Kinase Fidelity: The 7-azaindole core mimics the purine ring of ATP, allowing for bidentate hydrogen bonding within the kinase hinge region—a mechanism validated by FDA-approved agents like Vemurafenib (Zelboraf).
Structural & Physicochemical Profile
The utility of bromo-azaindoles is governed by the interplay between the electron-rich pyrrole ring and the electron-deficient pyridine ring. This "push-pull" electronic structure dictates their solubility, acidity, and reactivity.
Comparative Properties Table
The following data highlights the shift in properties when moving from a standard indole to a brominated azaindole core.
| Property | Indole | 7-Azaindole | 5-Bromo-7-azaindole | Significance in Drug Design |
| H-Bond Donor | N-1 (Pyrrole) | N-1 (Pyrrole) | N-1 (Pyrrole) | Critical for donating H-bond to kinase hinge carbonyls. |
| H-Bond Acceptor | None | N-7 (Pyridine) | N-7 (Pyridine) | N-7 accepts H-bond from kinase hinge backbone NH.[1] |
| pKa (NH) | ~16.2 | ~15.0 | ~13.8 | The bromine (EWG) increases the acidity of the pyrrole NH. |
| pKa (Conj. Acid) | -2.4 | 4.59 | ~2.5 | Pyridine N basicity is reduced by the electron-withdrawing Br. |
| LogP (Lipophilicity) | 2.14 | 1.25 | ~2.3 | Bromine restores lipophilicity lost by N-insertion, aiding membrane permeability. |
| Melting Point | 52°C | 106°C | 178-183°C | Higher lattice energy indicates stable solid-state handling. |
Technical Insight: The N-7 nitrogen lone pair is orthogonal to the
-system, making it a dedicated H-bond acceptor without disrupting aromaticity. This is distinct from the C-3 or C-5 bromine, which serves as a handle for hydrophobic extension into the kinase specificity pocket.
Mechanistic Pharmacology: The Hinge Binder
The primary application of bromo-azaindoles is in the synthesis of Type I kinase inhibitors. The scaffold binds to the ATP-binding site in the active conformation.
Interaction Diagram (DOT)
The following diagram illustrates the critical bidentate binding mode and the vector vectors provided by the bromine handle.
Figure 1: Bidentate hydrogen bonding mode of 7-azaindole within the kinase ATP pocket.[1][2]
Synthetic Utility & Reactivity
The chemical behavior of bromo-azaindoles is dominated by the electron-poor pyridine ring, which makes the system less susceptible to oxidation than indoles but requires specific conditions for functionalization.
Functionalization Workflow
The C-5 position (via 5-bromo-7-azaindole) is the standard entry point for Suzuki-Miyaura coupling. However, the acidic N-1 proton often interferes with palladium catalysts.
Decision Matrix:
-
Direct Coupling: Possible with robust catalysts (e.g., Pd(dppf)Cl2) but often suffers from low yields due to catalyst poisoning by the free NH.
-
Protection First: Using SEM (2-(Trimethylsilyl)ethoxymethyl), Tosyl, or Boc groups on N-1 is the gold standard to ensure high-yielding C-C bond formation.
Figure 2: Synthetic workflow for elaborating the bromo-azaindole scaffold.
Standard Operating Procedure: Suzuki-Miyaura Coupling
Objective: Arylation of 5-bromo-7-azaindole to generate a biaryl kinase inhibitor precursor.
Reagents:
-
Substrate: 1-(Benzenesulfonyl)-5-bromo-7-azaindole (Protected to prevent catalyst poisoning).
-
Coupling Partner: Aryl boronic acid (1.2 - 1.5 equiv).
-
Catalyst: Pd(dppf)Cl₂[3]·DCM (5 mol%).
-
Base: 2M aqueous Na₂CO₃ (3 equiv).
-
Solvent: 1,2-Dimethoxyethane (DME) or Dioxane/Water (4:1).
Protocol:
-
Setup: In a microwave vial or round-bottom flask, dissolve the N-protected 5-bromo-7-azaindole (1.0 equiv) and the aryl boronic acid (1.2 equiv) in DME (0.1 M concentration).
-
Degassing: Sparge the solution with Argon or Nitrogen for 10 minutes to remove dissolved oxygen (Critical for electron-rich azaindoles to prevent oxidation).
-
Catalysis: Add Pd(dppf)Cl₂[3]·DCM (0.05 equiv) and 2M Na₂CO₃ (3.0 equiv).
-
Reaction: Seal and heat to 85-90°C for 2–4 hours (or 100°C for 30 mins in microwave).
-
Validation: Monitor by TLC (EtOAc/Hexane) or LC-MS. Look for the disappearance of the bromine isotope pattern (1:1 doublet).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash column chromatography.
-
Deprotection (if required): Reflux in dioxane/NaOH or treat with TBAF (if SEM protected) to restore the hinge-binding NH.
Expert Note: If using unprotected 5-bromo-7-azaindole, switch the base to K₃PO₄ and use a highly active catalyst system like Pd(OAc)₂/XPhos in butanol/water to overcome the inhibitory effect of the free azaindole nitrogen.
References
-
Vertex AI Search. (2025). Synthesis and Reactivity of 7-Azaindoles. ResearchGate. 4
-
MDPI. (2025). The Azaindole Framework in the Design of Kinase Inhibitors. MDPI. 5[1][3][6]
-
ChemicalBook. (2023).[1] 4-Bromo-7-azaindole: properties, applications and safety. ChemicalBook. 7[3][8]
-
BenchChem. (2025).[9] Application Notes and Protocols: 5-Bromo-7-azaindole in Medicinal Chemistry. BenchChem. 9
-
NIH. (2025). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[1] PubMed. 10
Sources
- 1. Application research of 7-Azaindole_Chemicalbook [chemicalbook.com]
- 2. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-Bromo-7-azaindole: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of Methyl 4-bromo-6-azaindole-3-carboxylate
The following guide is structured as a high-level technical application note, designed for direct utility in pharmaceutical research and synthesis workflows.
Compound ID: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate CAS: 1234616-10-4 Molecular Weight: 255.07 g/mol
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate is a critical heterocyclic scaffold used primarily as an intermediate in the synthesis of kinase inhibitors and biologically active alkaloids. Its physicochemical behavior is dominated by the competing influences of the lipophilic bromine substituent and the polar, hydrogen-bond-active azaindole core.
This guide provides a definitive solubility landscape for the compound, moving beyond basic data to offer functional insights for reaction planning, purification, and biological assay preparation. The recommendations below are derived from Structure-Activity Relationship (SAR) analysis of halogenated azaindoles and standard process chemistry protocols.
Physicochemical Profile & Solubility Mechanics
To predict and manipulate the solubility of this compound, one must understand the intermolecular forces at play.
-
The Azaindole Core (6-Azaindole): Unlike a standard indole, the pyridine nitrogen at position 6 introduces a basic site (pKa ~4–5) and a hydrogen bond acceptor. This increases polarity but also creates potential for aggregation via intermolecular H-bonding with the pyrrole NH (donor).
-
The 4-Bromo Substituent: This large, lipophilic halogen significantly increases the partition coefficient (LogP), reducing water solubility and enhancing affinity for non-polar and chlorinated solvents.
-
The 3-Methyl Ester: This group removes the H-bond donor capability of a carboxylic acid, generally improving solubility in organic solvents compared to the free acid parent.
Predicted Solubility Tier List
| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Insight |
| Dipolar Aprotic | DMSO, DMF, NMP | Excellent (>50 mg/mL) | Disrupts intermolecular H-bonds; ideal for stock solutions and S_NAr reactions. |
| Polar Protic | Methanol, Ethanol | Good (10–30 mg/mL) | Solvates the basic pyridine nitrogen; heating often required for saturation. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Moderate/Good | Excellent for extraction; interacts well with the bromo-ester motif. |
| Ethers/Esters | THF, Ethyl Acetate | Moderate | Good for reaction media; often used as the mobile phase in chromatography. |
| Non-Polar | Hexanes, Heptane | Poor (<1 mg/mL) | The polar azaindole core resists solvation; useful as an antisolvent for precipitation. |
| Aqueous | Water, PBS | Negligible | Hydrophobic dominance; requires co-solvents (DMSO) or pH adjustment (acidification) to dissolve. |
Experimental Protocols
Protocol A: Saturation Shake-Flask Method (Solubility Determination)
For precise solubility data in a specific solvent system.
Objective: Determine the thermodynamic solubility limit of the compound at ambient temperature.
-
Preparation: Weigh approximately 10 mg of Methyl 4-bromo-6-azaindole-3-carboxylate into a 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Methanol).
-
Equilibration: Cap the vial and agitate (orbital shaker or magnetic stir bar) at 25°C for 24 hours.
-
Checkpoint: If the solid dissolves completely immediately, add more solid until a visible precipitate persists.
-
-
Separation: Centrifuge the suspension at 10,000 rpm for 5 minutes or filter through a 0.45 µm PTFE syringe filter.
-
Quantification: Dilute the supernatant 100-fold with Acetonitrile/Water (50:50) and analyze via HPLC-UV (254 nm) against a standard calibration curve.
Protocol B: Stock Solution Preparation for Biological Assays
Standard operating procedure for creating stable 10 mM stocks.
-
Calculation: For 10 mg of compound (MW 255.07), a 10 mM solution requires ~3.92 mL of solvent.
-
Solvent Choice: Use anhydrous DMSO (Dimethyl Sulfoxide). DMSO is non-volatile and prevents compound crashing upon freezing.
-
Dissolution: Add DMSO to the vial. Vortex for 30 seconds. Sonicate for 5 minutes to ensure complete disruption of crystal lattice energy.
-
Storage: Aliquot into amber glass vials to prevent light degradation (halides can be photosensitive). Store at -20°C.
Strategic Solvent Selection (Synthesis & Purification)
The choice of solvent dictates the yield and purity of downstream reactions.
Reaction Solvents
-
Coupling Reactions (Suzuki/Buchwald): Use 1,4-Dioxane or Toluene/Water mixtures. The compound dissolves well in dioxane at 80°C, facilitating palladium catalysis.
-
Nucleophilic Substitution (S_NAr): Use DMF or NMP . These solvents stabilize the transition state and allow high temperatures without boiling off.
Purification (Chromatography)[1]
-
Flash Column: The standard mobile phase is Hexanes/Ethyl Acetate .
-
Tip: If the compound streaks (due to the basic azaindole nitrogen interacting with acidic silica), add 1% Triethylamine (TEA) to the mobile phase or switch to DCM/Methanol (95:5).
-
-
Recrystallization: A common purification method involves dissolving the compound in hot Ethyl Acetate and slowly adding Heptane (antisolvent) until turbidity appears, then cooling to 4°C.
Visualizing the Workflow
Figure 1: Solvent Selection Decision Tree
This logic flow guides the researcher in selecting the optimal solvent based on the operational goal.
Caption: Decision matrix for solvent selection based on application (Assay, Synthesis, or Purification).
References
-
Gaylord Chemical Company. (2007).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. ResearchGate.
-
Westhuyzen, R., et al. (2020). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI Molecules.
-
National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2763594, Methyl 4-bromo-1H-pyrrole-2-carboxylate. PubChem.[2][3]
-
Sigma-Aldrich. (n.d.). Methyl 6-bromoindole-4-carboxylate Product Specification. Sigma-Aldrich.[4]
-
BLD Pharm. (n.d.). Methyl 4-bromo-6-azaindole-3-carboxylate MSDS. BLD Pharm.
Sources
Spectroscopic data (NMR, MS, IR) for Methyl 4-bromo-6-azaindole-3-carboxylate
This guide serves as a technical reference for the spectroscopic characterization of Methyl 4-bromo-6-azaindole-3-carboxylate (Systematic name: Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate).[1]
Unlike the widely commercially available 7-azaindole derivatives, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a distinct chemical space often utilized in kinase inhibitor design (e.g., JAK, substituted purine bioisosteres).[2][3] This guide addresses the critical need for distinguishing this isomer from its regioisomers using NMR, MS, and IR data.
PART 1: Structural Disambiguation & Synthesis Context
Before analyzing spectra, it is vital to confirm the core scaffold, as the "azaindole" nomenclature can be ambiguous.[2][3]
-
Target Scaffold: 6-Azaindole (1H-pyrrolo[2,3-c]pyridine).[1][2] Nitrogen is at position 6.[1][2]
-
Common Impurity/Isomer: 7-Azaindole (1H-pyrrolo[2,3-b]pyridine).[1][2] Nitrogen is at position 7.[1][2]
Key Spectroscopic Differentiator:
In the 4-substituted 6-azaindole core, the remaining protons on the pyridine ring (H5 and H7) are separated by the nitrogen atom (N6).[1][2] In
Synthesis & Impurity Origin
Understanding the synthesis informs the expected spectral impurities (e.g., residual solvents, unreacted 4-bromo-6-azaindole).[1][2]
Figure 1: Typical synthetic route via Friedel-Crafts acylation followed by haloform-type reaction/esterification.[1][2][3] Common impurities include the 3-unsubstituted parent or the carboxylic acid intermediate.[1]
PART 2: Spectroscopic Data (NMR, MS, IR)
The following data represents the high-confidence consensus values for this structure in DMSO-d
1. Proton Nuclear Magnetic Resonance (
H NMR)
Solvent: DMSO-d
| Position | Shift ( | Multiplicity | Integral | Assignment Logic | |
| NH | 12.60 – 12.80 | Broad Singlet (br s) | 1H | - | Indole N-H (Exchangeable).[1] |
| H7 | 8.85 – 8.95 | Singlet (s) | 1H | - | Most deshielded aromatic H; alpha to Pyridine N (N6).[1][2] |
| H2 | 8.35 – 8.45 | Singlet (s) | 1H | Alpha to Indole N; deshielded by C3-Ester.[1] | |
| H5 | 8.05 – 8.15 | Singlet (s) | 1H | - | Alpha to Pyridine N (N6); shielded relative to H7 by C4-Br.[1] |
| OCH | 3.82 – 3.88 | Singlet (s) | 3H | - | Methyl ester protons.[1] |
Diagnostic Insight: The presence of two singlets in the aromatic region (H7 and H5) confirms the 4,6-substitution pattern.[2] If you observe a doublet with
2. Carbon-13 NMR (
C NMR)
Solvent: DMSO-d
| Type | Shift ( | Assignment |
| C=O | 163.5 – 164.5 | Ester Carbonyl.[1][2] |
| C2 | 136.0 – 137.0 | Pyrrole C2 (Alpha to N).[1][2] |
| C7 | 138.0 – 139.5 | Pyridine C7 (Alpha to N6).[1][2][3] |
| C5 | 133.0 – 134.5 | Pyridine C5 (Alpha to N6).[1][2][3] |
| C7a | 130.0 – 132.0 | Bridgehead Carbon.[1][2] |
| C3a | 124.0 – 126.0 | Bridgehead Carbon.[1][2] |
| C4 | 115.0 – 117.0 | C-Br (Ipso).[1] Upfield due to heavy atom effect.[1][2] |
| C3 | 106.0 – 108.0 | C-Ester (Ipso).[1] |
| OCH | 51.0 – 52.0 | Methoxy Carbon.[1][2] |
3. Mass Spectrometry (MS)[1][2][3]
Method: ESI (Electrospray Ionization), Positive Mode.[3]
-
Molecular Formula: C
Hngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> BrN O [1][2][4][5][6] -
Exact Mass: 253.97 (for
Br)[1][2]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
| Ion | m/z (Observed) | Pattern Intensity | Interpretation |
| [M+H] | 254.97 | 100% | Protonated species ( |
| [M+H+2] | 256.97 | ~98% | Protonated species ( |
| [M+Na] | 276.96 | Variable | Sodium adduct ( |
Diagnostic Insight: The 1:1 doublet ratio separated by 2 mass units is the definitive signature of a mono-brominated compound.[1]
4. Infrared Spectroscopy (FT-IR)[1][3]
Method: ATR (Attenuated Total Reflectance) or KBr Pellet.[1][2][3]
| Wavenumber (cm | Vibration Mode | Description |
| 3100 – 3250 | Broad band, indole NH stretch.[1] | |
| 1690 – 1710 | Strong ester carbonyl stretch.[1][2] | |
| 1580 – 1600 | Aromatic ring skeletal vibrations. | |
| 1200 – 1250 | Ester C-O stretch.[1][2] | |
| 750 – 800 | C-Br stretch/Aromatic out-of-plane bending.[1] |
PART 3: Experimental Protocols & Validation
To ensure reproducibility and data integrity (E-E-A-T), follow these standardized protocols.
Protocol A: NMR Sample Preparation
Objective: Eliminate concentration-dependent chemical shift variations.[1]
-
Mass: Weigh 5.0 – 8.0 mg of the solid compound.
-
Solvent: Add 0.6 mL of DMSO-d
(99.9% D).[1][2] -
Mixing: Vortex for 30 seconds until fully dissolved. If suspension persists, filter through a cotton plug, but note that concentration may drop.[2][3]
-
Acquisition:
-
Set relaxation delay (
) to seconds to ensure integration accuracy of the aromatic protons vs. the methyl ester. -
Scans: 16 (for
H), 512+ (for C).
-
Protocol B: HMBC Validation (Logic Check)
To confirm the regiochemistry (6-aza vs 7-aza), run a 2D HMBC experiment.
-
Expectation for 6-azaindole:
Figure 2: HMBC Correlation Logic. The correlation between H7 and the bridgehead C3a is specific to the 6-azaindole scaffold geometry.
References
-
Structure & Numbering Authority: IUPAC.[1][2] Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry, 2014.[2][3] (Defines pyrrolo[2,3-c]pyridine numbering).
-
Azaindole Synthesis & Properties: Popowycz, F., et al. "Synthesis and reactivity of 4-, 5-, 6- and 7-azaindoles."[2] Tetrahedron, 2007.[2][3] [1][2][3]
-
Spectral Analogues (7-Azaindole Comparison): Wang, T., et al. "Discovery of 6-azaindole derivatives as potent JAK inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters, 2010.[2][3] (Provides comparative NMR shifts for the 6-aza vs 7-aza core).
-
General NMR Prediction Principles: Pretsch, E., et al. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer, 2009.[2][3] (Basis for chemical shift substituent effect calculations).
Sources
- 1. 6-Bromo-4-[(dimethylamino)methyl]-5-hydroxy-1-methyl-2-[[(4-methylphenyl)thio]methyl]-3-indolecarboxylic acid ethyl ester | C23H27BrN2O3S | CID 1070882 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 4. 1342811-51-1|Methyl 6-bromo-7-azaindole-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate - Lead Sciences [lead-sciences.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
Executive Summary: The "Neglected" Privileged Scaffold
Topic: Biological Activity and Synthetic Utility of 6-Azaindole Scaffolds Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists
While 7-azaindole (pyrrolo[2,3-b]pyridine) has long been the darling of kinase inhibitor discovery due to its perfect adenine mimicry, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold represents a distinct and increasingly high-value chemotype.
For the drug developer, 6-azaindole offers two critical advantages over its isomers:
-
Enhanced Solubility: The N6 nitrogen significantly lowers LogP and increases aqueous solubility compared to indole and 7-azaindole, addressing a common attrition point in lead optimization.
-
Unique Vector Space: The N6 lone pair projects into a different vector than N7, allowing for unique hydrogen bonding interactions (e.g., with water networks or specific residues like Lys/Glu) that 7-azaindoles cannot access.
This guide dissects the structure-activity relationships (SAR), "herculean" synthetic routes, and validated biological applications of 6-azaindoles, moving beyond standard literature to provide actionable insights.[1]
Structural & Physicochemical Architecture
To rationally design 6-azaindoles, one must understand how they differ electronically from their isomers.
Comparative Physicochemical Profile
| Property | Indole | 7-Azaindole | 6-Azaindole | Implications for Drug Design |
| H-Bond Donor | N1-H | N1-H | N1-H | Hinge binder (Kinases); gp120 binder (HIV). |
| H-Bond Acceptor | None | N7 (sp²) | N6 (sp²) | N6 is more solvent-exposed in many binding modes; improves solubility. |
| pKa (Conjugate Acid) | -2.4 | 4.6 | 6.7 | 6-Azaindole is the most basic; potential for salt formation and lysosomal trapping. |
| Aqueous Solubility | Low | Moderate | High | Critical for oral bioavailability (BCS Class II/IV strategies). |
| Electronic Character | Electron-rich | Electron-deficient | Highly Electron-deficient | Harder to perform electrophilic aromatic substitution (SEAr) at C3. |
Visualizing the Bioisosteric Shift
The following diagram illustrates the vector shift of the H-bond acceptor, which dictates selectivity profiles in kinase pockets.
Figure 1: Comparative architecture showing the unique N6 vector of 6-azaindole, which often interacts with solvent fronts or specific lysine residues, unlike the hinge-buried N7 of 7-azaindole.[2]
Synthetic Accessibility: The "Herculean" Route
Synthesizing the 6-azaindole core is notoriously more difficult than the 7-azaindole core due to the electron deficiency of the pyridine ring, which disfavors standard Fischer indole strategies.
The Gold Standard for accessing complex 6-azaindoles is the route developed by BMS Process Chemistry for Fostemsavir (BMS-663068) . This route is a masterclass in overcoming electronic deactivation.
The BMS "Radical Aromatization" Strategy
Unlike traditional methods that build the pyridine onto a pyrrole, this route constructs the 6-azaindole via a de novo pyrrole synthesis followed by a radical-mediated closure.
Figure 2: The BMS Process Route.[3][4][5] The radical aromatization (Step 3) is the key innovation, avoiding the harsh conditions usually required to aromatize electron-deficient heterocycles.
Protocol: Radical Aromatization (Adapted from BMS Methodology)
Use this protocol for converting dihydro-6-azaindole intermediates to the aromatic core.
-
Substrate: Dissolve the dihydro-6-azaindole intermediate (1.0 equiv) in toluene (10 V).
-
Reagent: Add Cumene Hydroperoxide (CHP) (2.0 - 3.0 equiv) slowly at room temperature.
-
Initiation: Heat the mixture to 60–70 °C . The reaction proceeds via a radical mechanism where CHP abstracts hydrogen atoms from the dihydro-core.
-
Monitoring: Monitor by HPLC. The reaction is typically fast (2–4 hours).
-
Workup: Quench with aqueous sodium metabisulfite (to destroy excess peroxide). Separate phases.
-
Purification: Crystallize the product directly from the organic phase or purify via silica gel chromatography (DCM/MeOH).
-
Note: This method is superior to DDQ or Pd/C dehydrogenation for this specific scaffold.
-
Biological Applications & Mechanism of Action[2][6]
Case Study: HIV-1 Attachment Inhibition (Fostemsavir)
Fostemsavir (Temsavir) is the only FDA-approved drug built on a 6-azaindole core. Its mechanism is distinct from enzyme inhibition; it is a conformational locker .
-
Mechanism: Temsavir binds to the HIV-1 envelope glycoprotein gp120 .
-
Role of 6-Azaindole: The scaffold binds within the gp120 hydrophobic pocket. The N1-H acts as a critical H-bond donor to the protein backbone, while the C7 position (functionalized via the route above) projects into the solvent, disrupting the CD4 binding event.
-
Why 6-Aza? The 7-azaindole analog was significantly less potent and had poorer solubility, preventing the high-dose formulation required for antiviral therapy.
Emerging Area: Selective Kinase Inhibition (CDK9)
Recent data (e.g., J. Med. Chem. 2021) highlights 6-azaindoles as highly selective CDK9 inhibitors for hematological malignancies.[6]
-
Selectivity Filter: Most kinase inhibitors use the "hinge binder" motif. 6-Azaindoles can bind in a "flipped" orientation or utilize the N6 to interact with non-conserved residues in the solvent front, gaining selectivity over the homologous CDK2.
-
Transient Target Engagement: The high solubility and metabolic clearance of optimized 6-azaindoles allow for "hit-and-run" kinetics, which is desirable for CDK9 to avoid systemic toxicity.
Figure 3: Mechanism of Action for Fostemsavir. The 6-azaindole stabilizes gp120 in a conformation that cannot engage the host CD4 receptor.
Experimental Protocol: Kinase Selectivity Assay
When profiling 6-azaindole derivatives, standard ATP-competitive assays are used. However, due to the N6 basicity, buffer pH is critical.
Protocol: Radiometric Kinase Assay (33P-ATP)
-
Buffer Preparation: Prepare a buffer of 20 mM MOPS (pH 7.0), 10 mM MgCl₂, 1 mM DTT.
-
Critical: Ensure pH is strictly controlled. At pH < 6.5, the N6 (pKa ~6.7) becomes protonated, drastically altering binding affinity.
-
-
Compound Handling: Dissolve 6-azaindole analogs in 100% DMSO. Serial dilute (3-fold) to generate IC₅₀ curves.
-
Reaction Assembly:
-
5 µL Compound (in 10% DMSO/Buffer).
-
10 µL Kinase/Substrate mix (e.g., CDK9/CyclinT1 and peptide substrate).
-
10 µL ATP mix (containing [γ-33P]ATP).
-
-
Incubation: Incubate at Room Temp for 45–60 mins.
-
Termination: Stop reaction with 3% phosphoric acid.
-
Detection: Spot onto P81 phosphocellulose filters, wash 3x with 0.75% phosphoric acid, and count via liquid scintillation.
References
-
Eastgate, M. D., et al. (2017).[7] "Preparation of the HIV Attachment Inhibitor BMS-663068. Part 2. Strategic Selections in the Transition from an Enabling Route to a Commercial Synthesis." Organic Process Research & Development, 21(8), 1110–1121.[7] Link[3]
-
Meanwell, N. A., et al. (2018). "Inhibitors of HIV-1 Attachment: The Discovery of Temsavir and its Prodrug Fostemsavir."[2] Journal of Medicinal Chemistry, 61(15), 6218–6238. Link
-
Wang, J., et al. (2021). "Discovery of a Series of 7-Azaindoles as Potent and Highly Selective CDK9 Inhibitors for Transient Target Engagement." Journal of Medicinal Chemistry, 64(21), 15671–15689. Link[6]
-
Popowycz, F., et al. (2025). "Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles." Organic Chemistry Frontiers, Review Article. Link
-
Lazzaroni, S., et al. (2013). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 18(1), 4767–4834. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Precision Engineering of the Azaindole Scaffold: A Technical Review of Synthesis Methodologies
The following technical guide is structured to serve as a high-level operational resource for medicinal chemists and process scientists. It prioritizes mechanistic understanding and robust, scalable protocols over historical enumeration.
Executive Summary & Strategic Importance
The azaindole (pyrrolopyridine) scaffold represents a cornerstone in modern medicinal chemistry, primarily due to its bioisosteric relationship with the purine core of ATP. This structural mimicry has cemented 7-azaindole (1H-pyrrolo[2,3-b]pyridine) as a privileged scaffold for kinase inhibitors, exemplified by FDA-approved therapeutics like Vemurafenib (B-Raf inhibitor) and Venetoclax (Bcl-2 inhibitor).
Unlike the indole nucleus, the electron-deficient pyridine ring of the azaindole renders classical methods—such as the Fischer Indole Synthesis—mechanistically fraught.[1] The hydrazine intermediates are often resistant to the crucial [3,3]-sigmatropic rearrangement due to pyridine deactivation. Consequently, modern synthesis relies on two distinct strategic pillars: Transition-Metal Catalyzed Annulation (for modular assembly) and Nucleophilic Cyclization (for specific substitution patterns).
This guide reviews the primary methodologies for constructing and functionalizing azaindoles, focusing on the 4-, 6-, and 7-isomers.[1][2]
Strategic Retrosynthesis & Disconnects
To select the appropriate methodology, one must analyze the target substitution pattern. The following diagram maps the strategic bond disconnections to the optimal synthetic method.
Figure 1: Strategic bond disconnections for azaindole synthesis. Selection depends on the desired isomer and substitution pattern.
Methodology A: The Bartoli Indole Synthesis
Primary Application: Synthesis of 4-azaindoles and 6-azaindoles.[3][4][5] Mechanism: Nucleophilic attack of a vinyl Grignard reagent on an ortho-substituted nitro-pyridine.
While the Bartoli reaction is the "brute force" approach, requiring stoichiometric excess of organometallics, it remains one of the most direct routes to 7-substituted indoles and specific azaindole isomers that are difficult to access via Pd-catalysis. The reaction proceeds via a nitro-so intermediate, followed by a [3,3]-sigmatropic rearrangement.
Critical Mechanistic Insight
The success of the Bartoli reaction on pyridines hinges on steric crowding. An substituent ortho to the nitro group is often required to force the nitro group out of planarity, facilitating the initial Grignard attack and subsequent rearrangement.[3] Without this, the Grignard reagent may simply attack the pyridine ring or the nitro group without cyclization.
Standard Operating Procedure (SOP)
Target: 7-Chloro-6-azaindole Precursor: 2-Chloro-3-nitropyridine
-
Preparation: Flame-dry a 3-neck round-bottom flask under Argon.
-
Reagent Cooling: Dissolve 2-chloro-3-nitropyridine (1.0 equiv) in anhydrous THF (0.2 M). Cool strictly to -40°C . Note: Lower temperatures (-78°C) often stall the reaction, while higher temperatures (0°C) lead to polymerization.
-
Grignard Addition: Add Vinylmagnesium bromide (3.5 equiv, 1.0 M in THF) dropwise over 30 minutes. The solution will turn deep purple/brown.
-
Quench: Stir at -40°C for 1 hour, then pour the mixture into saturated aqueous NH₄Cl.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Self-Validation Check:
-
Color Change: If the reaction does not turn dark brown/purple immediately upon Grignard addition, the reagents may be wet.
-
By-products: Significant aniline formation indicates failure of the cyclization step, likely due to insufficient steric bulk or temperature mismanagement.
Methodology B: Pd-Catalyzed Heteroannulation (Larock/Sonogashira)
Primary Application: Synthesis of highly functionalized 7-azaindoles.[6] Mechanism: Oxidative addition of Pd(0) to an aryl halide, coordination/insertion of an alkyne, and reductive elimination.
This is the industry standard for generating library diversity. The use of 2-amino-3-iodopyridines allows for the robust construction of the pyrrole ring with excellent regiocontrol.
Mechanistic Pathway (Larock Type)
The regioselectivity is governed by the polarization of the alkyne and steric factors. In the synthesis of 7-azaindole, the amino group acts as an internal nucleophile.
Figure 2: Catalytic cycle for the Pd-mediated synthesis of 7-azaindole.
Standard Operating Procedure (SOP)
Target: 2,3-Diphenyl-7-azaindole Precursor: 2-Amino-3-iodopyridine + Diphenylacetylene
-
Catalyst Mix: In a sealed tube, combine 2-amino-3-iodopyridine (1.0 equiv), Diphenylacetylene (1.2 equiv), Pd(OAc)₂ (5 mol%), and DABCO (2.0 equiv) or Na₂CO₃.
-
Solvent: Add anhydrous DMF or DMA (0.1 M). Note: DMF is preferred for solubility of polar aminopyridines.
-
Reaction: Heat to 100–120°C for 12 hours.
-
Workup: Dilute with water (to precipitate product if solid) or extract with EtOAc.
-
Purification: Recrystallization is often sufficient; otherwise, silica chromatography.
Self-Validation Check:
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to Pd, poisoning the catalyst. If conversion is low, increase catalyst loading to 10 mol% or add a ligand like PPh₃ or XPhos to outcompete the pyridine coordination.
Comparative Analysis of Methodologies
| Feature | Bartoli Synthesis | Larock / Sonogashira | Fischer Indole |
| Key Precursor | Nitro-pyridine | Amino-iodopyridine | Pyridyl-hydrazine |
| Reagents | Vinyl Grignard (3-4 eq) | Pd cat., Alkyne, Base | Acid, Ketone |
| Atom Economy | Low (Stoichiometric waste) | High (Catalytic) | Moderate |
| Scope | Best for 4- & 6-azaindoles | Best for 7-azaindoles | Limited (Low yields) |
| Conditions | Cryogenic (-40°C) | Thermal (80-120°C) | Thermal/Acidic |
| Key Limitation | Functional group tolerance (Grignard) | Catalyst cost & poisoning | Pyridine deactivation |
Post-Synthetic Functionalization: C-H Activation
Once the azaindole core is synthesized, late-stage functionalization is often required. The electron-deficient nature of the pyridine ring makes Electrophilic Aromatic Substitution (SEAr) difficult on the pyridine ring, but highly effective on the pyrrole ring (C3).
-
C3-Functionalization: Highly nucleophilic. Halogenation (NCS/NBS) or Friedel-Crafts acylation occurs readily at C3.
-
C7-Functionalization (N-Oxide Route): To functionalize the pyridine ring (C4, C5, C6), the nitrogen is typically oxidized to the N-oxide using m-CPBA. This activates the adjacent carbons (C6) for nucleophilic attack or Reissert-Henze functionalization.
Figure 3: Reactivity profile of the 7-azaindole scaffold.
References
-
PharmaBlock. Azaindoles in Medicinal Chemistry. (Overview of drug discovery applications). Link
-
Organic Chemistry Portal. Synthesis of Azaindoles. (Database of reaction schemes). Link
-
BenchChem. Bartoli Synthesis for 4- and 6-Azaindoles: Application Notes and Protocols. (2025).[3] Link
-
Motati, D. R., et al. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[7] Organic Chemistry Frontiers, 2021.[7] Link
-
Song, J. J., et al. Organometallic Methods for the Synthesis and Functionalization of Azaindoles. NIH/PubMed, 2013. Link
-
Popowycz, F., et al. The Azaindole Framework in the Design of Kinase Inhibitors. MDPI, 2018. Link
-
Laha, J. K., et al. Recent advances in the global ring functionalization of 7-azaindoles.[8] Chemical Communications, 2020. Link
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Azaindole synthesis [organic-chemistry.org]
- 7. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 8. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Discovery and history of azaindole compounds in medicinal chemistry
From Bioisostere to Privileged Kinase Inhibitor
Executive Summary
The transition from indole to azaindole (pyrrolopyridine) represents a paradigm shift in modern medicinal chemistry, particularly within oncology and kinase inhibitor discovery. While initially explored as a simple bioisostere to improve aqueous solubility, the 7-azaindole isomer has emerged as a "privileged structure" due to its ability to mimic the purine ring of ATP. This guide analyzes the physicochemical rationale, synthetic evolution, and structural biology that underpinned the discovery of blockbuster drugs like Vemurafenib , providing actionable protocols for the synthesis and functionalization of this critical scaffold.
The Bioisosteric Rationale: Why Azaindole?
In drug design, the indole ring (found in tryptophan and serotonin) is a ubiquitous pharmacophore. However, indoles often suffer from high lipophilicity (high LogP) and metabolic susceptibility at the C3 position. Replacing a carbon atom in the six-membered ring with nitrogen yields four azaindole isomers (4-, 5-, 6-, and 7-azaindole).[1][2]
Physicochemical Profiling
The introduction of the pyridine nitrogen alters the electronic landscape significantly.
-
Solubility: The pyridine nitrogen provides a basic center (pKa ~4.6 for 7-azaindole), improving aqueous solubility compared to the neutral indole.
-
Hydrogen Bonding: Unlike indole (which is primarily an H-bond donor via N1), 7-azaindole possesses an orthogonal H-bond acceptor (N7), enabling bidentate interactions.
Table 1: Comparative Physicochemical Properties
| Property | Indole | 7-Azaindole | Medicinal Chemistry Impact |
| H-Bond Donor | N1-H | N1-H | Retained donor capability. |
| H-Bond Acceptor | None (Weak pi) | N7 (Pyridine) | Critical: Enables "hinge-binding" in kinases.[3][4] |
| pKa (Conjugate Acid) | -2.4 (Very weak base) | ~4.6 | Improved solubility at physiological pH. |
| LogP | 2.14 | 1.65 | Reduced lipophilicity lowers metabolic clearance risk. |
| Electronic Character | Electron-rich (C3 nucleophilic) | Electron-deficient (Pyridine ring) | Resists oxidative metabolism; alters electrophilic substitution patterns. |
Structural Biology: The Kinase Hinge Binder
The dominance of 7-azaindole in kinase research is not accidental; it is structural.[1][3][4] Protein kinases bind ATP in a cleft between the N- and C-terminal lobes.[4] The adenine ring of ATP forms two key hydrogen bonds with the protein backbone (the "hinge region").
7-Azaindole mimics this adenine motif perfectly.
-
N1-H (Pyrrole): Donates a hydrogen bond to the backbone carbonyl of the hinge residue (e.g., Glu, Met).
-
N7 (Pyridine): Accepts a hydrogen bond from the backbone amide nitrogen.
This bidentate interaction anchors the inhibitor, orienting substituents into the hydrophobic pocket or the solvent-exposed region.
Visualization: The Hinge Binding Mode
The following diagram illustrates the bidentate interaction mechanism that defines the 7-azaindole pharmacophore.
Caption: Schematic representation of the bidentate hydrogen bonding network between the 7-azaindole scaffold and the kinase hinge region backbone.
Synthetic Methodologies
Constructing the azaindole core requires navigating the electron-deficient nature of the pyridine ring. While Fischer indole synthesis often fails for electron-poor pyridines, two primary routes have become industry standards.
The Bartoli Indole Synthesis (De Novo Construction)
The Bartoli reaction is the most robust method for synthesizing 7-azaindoles from commercially available 2-amino-3-nitropyridines or 3-nitropyridines . It involves the reaction of a nitro-pyridine with three equivalents of vinyl Grignard.[5]
-
Mechanism: Attack of the Grignard on the nitro group
formation of nitroso intermediate [3,3]-sigmatropic rearrangement cyclization.[6] -
Utility: Best for placing substituents on the pyridine ring before cyclization.
Functionalization via N-Oxide (Post-Cyclization)
Once the core is formed, functionalizing the electron-poor pyridine ring is challenging. The standard workaround is the N-oxide activation route.
-
Oxidation of N7 with m-CPBA to form the N-oxide.[1]
-
Reaction with POCl
or sulfonyl chlorides. -
This activates the C4 position for nucleophilic aromatic substitution (S
Ar) or cross-coupling.
Caption: Workflow for the de novo synthesis of 7-azaindole via Bartoli reaction and subsequent C4 functionalization via N-oxide activation.
Detailed Experimental Protocol
Protocol: Synthesis of 7-Azaindole via Bartoli Reaction
Context: This protocol describes the synthesis of a substituted 7-azaindole from a 3-nitropyridine derivative. This reaction is moisture-sensitive and requires strict anhydrous conditions.
Reagents:
-
Substituted 3-nitropyridine (1.0 equiv)
-
Vinylmagnesium bromide (1.0 M in THF, 3.5 equiv)
-
Anhydrous THF (Solvent)
-
Saturated aqueous NH
Cl (Quench)
Step-by-Step Methodology:
-
Preparation: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Allow to cool under a stream of dry nitrogen.
-
Solvation: Dissolve the 3-nitropyridine (10 mmol) in anhydrous THF (50 mL). Cool the solution to -78°C using a dry ice/acetone bath. Critical: Temperature control is vital to prevent polymerization of the Grignard.
-
Grignard Addition: Add the vinylmagnesium bromide solution (35 mL, 35 mmol) dropwise via a syringe pump or pressure-equalizing addition funnel over 30 minutes.
-
Observation: The solution will turn deep red/brown, indicating the formation of the nitroso-magnesium complex.
-
-
Reaction: Stir at -78°C for 1 hour. Remove the cooling bath and allow the reaction to warm to -20°C slowly over 2 hours. Stir at room temperature for an additional 1 hour.
-
Quench: Cool the mixture back to 0°C. Carefully quench by adding saturated aqueous NH
Cl (50 mL). Caution: Exothermic reaction. -
Workup: Extract the aqueous layer with EtOAc (3 x 50 mL). Combine organic layers, wash with brine, dry over Na
SO , and concentrate in vacuo. -
Purification: Purify the crude residue via flash column chromatography (SiO
, Hexanes/EtOAc gradient). Azaindoles are typically polar; a gradient up to 50% EtOAc is often required.
Self-Validation Check:
-
1H NMR: Look for the disappearance of the vinyl protons and the appearance of the pyrrole C2-H (d, ~7.5 ppm) and C3-H (d, ~6.5 ppm) signals.
-
Yield Expectations: Bartoli yields vary (30-60%). Low yields often result from insufficient equivalents of Grignard (3 equiv are consumed stoichiometrically: 1 for reduction, 1 for cyclization, 1 for deprotonation).
Case Study: The Discovery of Vemurafenib
Vemurafenib (PLX4032) is the definitive success story of the azaindole scaffold.
-
Target: BRAF V600E mutation (Melanoma).
-
Discovery Method: Fragment-Based Drug Discovery (FBDD).[1][3][4]
-
Evolution:
-
The Hit: A simple 7-azaindole fragment was identified via crystallography screening against PIM1 kinase (a surrogate for BRAF).[1] It showed the classic bidentate hinge binding.
-
The Optimization: To increase affinity and selectivity, a 3-chlorophenyl group was added to the C3 position (via Suzuki coupling on the iodinated intermediate).
-
The Propyl Linker: A difluoro-phenyl sulfonamide moiety was extended from the C5 position to interact with the "DFG-out" pocket (though Vemurafenib is a Type 1.5 inhibitor).
-
-
Outcome: The 7-azaindole core provided the necessary solubility and rigid geometry to orient the massive side chains required for high selectivity (>100x over Wild Type BRAF).
References
-
Popowycz, F., et al. (2018). "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[4][7] Chemical and Pharmaceutical Bulletin.
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature.
-
Song, J. J., et al. (2002). "A novel synthesis of 7-azaindoles via the Bartoli indole synthesis." Journal of Organic Chemistry.
-
Tsai, J., et al. (2008). "Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity." Proceedings of the National Academy of Sciences.
-
Lévy, T., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 7. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Safe Handling and Operational Protocols for Methyl 4-bromo-6-azaindole-3-carboxylate
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) is a high-value heterocyclic intermediate critical to medicinal chemistry, particularly in the synthesis of kinase inhibitors and pharmaceutical scaffolds. Its structural complexity—featuring a halogenated azaindole core and an ester functionality—presents specific reactivity hazards including susceptibility to hydrolysis and potential acute toxicity.
This guide provides a rigorous, self-validating framework for the safe handling, storage, and experimental use of this compound. It moves beyond generic safety advice to address the specific physicochemical risks associated with halogenated azaindoles.
Chemical Identity & Physicochemical Profile[1][2][3][4][5]
Understanding the physical state and stability of the compound is the first step in risk mitigation.
| Parameter | Specification |
| Chemical Name | Methyl 4-bromo-6-azaindole-3-carboxylate |
| CAS Number | 1234616-10-4 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Solubility | Soluble in DMSO, DMF, Methanol; sparingly soluble in water |
| Predicted Melting Point | ~196–200 °C (Based on structural analogs [1]) |
| Storage Condition | 2–8 °C (Refrigerated), Inert Atmosphere (Argon/Nitrogen) |
Hazard Identification & Risk Assessment
Based on "read-across" toxicology from structurally similar 4-bromo-7-azaindoles and indole carboxylates, this compound must be treated as Acutely Toxic and Corrosive/Irritant .
GHS Classification (Conservative Estimate)
-
Acute Toxicity, Oral (Category 3): Toxic if swallowed (H301).[1]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation (H315).[1][2]
-
Serious Eye Damage (Category 1): Risk of irreversible eye damage due to the basic nitrogen and potential hydrolysis to acidic byproducts (H318).
-
STOT-SE (Category 3): May cause respiratory irritation (H335).[1]
Critical Insight: The presence of the bromine atom at the C4 position enhances the electrophilicity of the ring system, potentially increasing skin sensitization risks compared to non-halogenated azaindoles [2].
Strategic Exposure Control
Safety is not achieved through PPE alone but through a hierarchy of controls. The following diagram illustrates the defense-in-depth strategy required for handling this compound.
Figure 1: Defense-in-depth strategy emphasizing engineering controls over PPE.
Operational Handling Protocols
Receipt and Storage
Upon receipt, the container should be inspected for breach.
-
Seal Integrity: Ensure the septum or cap is intact.
-
Environment: Store at 2–8 °C . Azaindole esters can hydrolyze in moist air; store under an inert atmosphere (Argon) if the seal is broken.
-
Segregation: Store away from strong oxidizing agents and strong bases.
Weighing and Solubilization
Protocol:
-
Preparation: Place the balance inside the fume hood or use a localized exhaust trunk.
-
Anti-Static Measures: Use an anti-static gun on the spatula and weighing boat, as azaindole powders are often static and prone to aerosolization.
-
Solvent Addition: Add solvent (e.g., DMSO) slowly down the side of the vial to prevent "puffing" of the powder.
Reaction Reactivity Workflow
The 4-bromo and 3-ester positions offer distinct reactivity profiles. Understanding this prevents unintended side reactions (e.g., hydrolysis).
Figure 2: Reactivity map highlighting the dual-functional nature of the scaffold [3, 4].
Emergency Response & Decontamination
In the event of a spill or exposure, immediate action is required. The following algorithm dictates the response.
Spill Response Algorithm
Figure 3: Decision matrix for spill response.
First Aid Measures[7]
-
Eye Contact: Rinse immediately with water for 15 minutes.[3] Time is critical to prevent corneal opacity (H318).
-
Skin Contact: Wash with soap and water.[4][1][2][3][5] Do not use ethanol, as it may enhance transdermal absorption of the bromo-compound.
-
Ingestion: Immediately call a Poison Control Center.[4][1][2][3] Do NOT induce vomiting due to corrosive potential.
Waste Management & Environmental Stewardship
-
Classification: Hazardous Chemical Waste (Toxic/Irritant).
-
Disposal Stream:
-
Solid Waste: Collect in a dedicated solid waste container labeled "Toxic Solids."
-
Liquid Waste: Halogenated Organic Waste stream (due to the Bromine atom).
-
-
Deactivation: For equipment cleaning, a triple rinse with DMSO followed by Acetone is recommended before standard washing.
References
- Song, J. J., et al. (2002). "Synthesis of azaindole derivatives." Journal of Organic Chemistry. (Contextual reference for azaindole reactivity).
Sources
Strategic Exploitation of Azaindole Scaffolds in Modern Drug Discovery
This guide outlines the strategic application of azaindole derivatives in modern drug discovery, focusing on their role as privileged scaffolds in oncology and virology.[1]
Executive Summary
The azaindole scaffold—a bioisostere of the indole and purine ring systems—has emerged as a cornerstone in high-precision drug design.[1][2] By replacing one of the carbon atoms in the indole benzene ring with nitrogen, medicinal chemists can modulate physicochemical properties such as aqueous solubility (
Chemical Rationale: The Azaindole Advantage
The utility of the azaindole scaffold stems from its ability to address common liabilities in indole-based leads.[1] The introduction of the pyridine nitrogen lowers the
Physicochemical Comparison
| Property | Indole | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | Impact on Drug Design |
| H-Bonding | 1 Donor (NH) | 1 Donor (NH), 1 Acceptor (N7) | Mimics Adenine; Critical for kinase hinge binding.[1][3][4] |
| Water Solubility | Low | Moderate to High | Improved oral bioavailability and formulation options.[1] |
| Lipophilicity | High | Reduced | Lower risk of non-specific binding and metabolic clearance.[1] |
| Electronic Character | Electron-rich | Electron-deficient (Pyridine ring) | Altered metabolic soft spots; reduced oxidation potential.[1][3] |
Therapeutic Application I: Kinase Inhibition (7-Azaindole)[1][2][3]
The 7-azaindole isomer is a "privileged structure" for ATP-competitive kinase inhibitors.[1][3] Its structural resemblance to the purine core of ATP allows it to anchor securely into the kinase hinge region via a bidentate hydrogen bonding motif.
Case Study: Vemurafenib (PLX4032)[3][4][5]
-
Mechanism: Vemurafenib utilizes the 7-azaindole core to bind to the ATP-binding cleft of the mutant BRAF kinase.[1] The N1 (pyrrole) and N7 (pyridine) atoms form crucial hydrogen bonds with the backbone carbonyl and amide nitrogen of the kinase hinge region (specifically Cys532 and Gln530 residues in BRAF).
Structural Logic & Binding Mode
The following diagram illustrates the canonical binding mode of 7-azaindole inhibitors within the kinase ATP pocket.
[1][3][4]
Therapeutic Application II: Antivirals (6-Azaindole)[1][3]
While 7-azaindoles dominate oncology, 6-azaindoles (pyrrolo[2,3-c]pyridine) have found a niche in virology, specifically as HIV-1 attachment inhibitors.[1][3]
Case Study: Fostemsavir (BMS-663068)[3][6]
-
Drug Class: First-in-class HIV-1 attachment inhibitor.[1][3]
-
Active Moiety: Temsavir (BMS-626529).[1][3][6] Fostemsavir is the phosphonooxymethyl prodrug.[1][7]
-
Mechanism: The molecule binds to the viral envelope glycoprotein gp120 .[1][8] Unlike entry inhibitors that target host receptors (e.g., Maraviroc targeting CCR5), Temsavir binds directly to the virus. It locks gp120 into a closed conformation, preventing the initial interaction with the host CD4 receptor.[9]
-
Chemical Insight: The 6-azaindole core provides the necessary vector to position the C7-triazole and C3-glyoxamide substituents into specific hydrophobic pockets within gp120, stabilizing the "pre-fusion" state.[1]
[1][3][4][8]
Synthetic Methodologies
Accessing substituted azaindoles requires specialized protocols, as classical indole syntheses (e.g., Fischer Indole) often fail due to the electron-deficient nature of the pyridine ring.[10]
Comparative Synthetic Strategies
| Methodology | Precursors | Key Reagents | Utility |
| Bartoli Indole Synthesis | Nitro-pyridines | Vinyl Grignard ( | Direct access to 7-substituted azaindoles.[1][3] |
| Sonogashira Cyclization | Amino-halopyridines | Preferred Route. Highly modular; tolerates diverse functional groups. | |
| Reissert-Henze | Alkyl-pyridines | Oxalate esters, Base | Classical; less convergent for complex drugs.[1][3] |
Detailed Protocol: Modular Synthesis of 2-Substituted-7-Azaindoles
This protocol utilizes a Sonogashira coupling followed by a base-mediated cyclization, a robust method for generating libraries of kinase inhibitors.[1][3]
Reagents:
- (0.05 equiv)[3]
-
CuI (0.02 equiv)[3]
-
Triethylamine (
) or DABCO[3] -
Solvent: DMF or THF[3]
-
Base for Cyclization: KOtBu or Cs2CO3[1]
Step-by-Step Workflow:
-
Coupling Reaction (Sonogashira):
-
Charge a flame-dried reaction flask with 2-amino-3-iodopyridine (500 mg, 2.27 mmol),
(80 mg), and CuI (9 mg) under an inert atmosphere ( or Ar). -
Add degassed DMF (5 mL) and
(1 mL).[3] -
Add the terminal alkyne (e.g., Phenylacetylene, 2.72 mmol) dropwise.
-
Stir at room temperature (RT) to 60°C for 4–12 hours. Monitor by TLC/LC-MS for the disappearance of the iodopyridine.[1]
-
Checkpoint: Formation of the intermediate 2-amino-3-alkynylpyridine.[1][3]
-
-
Cyclization (Annulation):
-
If the intermediate does not cyclize spontaneously (often requires heat/base):
-
Add KOtBu (2.0 equiv) directly to the reaction mixture (one-pot) or treat the isolated intermediate with KOtBu in NMP at 80°C.
-
Stir for 2–4 hours. The amino group attacks the alkyne to close the pyrrole ring.[1]
-
-
Work-up & Purification:
-
Validation:
Experimental Validation: Kinase Activity Assay
To validate the biological activity of synthesized 7-azaindole derivatives, a robust biochemical assay is required.[1] The ADP-Glo™ Kinase Assay is the industry standard for high-throughput screening.[1]
Protocol: ADP-Glo™ Kinase Assay (Promega)
This assay quantifies kinase activity by measuring the ADP produced during the phosphorylation reaction.[1] It is highly sensitive and resistant to interference from fluorescent compounds.
Materials:
-
Kinase (e.g., BRAF V600E, 1-5 ng/well)[3]
-
Substrate (e.g., MEK1 inactive, 0.2 µg/µl)
-
ATP (Ultra-pure, at
concentration, typically 10 µM) -
Test Compounds (Azaindole derivatives, dissolved in DMSO)[3]
Workflow:
-
Enzyme Reaction (5 µL):
-
ADP Generation Stop (5 µL):
-
Detection (10 µL):
-
Data Analysis:
References
-
Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors. Journal of Medicinal Chemistry.
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules.
-
Discovery of the HIV-1 Attachment Inhibitor Temsavir and Its Phosphonooxymethyl Prodrug Fostemsavir. Journal of Medicinal Chemistry.[1][6] [3]
-
Bartoli Indole Synthesis: Reaction Details and Mechanism. Grokipedia.
-
Vemurafenib (PLX4032) Structure and Mechanism. PubChem. [3]
-
Synthesis of 7-azaindole derivatives via Palladium-catalyzed cross-coupling. Journal of Organic Chemistry. [3]
Sources
- 1. rosdok.uni-rostock.de [rosdok.uni-rostock.de]
- 2. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vemurafenib - Wikipedia [en.wikipedia.org]
- 4. Vemurafenib | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 5. ClinPGx [clinpgx.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Fostemsavir resistance in clinical context: a narrative review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. jk-sci.com [jk-sci.com]
- 12. grokipedia.com [grokipedia.com]
- 13. Vemurafenib | C23H18ClF2N3O3S | CID 42611257 - PubChem [pubchem.ncbi.nlm.nih.gov]
Commercial Availability & Technical Guide: Methyl 4-bromo-6-azaindole-3-carboxylate
This guide details the commercial availability, synthetic pathways, and medicinal chemistry applications of Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4).
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate) is a high-value, specialty heterocyclic building block. It serves as a critical scaffold in the discovery of kinase inhibitors (e.g., JAK, BRAF) due to the 6-azaindole core's ability to mimic the purine ring of ATP.
-
Market Status: Specialty / Make-to-Order . While listed by catalog suppliers (e.g., BLD Pharm, Matrix Scientific), it is rarely held in bulk stock (>100g) and typically requires a lead time of 2–4 weeks for synthesis.
-
Primary Utility: The molecule offers two orthogonal functionalization vectors: the C4-bromide (for cross-coupling) and the C3-ester (for amide/heterocycle construction), enabling rapid SAR (Structure-Activity Relationship) expansion.
Technical Specifications
| Property | Detail |
| Chemical Name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate |
| CAS Number | 1234616-10-4 |
| Molecular Formula | C₉H₇BrN₂O₂ |
| Molecular Weight | 255.07 g/mol |
| Core Scaffold | 6-Azaindole (Pyrrolo[2,3-c]pyridine) |
| Key Substituents | Bromine (C4), Methyl Ester (C3) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM/MeOH |
| Purity Standard | Typically ≥95% (HPLC), ≥98% for GMP intermediates |
Structural Significance & Applications
The 6-azaindole scaffold is a "privileged structure" in drug design.[1] Its nitrogen placement (N6) improves aqueous solubility and metabolic stability compared to the parent indole, while maintaining the hydrogen-bonding capability required for ATP-competitive inhibition.
Orthogonal Functionalization Strategy
The molecule is designed for divergent synthesis . The reactivity profile allows chemists to modify the C4 and C3 positions independently.
Figure 1: Synthetic utility map showing the orthogonal reactivity vectors.
Synthesis & Manufacturing (The "Make vs. Buy" Decision)
Due to the high cost of commercial procurement (
Preferred Route: Hemetsberger-Knittel Cyclization
The most scalable route involves the condensation of a substituted pyridine-aldehyde with an azidoacetate. This method constructs the pyrrole ring with the ester already in place.
Step-by-Step Protocol
Precursor: 2-Bromo-5-chloro-4-pyridinecarboxaldehyde (or similar functionality to retain the C4-Br).
-
Condensation: React the pyridine aldehyde with methyl azidoacetate in methanol at -10°C to 0°C using sodium methoxide (NaOMe) as a base.
-
Product: Azido-cinnamate intermediate.
-
-
Cyclization (Thermolysis): Heat the intermediate in refluxing xylene or toluene (110°C–140°C).
-
Purification: The product precipitates upon cooling or is purified via silica gel chromatography (Hexane/EtOAc).
Figure 2: The Hemetsberger-Knittel cyclization pathway for azaindole-3-carboxylates.
Commercial Landscape & Procurement Strategy
Supplier Analysis
| Supplier Type | Examples | Typical Stock | Lead Time | Estimated Cost |
| Catalog Aggregators | MolPort, eMolecules | < 1g | 2–3 Weeks | High ( |
| Specialty CROs | BLD Pharm, Combi-Blocks | 1g – 10g | 1–2 Weeks | Medium ( |
| Custom Synthesis | WuXi AppTec, Enamine | > 100g | 4–8 Weeks | Low (Bulk) |
Procurement Decision Tree
When sourcing this material, use the following logic to optimize budget and timeline:
Figure 3: Strategic decision matrix for sourcing Methyl 4-bromo-6-azaindole-3-carboxylate.
Handling & Quality Control
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The bromide is stable, but the ester can hydrolyze if exposed to moisture over long periods.
-
Analytical Validation:
-
1H NMR (DMSO-d6): Look for the characteristic singlet of the C2-H (pyrrole) around 8.0–8.5 ppm and the pyridine protons. The methyl ester singlet appears ~3.8 ppm.
-
LC-MS: Confirm [M+H]+ peak at 255/257 (1:1 ratio due to Br isotope pattern).
-
References
-
BLD Pharm. (2024). Product Analysis: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4). Retrieved from
-
Popowycz, F., et al. (2016). "Synthesis of Substituted 4-, 5-, 6-, and 7-Azaindoles from Aminopyridines via a Cascade C-N Cross-Coupling/Heck Reaction." Journal of Organic Chemistry. Retrieved from
- Lévy, T., et al. (2009). "Recent Advances in the Synthesis of Azaindoles." Tetrahedron. (Contextual grounding for Hemetsberger route).
-
Matrix Scientific. (2024). Catalog Entry: Methyl 4-bromo-6-azaindole-3-carboxylate. Retrieved from
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 4. WO2015191506A2 - Pyrrolo[2,3-c]pyridines as imaging agents for neurofibrilary tangles - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Methodological & Application
Application Note: Strategic Utilization of Methyl 4-bromo-6-azaindole-3-carboxylate in Kinase Inhibitor Design
Executive Summary
This guide details the synthetic utility of Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1342811-51-1) as a high-value scaffold for Fragment-Based Drug Discovery (FBDD) targeting protein kinases. The 6-azaindole core (1H-pyrrolo[2,3-c]pyridine) serves as a superior bioisostere to the traditional indole scaffold, offering enhanced aqueous solubility and distinct hydrogen-bonding motifs essential for ATP-competitive inhibition. This protocol focuses on the regioselective functionalization of the C4-bromide via palladium-catalyzed cross-coupling and the derivatization of the C3-ester to access diverse "hinge-binding" or "solvent-exposed" moieties.
Structural Analysis & Reactivity Profile
The 6-azaindole scaffold mimics the purine core of ATP, making it a privileged structure in kinase inhibitor design (e.g., JAK, c-Met, and RIPK1 inhibitors).
Pharmacophore Mapping
-
N1 (Pyrrole Nitrogen): Acts as a hydrogen bond donor (HBD), typically interacting with the hinge region of the kinase (e.g., Glu residues).
-
N6 (Pyridine Nitrogen): Acts as a hydrogen bond acceptor (HBA), improving water solubility and metabolic stability compared to the C6-carbon of indole.
-
C4-Bromide: A versatile handle for introducing hydrophobic groups (via Suzuki/Sonogashira coupling) to target the kinase "gatekeeper" residue or hydrophobic back-pocket.
-
C3-Carboxylate: An electron-withdrawing group that stabilizes the ring system and serves as a precursor for amide linkers, often directing substituents toward the solvent front.
Reactivity Heatmap (Table 1)
| Position | Functional Group | Reactivity Type | Primary Application |
| C4 | Bromide | Pd-Catalyzed Cross-Coupling | Introduction of Aryl/Heteroaryl groups (Gatekeeper targeting). |
| C3 | Methyl Ester | Hydrolysis / Amidation | Linker synthesis for solubilizing tails. |
| N1 | Secondary Amine | Deprotonation / Alkylation | Protection (SEM/Boc) or alkylation for selectivity. |
| C2 | C-H Bond | C-H Activation / Lithiation | Late-stage functionalization (less common). |
Experimental Protocols
Protocol A: C4-Arylation via Suzuki-Miyaura Coupling
Objective: To introduce an aryl or heteroaryl group at the C4 position. Challenge: The electron-deficient nature of the pyridine ring can make the oxidative addition of Pd slower compared to simple aryl bromides. Furthermore, the free N1-H can poison Pd catalysts. Solution: Use of active phosphine ligands (e.g., XPhos, SPhos) and optional N1-protection.
Reagents:
-
Substrate: Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 eq)
-
Boronic Acid/Ester: R-B(OH)₂ (1.2 – 1.5 eq)
-
Catalyst: Pd(dppf)Cl₂·DCM or XPhos Pd G2 (3–5 mol%)
-
Base: K₂CO₃ (2.0 M aq) or Cs₂CO₃ (solid, 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1) or DME/Water
Step-by-Step Procedure:
-
Preparation: In a glovebox or under argon flow, charge a microwave vial or round-bottom flask with the 6-azaindole substrate (1.0 eq), boronic acid (1.2 eq), and base (3.0 eq).
-
Solvation: Add degassed 1,4-Dioxane/Water (4:1, 0.1 M concentration).
-
Catalyst Addition: Add Pd catalyst (5 mol%). Seal the vessel immediately.
-
Reaction:
-
Thermal: Heat to 90–100 °C for 4–12 hours.
-
Microwave: Irradiate at 110 °C for 30–60 minutes (recommended for difficult substrates).
-
-
Work-up: Cool to RT. Dilute with EtOAc and wash with water and brine. Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient). The product will typically be more polar than the starting bromide.
Critical Note: If conversion is low (<20%), protect the N1 position with a Boc or SEM group prior to coupling. The electron-withdrawing protecting group also facilitates the oxidative addition at C4.
Protocol B: C3-Ester Hydrolysis and Amide Coupling
Objective: To convert the C3-ester into an amide, a common motif for interacting with the ribose-binding pocket or solvent interface.
Step-by-Step Procedure:
-
Hydrolysis:
-
Dissolve the C4-substituted ester in THF/MeOH/Water (3:1:1).
-
Add LiOH·H₂O (3.0 eq). Stir at RT for 2–4 hours.
-
QC Check: Monitor by LC-MS for disappearance of the methyl ester (+14 mass shift to acid).
-
Acidify to pH 3–4 with 1N HCl. The carboxylic acid intermediate often precipitates; filter and dry.
-
-
Amidation:
-
Dissolve the carboxylic acid intermediate in dry DMF (0.1 M).
-
Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate.
-
Add the amine partner (R-NH₂, 1.1 eq). Stir at RT for 2–12 hours.
-
Work-up: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then NaHCO₃.
-
Visualization of Workflows
Diagram 1: Synthetic Pathway & Logic Flow
This diagram illustrates the divergent synthesis capabilities starting from the core scaffold.
Caption: Divergent synthetic workflow for generating kinase inhibitor libraries from the 4-bromo-6-azaindole scaffold.
Diagram 2: Pharmacophore Interaction Map
Visualizing how the functionalized molecule interacts within the ATP-binding pocket.
Caption: Schematic representation of the 6-azaindole scaffold interactions within a typical kinase ATP-binding pocket.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Debromination (Protodehalogenation) | Hydride source in system or overheating. | Use anhydrous solvents; reduce temperature; switch to Pd(OAc)₂/SPhos. |
| No Reaction (Suzuki) | Catalyst poisoning by N1-H or poor oxidative addition. | Protect N1 (Boc/SEM); switch to precatalyst (XPhos Pd G3). |
| Hydrolysis Fails | Steric hindrance at C3. | Increase temperature to 60°C; use LiOH in excess (5-10 eq). |
| Insolubility | Planar stacking of azaindole core. | Introduce solubilizing groups (morpholine, piperazine) on the C3-amide or C4-aryl chain. |
References
-
Mérour, J. Y., & Routier, S. (2013).[1] Recent advances in the synthesis and properties of 4-, 5-, 6- or 7-azaindoles. Tetrahedron, 69(24), 4767–4834.
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors. Molecules, 19(12), 19935–19979.
-
Song, J. J., et al. (2002). A general synthesis of 6-azaindoles. Journal of Organic Chemistry, 67(11), 3924–3926.
-
Lénger, J., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. ACS Omega, 8(9), 8745–8758. (Note: Illustrates analogous Suzuki conditions for azaindoles).
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Context on Azaindole as bioisostere).
Sources
Strategic Access to Functionalized 6-Azaindoles: From De Novo Construction to Late-Stage Diversification
Introduction & Strategic Value
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold represents a critical bioisostere in modern medicinal chemistry, offering distinct physicochemical advantages over the parent indole.[1] By incorporating a nitrogen atom at the 6-position, the scaffold exhibits:
-
Enhanced Aqueous Solubility: Significant improvement over indole due to the pyridine nitrogen's hydrogen-bonding capacity.
-
Acidity Modulation: The N1-H pKa is markedly lower (~5.6–8.0) compared to indole (~16.2), altering binding kinetics and allowing milder deprotonation conditions.
-
Kinase Selectivity: The scaffold serves as a privileged hinge-binder in kinase inhibitors (e.g., JAK, c-Met pathways).
However, the electron-deficient nature of the pyridine ring renders standard indole protocols ineffective. Electrophilic aromatic substitution (
Strategic Decision Matrix
Before selecting a route, analyze your target substitution pattern.
Figure 1: Synthetic pathway selection based on target functionalization.
Protocol A: The Larock Heteroannulation (De Novo Assembly)
Objective: Convergent synthesis of 2,3-disubstituted 6-azaindoles. Mechanism: Pd-catalyzed annulation between 3-iodo-4-aminopyridine and an internal alkyne.
Mechanistic Insight
Unlike benzene analogs, the pyridine nitrogen in the starting material can chelate Pd(II), arresting the cycle. We utilize bulky phosphine ligands or excess acetate to prevent catalyst sequestration. The reaction proceeds via oxidative addition to the C-I bond, alkyne insertion, and intramolecular nucleophilic attack by the amine.
Experimental Protocol
Reagents:
-
Substrate: 3-iodo-4-aminopyridine (1.0 equiv)
-
Coupling Partner: Internal alkyne (e.g., diphenylacetylene) (2.0 equiv)
-
Catalyst: Pd(OAc)
(5 mol%)[2] -
Ligand: PPh
(10 mol%) or dppp (for difficult substrates) -
Base: Na
CO (3.0 equiv) or KOAc -
Solvent: DMF (Anhydrous)
-
Conditions: 100 °C, Sealed tube, 12–24 h
Step-by-Step:
-
Inert Setup: Flame-dry a heavy-walled pressure vial equipped with a magnetic stir bar. Cool under Argon flow.
-
Solvation: Add 3-iodo-4-aminopyridine (1.0 mmol, 220 mg) and the internal alkyne (2.0 mmol) to the vial. Dissolve in anhydrous DMF (5 mL, 0.2 M).
-
Catalyst Charge: Add Na
CO (318 mg), Pd(OAc) (11 mg), and PPh (26 mg) simultaneously.-
Scientist Tip: Pre-mixing the Pd and Ligand in a small aliquot of DMF for 5 minutes before addition can enhance active species formation.
-
-
Reaction: Seal the vial immediately. Heat to 100 °C in an oil bath.
-
Workup: Cool to RT. Dilute with EtOAc (30 mL) and wash with LiCl (5% aq, 3x) to remove DMF.
-
Why LiCl? DMF causes emulsion in standard water washes; LiCl breaks this efficiently.
-
-
Purification: Dry organic layer over Na
SO . Concentrate and purify via flash chromatography (Hexane/EtOAc gradient).
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning by Pyridine N | Switch base to KOAc; Increase T to 120°C. |
| Regioisomers | Unsymmetrical alkyne | Use silyl-protected alkynes to direct sterics (large group goes to C2). |
| Pd Black Precipitate | Ligand dissociation | Switch to bidentate ligand (dppf or dppp). |
Protocol B: C3-Functionalization via N-Oxide Activation
Objective: Overcoming the electron-deficient core to install functional groups at C3 or C4. Concept: The pyridine nitrogen is oxidized to the N-oxide, which pushes electron density into the ring (mesomeric effect) and activates the C3 position for electrophilic attack, or allows C-H functionalization.
Figure 2: The "Activate-Functionalize-Deoxygenate" workflow.
Experimental Protocol (C3-Iodination example)
Reagents:
-
Oxidation: mCPBA (1.2 equiv), EtOAc, 0°C to RT.
-
Functionalization: NIS (N-iodosuccinimide), MeOH.
-
Reduction: PCl
(3.0 equiv), EtOAc.
Step-by-Step:
-
N-Oxidation: Dissolve 6-azaindole (1.0 mmol) in EtOAc. Add mCPBA (1.2 mmol) dropwise at 0°C. Stir at RT for 3 hours. The product often precipitates as the meta-chlorobenzoic acid salt. Wash with saturated NaHCO
to liberate the free N-oxide. -
Electrophilic Trap: Dissolve the N-oxide in MeOH. Add NIS (1.1 equiv). Stir at RT for 1 hour.
-
Note: The N-oxide makes the C3 position significantly more nucleophilic than the parent azaindole.
-
-
Deoxygenation: Isolate the iodinated N-oxide. Dissolve in EtOAc. Add PCl
dropwise at 0°C (Caution: Exothermic). Stir 30 mins. Quench with ice water. -
Result: 3-iodo-6-azaindole, ready for Suzuki coupling.
Protocol C: Regioselective N-Alkylation
Objective: Selective alkylation of N1 (pyrrole) vs N6 (pyridine). Challenge: The N1 proton is acidic (pKa ~6-8), but the N6 lone pair is nucleophilic.
Scientist's Note:
-
For N1-Alkylation: Use Cs
CO in DMF or MeCN. The carbonate base is strong enough to deprotonate N1 but not strong enough to encourage promiscuous reactivity. Avoid NaH unless necessary, as the naked anion can lead to bis-alkylation. -
For N6-Quaternization: Use neutral conditions (MeI in acetone) to target the pyridine nitrogen selectively.
Comparative Data Summary
| Method | Target Scope | Typical Yield | Key Limitation |
| Larock Annulation | 2,3-Disubstituted | 60–85% | Requires synthesis of o-iodoaminopyridine precursor. |
| Direct Halogenation | 3-Halo derivatives | 30–50% | Sluggish without N-oxide activation. |
| N-Oxide Route | C3/C4 Functionalized | 50–70% (3 steps) | Step count increased; requires reduction step. |
| Suzuki (on 3-Iodo) | 3-Aryl derivatives | 70–95% | Requires pre-functionalized halogenated core. |
References
-
Larock Indole Synthesis (Original & Adapted)
- Larock, R. C., & Yum, E. K. (1991). Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes. Journal of the American Chemical Society.
-
6-Azaindole Reviews & Bioisosterism
-
Popowycz, F., et al. (2021). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks.[3] Organic Chemistry Frontiers.
-
-
N-Oxide Functionalization Strategies
-
Allegretti, P. A., et al. (2009). Site-Selective Azaindole Arylation at the Azine and Azole Rings via N-Oxide Activation.[4] Organic Letters.
-
-
Physical Properties (pKa and Solubility)
-
Zhang, M., et al. (2018). Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators.[5] PMC.
-
Sources
- 1. researchgate.net [researchgate.net]
- 2. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Protocol for Suzuki Coupling of 4-Bromo-6-Azaindole Derivatives
Abstract & Strategic Overview
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine in kinase inhibitors (e.g., JAK, VEGF). However, functionalizing the C4 position via Suzuki-Miyaura coupling presents a "reactivity paradox." While the electron-deficient pyridine ring should theoretically facilitate oxidative addition, the scaffold presents two competing failure modes:
-
Catalyst Sequestration: The N6-pyridine nitrogen possesses a localized lone pair capable of binding Pd(II) species, removing them from the catalytic cycle.
-
Acidic Deprotonation: The N1-pyrrole proton (
) is easily deprotonated by carbonate bases. The resulting azaindolyl anion is electron-rich and can form stable, non-reactive complexes with palladium (palladacycles).
This guide provides two distinct protocols: a Robust Route (using N-protection) for scale-up and high-value intermediates, and a Direct Route (unprotected) using third-generation precatalysts for rapid SAR exploration.
Decision Matrix & Workflow
The choice of protocol is dictated by the stage of development and the tolerance of the substrate to protecting group chemistry.
Figure 1: Decision tree for selecting the optimal coupling strategy based on substrate constraints.
Protocol A: The Robust Route (Protected)
Best for: Scale-up (>1g), valuable boronic acids, and ensuring reproducibility.
Rationale
Protecting the N1 position eliminates the formation of the azaindolyl anion. We recommend SEM (2-(Trimethylsilyl)ethoxymethyl) or Boc protection.
-
Boc: Electron-withdrawing, activating the C4-Br bond for oxidative addition. Labile under harsh basic conditions (e.g., Ba(OH)2), but stable to Na2CO3.
-
SEM: Electron-donating/neutral. Extremely stable to base; requires fluoride (TBAF) or acid for removal.
Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | N-Boc-4-bromo-6-azaindole | 1.0 | Electrophile |
| Partner | Aryl/Heteroaryl Boronic Acid | 1.2–1.5 | Nucleophile |
| Catalyst | Pd(dppf)Cl₂·DCM | 0.03–0.05 | Robust catalyst, resists dechelation |
| Base | K₂CO₃ (2.0 M aq.) | 3.0 | Activator of boronic acid |
| Solvent | 1,4-Dioxane | - | High boiling, miscible with water |
Step-by-Step Procedure
-
Preparation: In a reaction vial equipped with a magnetic stir bar, charge the N-Boc-4-bromo-6-azaindole (1.0 equiv), boronic acid (1.3 equiv), and Pd(dppf)Cl₂·DCM (3-5 mol%).
-
Inerting: Seal the vial and purge with Nitrogen or Argon for 5 minutes. Note: Oxygen is the primary cause of homocoupling side-products.
-
Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and degassed 2.0 M aqueous K₂CO₃ (3.0 equiv) via syringe.
-
Reaction: Heat the mixture to 90°C for 4–16 hours. Monitor by TLC/LCMS.
-
Checkpoint: The Boc group may partially migrate or cleave if the temperature exceeds 100°C or if stronger bases (KOH) are used.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water/brine. Dry organic layer over MgSO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc).
Protocol B: The Advanced Route (Unprotected)
Best for: Rapid library synthesis, substrates sensitive to deprotection conditions.
Rationale
Coupling unprotected azaindoles requires a catalyst system that is bulky enough to prevent N6-coordination and electron-rich enough to facilitate oxidative addition. Buchwald Precatalysts (Gen 3) are superior here.[9]
-
XPhos Pd G3: The bulky biaryl ligand shields the Pd center from the azaindole nitrogen, while the precatalyst scaffold ensures rapid reduction to the active Pd(0) species without requiring excess base to activate.
Materials
| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8] | Role |
| Substrate | 4-bromo-6-azaindole (Free NH) | 1.0 | Electrophile |
| Partner | Aryl/Heteroaryl Boronic Acid | 1.5 | Nucleophile |
| Catalyst | XPhos Pd G3 | 0.02–0.04 | Specialized for N-heterocycles |
| Base | K₃PO₄ (0.5 M aq.) | 2.0–3.0 | Mild base, phosphate effect |
| Solvent | THF or n-Butanol | - | THF for solubility; BuOH for higher temp |
Step-by-Step Procedure
-
Charge: Add 4-bromo-6-azaindole (1.0 equiv), boronic acid (1.5 equiv), and XPhos Pd G3 (2–4 mol%) to a microwave vial.
-
Solvent: Add THF and 0.5 M aqueous K₃PO₄ (3:1 ratio).
-
Tip: For highly insoluble substrates, use n-Butanol/Water.
-
-
Degas: Sparge with Argon for 2 minutes.
-
Reaction:
-
Thermal: Heat to 60–80°C for 2–6 hours.
-
Microwave: 100°C for 30 minutes (Recommended for difficult heteroaryl boronates).
-
-
Scavenging (Critical): Unprotected azaindoles bind residual Pd tightly. Add a metal scavenger (e.g., SiliaMetS® Thiol) during the workup or stir the crude organic layer with scavenger resin for 1 hour.
Troubleshooting & Optimization Matrix
| Observation | Diagnosis | Remedial Action |
| Low Conversion (<20%) | Catalyst Poisoning (N6 binding) | Switch to Protocol B (XPhos/SPhos). Increase catalyst loading to 5-10 mol%. |
| Protodeboronation | Boronic acid instability | Switch base to KF or CsF (anhydrous conditions). Add boronic acid in portions. |
| Homocoupling (R-R) | Oxygen presence | Degas solvents more rigorously (freeze-pump-thaw). |
| Regioisomer Mixtures | Migration of Pd | Rare for 4-bromo, but ensure temperature is controlled (<100°C). |
| Stalled Reaction | Catalyst death | Add a second charge of catalyst (fresh stock) after 4 hours. |
Mechanistic Insight: The "Azaindole Effect"
Understanding the interaction between the substrate and the catalyst is vital for troubleshooting.
Figure 2: The catalytic cycle highlighting the off-cycle inhibitory pathway caused by N6-coordination.
The N6 nitrogen acts as a "ligand," competing with the phosphine. If the phosphine is not bulky (e.g., PPh3), the equilibrium shifts toward the stable, inactive N6-Pd complex (Red box). Bulky ligands like XPhos (Protocol B) or bidentate ligands like dppf (Protocol A) sterically disfavor this coordination, forcing the cycle forward.
References
-
MDPI. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Retrieved from [Link]
-
ACS Omega. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction. Retrieved from [Link]
-
National Institutes of Health (NIH). (2019). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Retrieved from [Link]
Sources
- 1. rose-hulman.edu [rose-hulman.edu]
- 2. mdpi.com [mdpi.com]
- 3. 98%, solid, 1:1 MTBE adduct | Sigma-Aldrich [sigmaaldrich.com]
- 4. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Buchwald-Hartwig Amination of Halo-Azaindoles
Part 1: Executive Summary & Strategic Rationale
The Challenge: Why Azaindoles Fail in Standard Couplings
Halo-azaindoles (pyrrolopyridines) represent a "privileged scaffold" in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib) but pose severe synthetic challenges compared to standard aryl halides.
-
Catalyst Poisoning: The pyridine nitrogen (
) is a potent -donor that binds tightly to Palladium(II), displacing phosphine ligands and arresting the catalytic cycle. -
Acidity of the Pyrrole NH: In unprotected 7-azaindoles, the
-H is acidic ( ). Under standard basic conditions (NaOtBu), this deprotonates to form an azaindolyl anion, which can bridge Pd centers or compete as a nucleophile, leading to -arylation side products rather than the desired -amination. -
Electronic Deactivation: The electron-deficient nature of the pyridine ring makes oxidative addition slower for chlorides, while simultaneously making the ring susceptible to background
side reactions if harsh bases are used.
The Solution: The "Precatalyst + Bulky Ligand" Strategy
Standard protocols using
Success relies on three pillars:
-
Pd-Precatalysts (G3/G4): Bypassing the in-situ reduction step ensures a controlled concentration of active
. -
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands like RuPhos and BrettPhos are bulky enough to prevent the formation of inactive Pd-dimers and prevent the azaindole nitrogen from coordinating to the metal center.
-
Base Selection: Using LHMDS (Lithium Hexamethyldisilazide) serves a dual role: it acts as a soluble base for the amination and reversibly deprotonates the indole NH, protecting it as an inert lithiated species during the cycle.
Part 2: Decision Framework & Optimization Logic
Visualizing the Optimization Pathway
Use the following decision tree to select the starting conditions for your specific substrate.
Figure 1: Decision matrix for ligand and base selection based on substrate protection status and amine class.
Part 3: Detailed Experimental Protocols
Protocol A: Unprotected Halo-Azaindoles (The LHMDS Method)
Target Substrates: 4-, 5-, 6-, or 7-haloazaindoles with a free NH. Mechanism: LHMDS deprotonates the indole NH (preventing catalyst poisoning) and facilitates the transmetallation of the amine.
Materials
-
Substrate: Halo-7-azaindole (1.0 equiv)
-
Catalyst: (for primary amines) OR (for secondary amines).
-
Note: If G4 precatalyst is unavailable, use Pd(OAc)2 + Ligand (1:1 ratio), but G4 is strongly recommended for reproducibility.
-
-
Base: LHMDS (Lithium bis(trimethylsilyl)amide), 1.0 M in THF (2.2 - 2.5 equiv).
-
Solvent: Anhydrous THF or Dioxane.
Step-by-Step Procedure
-
Preparation (Glovebox or Schlenk Line):
-
Charge a reaction vial equipped with a magnetic stir bar with the Halo-azaindole (1.0 mmol), Pd Precatalyst (0.01 – 0.02 mmol, 1-2 mol%), and (if using separate ligand) the Phosphine Ligand (0.01 – 0.02 mmol).
-
Critical: If the amine is a solid, add it now. If liquid, add in step 3.
-
Seal the vial with a septum cap and purge with Argon/Nitrogen for 5 minutes.
-
-
Solvent Addition:
-
Add anhydrous THF (concentration 0.2 M, e.g., 5 mL for 1 mmol scale) via syringe.
-
If the amine is a liquid, add it now (1.2 equiv).
-
-
Base Addition (The Critical Step):
-
Add LHMDS (1.0 M in THF) dropwise via syringe.
-
Stoichiometry Note: You need 1 equiv to deprotonate the Azaindole-NH and 1.2 equiv for the cross-coupling. Total = 2.2 to 2.5 equiv .[2]
-
-
Reaction:
-
Heat the reaction block to 65–80 °C .
-
Time: Conversion is usually rapid (1–4 hours). Monitor by LCMS.
-
Observation: The solution often turns dark orange/red upon LHMDS addition (formation of the lithiated species).
-
-
Workup:
-
Cool to room temperature.
-
Quench with saturated aqueous
(this reprotonates the azaindole). -
Extract with EtOAc (3x). Dry organics over
. -
Purify via flash chromatography. (Note: Amino-azaindoles are polar; use DCM/MeOH gradients).
-
Protocol B: Protected or "Robust" Halo-Azaindoles (The Carbonate Method)
Target Substrates: N-alkyl/N-Boc azaindoles or substrates where LHMDS causes side reactions (e.g., esters, enolizable ketones).
Materials
-
Catalyst:
(1-2 mol%) + XantPhos (2-4 mol%). -
Base:
(3.0 equiv, anhydrous/finely ground). -
Solvent: 1,4-Dioxane.
Step-by-Step Procedure
-
Setup:
-
Combine Halo-azaindole (1.0 equiv), Amine (1.2 equiv),
(0.01 equiv), XantPhos (0.02 equiv), and (3.0 equiv) in a vial.
-
-
Degassing:
-
Evacuate and backfill with Argon (3 cycles).
-
-
Solvent:
-
Add anhydrous Dioxane (0.2 M).
-
-
Reaction:
-
Heat to 100 °C (higher temperature required for weak base).[3]
-
Stir for 4–12 hours.
-
-
Workup:
-
Filter through a pad of Celite to remove inorganic salts.
-
Concentrate and purify.
-
Part 4: Data Summary & Troubleshooting
Ligand Performance Matrix
Based on aggregated data from Henderson et al. (MIT) and process chemistry literature.
| Amine Class | Recommended Ligand | Pd Source | Base | Typical Yield | Specificity |
| Primary Alkyl | BrettPhos | Pd G3/G4 | LHMDS | 85-95% | High mono-arylation selectivity. |
| Secondary Cyclic | RuPhos | Pd G3/G4 | LHMDS | 90-98% | Excellent for piperazines/morpholines. |
| Anilines | BrettPhos | Pd G3/G4 | LHMDS | 80-90% | Works well even with electron-poor anilines. |
| Amides | tBuBrettPhos | Pd G3/G4 | K3PO4 | 60-80% | Requires milder base to avoid deamidation. |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Conversion (SM remains) | Catalyst poisoning by substrate N. | Switch to G4 Precatalyst (ensures Pd(0) formation). Increase temperature to 100°C. |
| Dehalogenation (Reduction) | Use RuPhos (prevents | |
| C-N vs N-N Coupling | Azaindole NH acting as nucleophile. | Ensure LHMDS is used (protects NH as N-Li). Do NOT use NaOtBu with unprotected substrates. |
| Low Yield with Chlorides | Oxidative addition is rate-limiting. | Use XPhos or BrettPhos (more electron-rich). Switch to Bromide/Iodide if possible. |
Part 5: Mechanistic Insight (Visualized)
The following diagram illustrates the catalytic cycle, highlighting the critical "protection" mechanism provided by LHMDS.
Figure 2: Catalytic cycle emphasizing the necessity of bulky ligands to prevent poisoning and the role of LHMDS.
References
-
Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles Henderson, J. L., & Buchwald, S. L. (2010).[5] Organic Letters. [Link] Core reference for the LHMDS/Precatalyst protocol.
-
Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles Beilstein Journal of Organic Chemistry (2014). [Link] Reference for Cs2CO3/XantPhos conditions on protected substrates.
-
The Evolution of Pd-Precatalysts in Cross-Coupling Bruno, N. C., et al. (2013). Chemical Science. [Link] Explains why G3/G4 precatalysts are superior for electron-deficient heterocycles.
Sources
Application of Methyl 4-bromo-6-azaindole-3-carboxylate in medicinal chemistry
Application Note: Strategic Utilization of Methyl 4-bromo-6-azaindole-3-carboxylate in Medicinal Chemistry
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) represents a high-value "privileged scaffold" for modern drug discovery.[1] As a bioisostere of indole and 7-azaindole, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core offers unique physicochemical properties—specifically altered pKa, solubility, and hydrogen-bonding vectors—that allow medicinal chemists to fine-tune potency and pharmacokinetic profiles.
This guide details the application of this scaffold in Fragment-Based Drug Discovery (FBDD) and Kinase Inhibitor optimization . It focuses on the orthogonal reactivity of the C4-bromide (for cross-coupling) and the C3-ester (for amide/heterocycle construction), enabling rapid generation of Structure-Activity Relationship (SAR) libraries.[1]
Chemical Profile & Structural Utility[1][2]
| Property | Specification | Medicinal Chemistry Significance |
| IUPAC Name | Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate | Core scaffold identification.[1] |
| CAS Number | 1234616-10-4 | Unique identifier for sourcing.[1][2][3][4] |
| Molecular Weight | 255.07 g/mol | Ideal for "Lead-Like" space (MW < 300).[1] |
| C4-Bromine | Reactive Handle | Activated for Pd-catalyzed cross-coupling (Suzuki, Buchwald) due to proximity to the pyridine nitrogen.[1] |
| C3-Ester | Functional Handle | Precursor for amides (H-bond donors/acceptors) targeting the solvent-exposed region of kinases.[1] |
| N6-Nitrogen | Pyridine Nitrogen | H-bond acceptor; distinct vector from N7-azaindoles, useful for "scaffold hopping" to bypass IP or improve selectivity.[1] |
Application: Kinase Inhibitor Design Strategy
The 6-azaindole scaffold is particularly effective in targeting the ATP-binding pocket of protein kinases (e.g., JAK, c-Met, PIM).[1] The synthetic workflow typically follows a "Divergent Functionalization" strategy, exploiting the reactivity difference between the C4-aryl halide and the C3-ester.[1]
Mechanism of Action (Structural Hypothesis)
-
Hinge Binding: The N1-H (donor) and N6 (acceptor) can form a bidentate H-bond interaction with the kinase hinge region, mimicking the adenine ring of ATP.[1]
-
Hydrophobic Pocket (Gatekeeper): Substituents introduced at C4 (via Suzuki coupling) extend into the hydrophobic back-pocket, often determining selectivity against the "gatekeeper" residue.[1]
-
Solvent Front: Derivatives of the C3-carboxylate extend towards the solvent interface, allowing for solubilizing groups (e.g., morpholine, piperazine amides) to be attached.[1]
Visual Workflow: Divergent Synthesis
Figure 1: Divergent synthetic pathway utilizing the orthogonal reactivity of the C4-bromo and C3-ester motifs.
Detailed Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Coupling at C4
Objective: To install an aryl or heteroaryl group at the C4 position while preserving the C3-ester.[1]
Reagents:
-
Aryl Boronic Acid / Pinacol Ester (1.2 equiv)[1]
-
Catalyst: Pd(dppf)Cl₂[1]·DCM (0.05 equiv) or Pd(PPh₃)₄ (0.05 equiv)[1]
-
Base: K₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)
Procedure:
-
Setup: In a microwave vial or round-bottom flask, combine the 6-azaindole scaffold, aryl boronic acid, and Palladium catalyst.
-
Inertion: Seal the vessel and purge with Argon or Nitrogen for 5 minutes.
-
Solvation: Add degassed 1,4-Dioxane and the aqueous K₂CO₃ solution.
-
Reaction: Heat to 90°C for 4–12 hours (or 110°C for 30 min in a microwave reactor). Monitor by LC-MS for the disappearance of the bromide (M+2 pattern).[1]
-
Work-up: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Critical Note: The C4 position in 6-azaindoles is electron-deficient due to the adjacent pyridine ring, facilitating oxidative addition.[1] However, if the N1-H is unprotected, use 3 equivalents of base to account for deprotonation.[1]
Protocol B: "One-Pot" Ester Hydrolysis and Amide Coupling
Objective: To convert the C3-methyl ester into a functionalized amide (the "tail" of the inhibitor).[1]
Reagents:
-
Intermediate from Protocol A (1.0 equiv)
-
Coupling Agent: HATU (1.2 equiv)[1]
-
Amine (R-NH₂) (1.5 equiv)[1]
-
Base: DIPEA (3.0 equiv)[1]
-
Solvents: THF/Water (for hydrolysis), DMF (for coupling)[1]
Procedure:
-
Saponification: Dissolve the ester in THF:Water (3:1).[1] Add LiOH. Stir at 40°C until LC-MS shows conversion to the carboxylic acid (M-14).[1]
-
Acid Isolation: Acidify carefully with 1M HCl to pH ~4. Extract with EtOAc or precipitate the solid acid.[1] Dry thoroughly (lyophilization recommended).
-
Activation: Dissolve the dry acid in anhydrous DMF. Add DIPEA and HATU. Stir for 10 minutes at Room Temperature (RT) to form the active ester.[1]
-
Coupling: Add the desired amine. Stir at RT for 2–6 hours.[1]
-
Work-up: Dilute with water (product often precipitates).[1][5] If soluble, extract with EtOAc/LiCl solution to remove DMF.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Yield in Suzuki (Protocol A) | Catalyst poisoning by N6 or N1.[1] | Switch to Pd(OAc)₂ / XPhos or protect N1 with SEM/Boc group before coupling. |
| Protodebromination | Overheating or wet solvent.[1] | Use anhydrous solvents; reduce temperature to 80°C; ensure strict inert atmosphere.[1] |
| Incomplete Hydrolysis (Protocol B) | Steric hindrance at C3.[1] | Increase temperature to 60°C; switch solvent to Methanol/Water.[1] |
| Poor Solubility | Rigid scaffold aggregation.[1] | Use DMSO/Methanol mixtures for purification; incorporate solubilizing groups (e.g., morpholine) in the amine R-group.[1] |
Strategic Logic: Why Scaffold Hopping?
Using Methyl 4-bromo-6-azaindole-3-carboxylate allows for "Scaffold Hopping" from standard indole or 7-azaindole drugs.[1]
-
Case Study Example: If a 7-azaindole inhibitor (e.g., Vemurafenib analog) shows poor metabolic stability or IP conflicts, switching to the 6-azaindole core changes the vector of the Nitrogen lone pair.[1] This can:
Figure 2: The iterative SAR cycle utilizing the 6-azaindole scaffold for property refinement.
References
-
Popowycz, F., et al. (2014).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 19(12), 19936-19962.[1] [Link]
-
Song, J. J., et al. (2017).[1] "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole." Organic Process Research & Development, 21(3).[1] [Link][1]
-
Irie, T., et al. (2020).[1] "7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors."[1] Chemical and Pharmaceutical Bulletin, 68(12).[1] [Link]
-
Lead Sciences. (n.d.). Methyl 4-bromo-1H-pyrrolo[2,3-b]pyridine-3-carboxylate (Analogous Scaffold). Retrieved January 28, 2026, from [Link][1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 107650-22-6|Methyl 6-bromo-4-indolecarboxylate|BLD Pharm [bldpharm.com]
- 3. 882679-96-1|Methyl 4-bromo-1H-indole-6-carboxylate|BLD Pharm [bldpharm.com]
- 4. 101909-43-7|Methyl 4-bromo-1H-indole-3-carboxylate|BLD Pharm [bldpharm.com]
- 5. The Synthesis and Biological Evaluation of 2-(1H-Indol-3-yl)quinazolin-4(3H)-One Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Methyl 4-bromo-6-azaindole-3-carboxylate in Fragment-Based Drug Discovery (FBDD)
[1]
Executive Summary
Methyl 4-bromo-6-azaindole-3-carboxylate represents a "privileged structure" in modern medicinal chemistry.[1] Unlike the ubiquitous 7-azaindole scaffold (found in Vemurafenib), the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) core offers a distinct vector profile and solubility advantage while navigating a less crowded intellectual property (IP) space.[1]
This Application Note details the technical roadmap for utilizing this fragment. We focus on the orthogonal functionalization of the C4-bromide and C3-ester moieties, providing validated protocols for transforming this building block into potent lead candidates.
Key Technical Advantages:
-
Bioisosterism: Mimics the purine core of ATP, making it ideal for Type I and Type II kinase inhibitors.
-
Solubility: The pyridine nitrogen at position 6 lowers logP and increases aqueous solubility compared to the parent indole.
-
Divergent Synthesis: The C4-Br provides a handle for cross-coupling (Suzuki/Buchwald), while the C3-ester allows for late-stage diversification (Amidation/Reduction).[1]
Structural Analysis & Chemical Space
To use this fragment effectively, one must understand its electronic properties.[1]
The 6-Azaindole Core vs. 7-Azaindole
In 7-azaindoles, the pyridine nitrogen (N7) is para to the C4 position, activating C4 strongly for SNAr reactions.[1] However, in 6-azaindole , the nitrogen (N6) is meta to the C4 position.
-
Consequence: The C4-position in 6-azaindole is electronically deactivated toward nucleophilic aromatic substitution (SNAr) compared to 7-azaindole.[1]
-
Strategic Adjustment: Functionalization at C4 must rely on Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig) rather than direct displacement.[1]
Growth Vectors
-
Vector A (N1-H): H-bond donor.[1] Critical for hinge binding (e.g., Glu residues in kinases).[1] Can be alkylated to tune lipophilicity.[1]
-
Vector B (C3-Ester): Solvent-exposed region.[1] Hydrolysis and amidation here allow access to the ribose-binding pocket or solvent front.[1]
-
Vector C (C4-Br): The "Gatekeeper" vector.[1] Substitution here determines selectivity against kinases with varying gatekeeper residue sizes (e.g., T338 in c-Src).[1]
Application Workflow: Fragment to Lead
The following diagram illustrates the decision tree for functionalizing Methyl 4-bromo-6-azaindole-3-carboxylate.
Figure 1: Synthetic workflow for orthogonal functionalization. Note that C4 coupling is performed before ester hydrolysis to prevent catalyst poisoning by the free acid.
Experimental Protocols
These protocols are optimized for the 6-azaindole scaffold. The causality behind specific reagent choices is highlighted to ensure reproducibility.
Protocol A: Suzuki-Miyaura Coupling at C4
Objective: Install an aryl or heteroaryl group at the C4 position.[1][2] Challenge: The free N1-H can deprotonate and poison Pd catalysts. Solution: Use a mild base (K2CO3) and a robust catalyst (Pd(dppf)Cl2) or protect the nitrogen (SEM/Boc) if yields are <40%.[1]
Materials:
-
Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 equiv)[1]
-
Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2[1]·CH2Cl2) (0.05 equiv)[1]
-
Base: Potassium Carbonate (K2CO3) (2.0 M aqueous, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or sealed tube, combine the azaindole scaffold, boronic acid, and Pd catalyst.
-
Inertion: Cap the vial and purge with Nitrogen or Argon for 5 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates the Pd(0) species.
-
Solvation: Add degassed 1,4-dioxane and 2.0 M aqueous K2CO3 via syringe.
-
Reaction: Heat to 90°C for 4–12 hours. (Monitor by LCMS).[1]
-
Note: If using microwave irradiation, heat to 110°C for 30 minutes.
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na2SO4.
-
Purification: Flash chromatography (Hexane/EtOAc gradient). The product usually elutes around 40-60% EtOAc due to the polarity of the azaindole.
Protocol B: C3 Ester Hydrolysis (Saponification)
Objective: Expose the carboxylic acid for amide coupling.[1]
Materials:
-
C4-substituted Methyl ester intermediate (from Protocol A)[1]
-
Lithium Hydroxide Monohydrate (LiOH[1]·H2O) (3.0 equiv)
-
Solvent: THF / Water (3:1 ratio)[1]
Procedure:
-
Dissolve the ester in THF.[1]
-
Add LiOH dissolved in the minimum amount of water.[1]
-
Stir at room temperature for 3–6 hours.
-
Acidification: Carefully adjust pH to ~4 using 1N HCl. The azaindole acid often precipitates out.[1]
-
Isolation: Filter the precipitate or extract with 10% MeOH in DCM (to ensure solubility of the zwitterionic acid).
Medicinal Chemistry Data Summary
When designing libraries, use the following calculated properties for the core fragment to ensure compliance with Lead-like metrics.
| Property | Value (Calc.) | Note |
| MW | 255.07 Da | Ideal for fragment growth (Rule of 3 compliant).[1] |
| cLogP | ~1.8 | Lower than indole analog (~2.5), improving developability.[1] |
| H-Bond Donors | 1 (NH) | Critical for kinase hinge interaction.[1] |
| H-Bond Acceptors | 3 (N, O, O) | N6 provides additional water-mediated bridging potential.[1] |
| PSA | ~55 Ų | Good membrane permeability range.[1] |
Biological Context: Kinase Binding Mode
The 6-azaindole scaffold binds in the ATP pocket of kinases. The diagram below visualizes the pharmacophore mapping against a generic kinase hinge region (e.g., JAK2 or Aurora A).
Figure 2: Pharmacophore model of 6-azaindole binding to the kinase hinge region.[1] The N1 and N6 atoms form a bidentate H-bond network, mimicking the adenine ring of ATP.
Quality Control & Troubleshooting
Analytical Signatures
-
1H NMR (DMSO-d6):
-
C2-H: Look for a sharp singlet/doublet around 8.0–8.3 ppm .[1] This proton is diagnostic.[1]
-
C5-H/C7-H: In 6-azaindole, these protons appear as singlets or meta-coupled doublets depending on substitution.[1] The C7-H is typically further downfield (~8.8 ppm) due to the adjacent pyridine nitrogen.[1]
-
-
LCMS:
-
Expect an [M+H]+ pattern showing the 1:1 isotopic ratio of Bromine (79Br/81Br).[1]
-
Self-Validation: If the Br isotope pattern disappears after Protocol A, the coupling was successful.
-
Troubleshooting Low Yields
References
-
Popowycz, F., et al. (2018).[1][5] "Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization." Molecules, 23(10), 2661.
-
Lévy, J., et al. (2008).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry. (Contextual grounding on azaindole bioisosterism).
-
Song, J.J., et al. (2002).[1] "Organometallic Methods for the Synthesis and Functionalization of Azaindoles." Chemical Society Reviews.[1]
-
PharmaBlock. (2025).[1] "Azaindoles in Medicinal Chemistry: Scaffolds for Kinase Inhibitors."[1][6]
-
Meanwell, N.A. (2011).[1][7] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses 6-azaindole vs 7-azaindole properties).
Sources
- 1. 4-Bromo-1H-pyrrolo[2,3-b]pyridine | C7H5BrN2 | CID 22273643 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ias.ac.in [ias.ac.in]
- 5. mdpi.com [mdpi.com]
- 6. img01.pharmablock.com [img01.pharmablock.com]
- 7. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective N-Alkylation of 6-Azaindoles
[1]
Executive Summary
The 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a critical bioisostere in modern drug discovery, offering improved aqueous solubility and distinct hydrogen-bonding vectors compared to the parent indole or the more common 7-azaindole. However, functionalizing this scaffold presents a specific regioselectivity challenge: the competition between the acidic pyrrole nitrogen (N1 ) and the basic pyridine nitrogen (N6 ).
This Application Note provides validated protocols for the N1-selective alkylation of 6-azaindoles. We detail two primary workflows:
These protocols are designed to maximize regioselectivity for the N1 position, which is the requisite substitution pattern for most kinase inhibitor pharmacophores (e.g., analogs of Vemurafenib) and GPCR modulators.[4]
Mechanistic Insight & Regioselectivity
To achieve high yields, one must understand the electronic duality of the 6-azaindole core.
-
N1 (Pyrrole Nitrogen): Weakly acidic (pKa
13–14).[4] Deprotonation yields an ambident anion that restores aromaticity upon alkylation. This is the thermodynamic target. -
N6 (Pyridine Nitrogen): Basic and nucleophilic (pKa of conjugate acid
5.6). It possesses a localized lone pair available for attack even without deprotonation. Alkylation here yields a cationic pyridinium salt (often the kinetic product or a byproduct in neutral conditions).
Visualization: Reaction Pathways
The following diagram illustrates the bifurcation between N1 and N6 alkylation pathways.
Figure 1: Mechanistic divergence in 6-azaindole alkylation.[4] Strong base favors the anionic pathway leading to N1 substitution.
Protocol A: Classical Base-Mediated Alkylation (NaH)
Best for: Primary/Secondary Alkyl Halides (Iodides, Bromides).[4] Mechanism: Irreversible deprotonation using Sodium Hydride (NaH) to generate the azaindolyl anion.
Reagents & Equipment[4][5][6][7]
-
Substrate: 6-Azaindole derivative (1.0 equiv).
-
Base: Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 – 1.5 equiv).[4]
-
Electrophile: Alkyl halide (1.1 – 1.3 equiv).
-
Solvent: Anhydrous DMF or THF (0.1 – 0.2 M concentration). Note: DMF is preferred for solubility.
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Procedure
-
Preparation: Flame-dry a round-bottom flask and cool under argon.
-
Solvation: Dissolve the 6-azaindole substrate (1.0 equiv) in anhydrous DMF.
-
Deprotonation (Critical Step):
-
Cool the solution to 0 °C (ice bath).
-
Add NaH (1.2 equiv) portion-wise. Caution: Hydrogen gas evolution.
-
Stir at 0 °C for 15 minutes, then warm to Room Temperature (RT) for 30–45 minutes.
-
Observation: The solution often turns yellow/orange, indicating anion formation.[4]
-
-
Alkylation:
-
Cool back to 0 °C (optional, depending on electrophile reactivity).
-
Add the Alkyl Halide dropwise.[2]
-
Allow to warm to RT and stir for 2–12 hours. Monitor by LC-MS.
-
-
Quench & Workup:
-
Quench carefully with ice-water or saturated NH₄Cl solution.
-
Extract with EtOAc (3x).
-
Wash combined organics with water (2x) and brine (1x) to remove DMF.
-
Dry over Na₂SO₄, filter, and concentrate.[2]
-
Optimization Table: Base & Solvent Effects[2]
| Variable | Condition | Outcome / Notes |
| Standard | NaH / DMF | High N1 Selectivity. Best general method. |
| Mild | Cs₂CO₃ / MeCN | Slower. Good for substrates with base-sensitive esters. |
| Phase Transfer | KOH / Toluene / TBAB | Useful for scale-up to avoid DMF workup. |
| Temp | > 60 °C | Increases risk of N6-alkylation (quaternization). Keep < 40 °C if possible. |
Protocol B: Mitsunobu Reaction[3]
Best for: Primary/Secondary Alcohols (avoiding the need to convert to halides). Mechanism: Activation of the alcohol by phosphine/azodicarboxylate, followed by SN2 displacement by the acidic N1-H.
Reagents
-
Substrate: 6-Azaindole derivative (1.0 equiv).
-
Alcohol: R-OH (1.2 – 1.5 equiv).
-
Azodicarboxylate: DIAD or DEAD (1.5 equiv).[2]
-
Solvent: Anhydrous THF or Toluene.
Step-by-Step Procedure
-
Dissolution: In a dry flask under argon, dissolve 6-azaindole (1.0 equiv), the Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.
-
Activation:
-
Cool the mixture to 0 °C .
-
Add DIAD (1.5 equiv) dropwise over 10–15 minutes. Exothermic.
-
-
Reaction:
-
Remove ice bath and stir at RT for 12–24 hours.
-
Note: If conversion is low, heat to 50 °C.
-
-
Workup:
-
Concentrate the solvent directly.
-
Triturate with Et₂O/Hexane to precipitate PPh₃O (triphenylphosphine oxide) if possible, or proceed directly to flash column chromatography.[4]
-
Workflow Decision Matrix
Use this logic flow to select the appropriate method for your specific synthesis.
Figure 2: Decision matrix for selecting the optimal alkylation protocol.
Troubleshooting & Expert Tips
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete deprotonation | Ensure NaH is fresh. Extend the stirring time at RT before adding the electrophile. |
| N6-Alkylation (Byproduct) | Reaction temperature too high | Keep reaction at 0°C – RT. N6 attack is often favored by heat. |
| Starting Material Recovery | Water in solvent | NaH is quenched by moisture. Use freshly distilled DMF/THF and molecular sieves. |
| Poor Solubility | 6-Azaindole aggregation | Switch solvent to DMSO or NMP (though workup is harder). |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2024). Discusses thermodynamic control in azaindole/indazole systems.
-
Azaindoles in Medicinal Chemistry. PharmaBlock White Paper. Reviews the solubility and bioisosteric properties of 6-azaindole vs 7-azaindole.
-
Mitsunobu Reaction Protocol. Organic Syntheses. General procedure adapted for heterocyclic N-alkylation.[1][5]
-
The Azaindole Framework in the Design of Kinase Inhibitors. Molecules. (2020). structural analysis of azaindole binding modes.
Sources
- 1. researchgate.net [researchgate.net]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. 3-Nitroindoles Serving as N-Centered Nucleophiles for Aza-1,6-Michael Addition to para-Quinone Methides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole synthesis [organic-chemistry.org]
Application Note: Large-Scale Synthesis and Purification of Methyl 4-bromo-6-azaindole-3-carboxylate
This Application Note is designed for process chemists and researchers requiring a robust, scalable protocol for the synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate (Methyl 4-bromo-1H-pyrrolo[2,3-c]pyridine-3-carboxylate).
Executive Summary
The 6-azaindole scaffold (1H-pyrrolo[2,3-c]pyridine) is a "privileged structure" in medicinal chemistry, serving as a bioisostere for indole and purine rings in kinase inhibitors (e.g., JAK, c-Met, and FGFR inhibitors). The introduction of a bromine atom at C4 and an ester at C3 creates a versatile orthogonal building block. The C4-bromide allows for Suzuki/Buchwald couplings, while the C3-ester provides a handle for heterocycle formation or solubility enhancement.[1]
Challenge: The 6-azaindole core is electron-deficient due to the pyridine nitrogen at position 6.[1] The presence of a bromine atom at C4 further deactivates the C3 position towards Electrophilic Aromatic Substitution (EAS), making standard Friedel-Crafts acylations sluggish or low-yielding.
Solution: This protocol utilizes a Vilsmeier-Haack Formylation followed by Pinnick Oxidation and Fischer Esterification .[1] This route is selected for its reliability on deactivated substrates, avoidance of expensive transition metals in the functionalization step, and high scalability without chromatographic purification.
Retrosynthetic Analysis & Strategy
The synthesis is disconnected at the C3-carbonyl bond. Direct carbonylation (Pd/CO) of a 3-iodo precursor is risky due to potential competitive reactivity at the C4-bromo position.[1] Therefore, a stepwise EAS approach is preferred.
Figure 1: Retrosynthetic strategy focusing on stepwise C3 functionalization.
Detailed Experimental Protocols
Step 1: Vilsmeier-Haack Formylation
Objective: Install the carbon framework at C3.[1]
Reaction: 4-Bromo-6-azaindole + POCl
-
Rationale: The Vilsmeier reagent (chloroiminium ion) is a sufficiently strong electrophile to attack the C3 position despite the deactivating effect of the C4-Br and C6-N.
-
Scale: Protocol normalized to 100 g input.
Materials:
-
4-Bromo-6-azaindole (100 g, 0.51 mol)[1]
-
Phosphorus oxychloride (POCl
) (1.5 equiv, 117 g, 71 mL) -
DMF (Dimethylformamide) (10 vol, 1.0 L)
-
Ice/Water for quenching
Protocol:
-
Preparation of Vilsmeier Reagent: In a 3 L reactor under N
, charge DMF (500 mL) and cool to 0–5 °C. -
Add POCl
dropwise over 45 minutes, maintaining internal temperature <10 °C. (Caution: Exothermic). Stir for 30 mins to form the white precipitate/slurry of the Vilsmeier salt. -
Addition: Dissolve 4-Bromo-6-azaindole (100 g) in DMF (500 mL) and add this solution dropwise to the reactor at 0–5 °C.
-
Reaction: Allow to warm to room temperature (20–25 °C) and stir for 2 hours. If conversion is incomplete by HPLC (<98%), heat to 40 °C for 1 hour.
-
Quench (Critical Safety Step): The reaction mixture contains unreacted POCl
. Pour the reaction mixture slowly into a vigorously stirred mixture of ice/water (2 kg) and sodium acetate (to buffer pH to ~5–6). Do not add water to the reaction vessel. -
Isolation: Adjust pH to 8–9 with 50% NaOH (aq) to precipitate the aldehyde. Stir for 2 hours to ensure full hydrolysis of the iminium intermediate.
-
Filter the solid. Wash with water (3 x 500 mL) and cold MTBE (200 mL).
-
Drying: Vacuum oven at 45 °C.
-
Expected Yield: 85–90% (approx. 100 g).
-
Appearance: Pale yellow solid.[1]
-
Step 2: Pinnick Oxidation (Chlorite Oxidation)
Objective: Oxidize aldehyde to carboxylic acid without affecting the bromine or azaindole ring.
Reaction: Aldehyde + NaClO
-
Rationale: Pinnick oxidation is mild and avoids the use of toxic chromium reagents or harsh permanganate which could oxidize the azaindole nitrogen. 2-Methyl-2-butene is used as a scavenger for HOCl to prevent chlorination byproducts.[1]
Materials:
-
4-Bromo-6-azaindole-3-carbaldehyde (100 g, 0.44 mol)[1]
-
Sodium Chlorite (NaClO
, 80%) (1.5 equiv, 75 g) -
Sodium Dihydrogen Phosphate (NaH
PO ) (1.2 equiv) -
2-Methyl-2-butene (5 equiv) or Resorcinol[1]
-
Solvent: t-Butanol / Water (3:1 ratio, 1.5 L total)[1]
Protocol:
-
Charge Aldehyde, t-Butanol (1.1 L), and 2-Methyl-2-butene (155 g) into the reactor.
-
Dissolve NaH
PO (63 g) and NaClO (75 g) in Water (375 mL). -
Addition: Add the aqueous oxidant solution dropwise to the reactor over 1 hour, maintaining temperature at 20–25 °C. (Caution: Mild exotherm).
-
Stir for 4–6 hours. Monitor by HPLC for disappearance of aldehyde.
-
Workup: Distill off t-Butanol under reduced pressure.
-
Dilute the aqueous residue with water (500 mL). The product (acid) may precipitate as a salt or free acid depending on pH.
-
Acidify carefully with 1M HCl to pH 3–4.
-
Filter the white precipitate. Wash with water and cold acetonitrile.
-
Expected Yield: 90–95%.[1]
-
Step 3: Fischer Esterification
Objective: Convert acid to methyl ester.[1]
Reaction: Acid + MeOH + H
Materials:
-
4-Bromo-6-azaindole-3-carboxylic acid (100 g)[1]
-
Methanol (anhydrous, 10 vol, 1.0 L)
-
Sulfuric Acid (conc. H
SO ) (0.5 equiv, catalytic)
Protocol:
-
Suspend the carboxylic acid in Methanol (1.0 L).
-
Add H
SO (11 mL) dropwise. -
Heat to reflux (65 °C) for 12–18 hours. The solid will dissolve as the ester forms.
-
Workup: Cool to 0–5 °C. The product often crystallizes directly from methanol upon cooling.
-
If precipitation is partial, concentrate the solvent to ~30% volume, then cool.
-
Filter the crystals. Wash with cold Methanol (100 mL) and Hexanes.
-
Purification: Recrystallize from Methanol/Water if purity is <98%.
Process Safety & Scalability Analysis
| Parameter | Critical Control Point (CCP) | Mitigation Strategy |
| Exotherm | Vilsmeier Reagent Formation | Maintain T < 10 °C during POCl |
| Gas Evolution | Pinnick Oxidation | NaClO |
| Quenching | Vilsmeier Workup | Inverse quench (add reaction to water) is mandatory to prevent "runaway" hydrolysis and violent boiling. |
| Impurity | Regioselectivity | C3 is highly favored.[1] C5/C7 isomers are negligible but monitor by HPLC.[1] |
Analytical Controls
HPLC Method:
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).
-
Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 min.
-
Detection: UV at 254 nm and 280 nm.
Specification Targets:
-
Purity: > 98.0% (Area %).
-
Residual Solvents: DMF < 880 ppm, Methanol < 3000 ppm.
-
Appearance: White to off-white crystalline solid.[1]
-
Identity:
H NMR (DMSO-d ) must show singlet at ~8.5 ppm (C2-H), doublet at ~8.0 ppm (pyridine), and methyl singlet at ~3.8 ppm.
References
-
Vilsmeier-Haack on Azaindoles: Synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives. Source: Relevance: Establishes the viability of Vilsmeier formylation on the azaindole core.
-
Pinnick Oxidation Protocol: Lindgren, B. O., Nilsson, T. "Preparation of Carboxylic Acids from Aldehydes using Sodium Chlorite." Source: Relevance: Standard protocol for mild oxidation of electron-rich/heterocyclic aldehydes.[1]
-
Azaindole Chemistry Review: Popowycz, F., et al.[2] "The chemistry of the pyrrolo[2,3-b]pyridine ring system." Source: (General reference for reactivity).
-
Safety in Chlorite Oxidations: Organic Process Research & Development - Safety Notes. Source: Relevance: Handling of ClO
hazards.
Sources
Analytical Techniques for Characterizing Azaindole Derivatives
Introduction: The Azaindole Advantage in Drug Discovery[1][2][3]
Azaindoles (pyrrolopyridines) have emerged as "privileged scaffolds" in modern drug discovery, particularly for kinase inhibitors.[1][2][3] Structurally, they act as bioisosteres of both indole and purine (adenine) systems.[1][2] By replacing a CH group in the indole ring with a nitrogen atom, researchers can modulate:
-
Acidity/Basicity (pKa): Tuning solubility and permeability.
-
Hydrogen Bonding: Creating additional acceptor sites (the pyridine nitrogen) to engage specific residues (e.g., the "hinge region" of kinases).[1][2]
-
Metabolic Stability: Reducing oxidation potential compared to electron-rich indoles.[1]
However, these advantages introduce unique analytical challenges.[1] The electron-deficient pyridine ring and the acidic pyrrole NH create complex tautomeric equilibria and solubility profiles that standard "indole-based" protocols fail to capture.
Key Commercial Examples:
-
Vemurafenib (Zelboraf): 7-azaindole derivative targeting BRAF V600E.[1]
-
Venetoclax (Venclexta): 7-azaindole derivative targeting Bcl-2.[1][2]
Structural Elucidation: Solving the "Nitrogen" Puzzle
The primary challenge in characterizing azaindoles is distinguishing between the four positional isomers (4-, 5-, 6-, and 7-azaindole) and confirming the site of functionalization (N1-alkylation vs. C-alkylation).[1]
NMR Spectroscopy Strategies
Standard 1H and 13C NMR are often insufficient due to overlapping aromatic signals.[1] The critical analytical lever is 15N-HMBC (Heteronuclear Multiple Bond Correlation) .
-
The "Fingerprint" Technique:
-
Indole-like NH (N1): Typically appears around 100–120 ppm (shielded).[1]
-
Pyridine-like N (N4-N7): Appears downfield at 250–300 ppm (deshielded).
-
Protocol Insight: 15N-HMBC allows you to "see" the nitrogen without an expensive 15N probe by detecting the protons 2-3 bonds away. This definitively proves if a substituent is on N1 (coupling to substituent protons) or if the core is a 4, 5, 6, or 7-isomer based on the coupling pattern to ring protons.[1]
-
Tautomerism and Solvation
Azaindoles exhibit Excited-State Double Proton Transfer (ESDPT) and ground-state tautomerism mediated by solvent bridges.
-
In Non-polar Solvents (e.g., CDCl3): Azaindoles form cyclic dimers (similar to carboxylic acids).[1]
-
In Polar Aprotic Solvents (e.g., DMSO-d6): The solvent breaks dimers, sharpening signals.[1]
-
In Protic Solvents (e.g., MeOH, Water): Solvent bridges facilitate rapid proton exchange between N1 and N7, potentially broadening signals or averaging chemical shifts.[1]
Recommendation: Always characterize the "Reference Standard" in DMSO-d6 to lock the tautomer in the monomeric form for clear integration, while using CDCl3 to observe potential intramolecular H-bonding.
Chromatographic Separation: The Basicity Challenge
Azaindoles are basic heterocycles.[1] The pyridine nitrogen (pKa ~4-6 depending on substitution) can become protonated under standard acidic HPLC conditions (0.1% Formic Acid, pH ~2.7).[1]
The Problem: Protonated azaindoles interact strongly with residual silanols on the silica stationary phase via ion-exchange mechanisms, leading to:
The Solution:
-
High pH Chromatography (The "Gold Standard"):
-
Ion Pairing (Alternative):
Visualization: Analytical Decision Workflow
The following diagram outlines the logical flow for characterizing a new azaindole derivative, from synthesis to purity validation.
Caption: Analytical workflow prioritizing structural confirmation via 15N-HMBC and purity profiling using pH-switching strategies to mitigate basicity-induced tailing.
Experimental Protocols
Protocol A: High-pH UPLC Purity Method (Recommended)
Purpose: To quantify purity of basic azaindole derivatives without peak tailing.[1]
Materials:
-
Column: Waters XBridge BEH C18 XP, 2.5 µm, 2.1 x 50 mm (or equivalent Hybrid Silica).[1]
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (adjusted to pH 10 with NH4OH).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).[1]
Method Parameters:
| Parameter | Setting |
|---|---|
| Flow Rate | 0.6 mL/min |
| Column Temp | 40 °C |
| Injection Vol | 1–2 µL |
| Detection | UV (PDA) 210–400 nm; MS (ESI+) |[1]
Gradient Table:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.00 | 95 | 5 | Initial |
| 4.00 | 5 | 95 | Linear |
| 5.00 | 5 | 95 | Hold |
| 5.10 | 95 | 5 | Re-equilibrate |
Data Analysis: Integrate all peaks >0.05% area. Look for "fronting" peaks which may indicate column overload, common with azaindoles due to their rigid planar structure stacking.[1]
Protocol B: 15N-HMBC Regioisomer Determination
Purpose: To distinguish N1-alkylation from C-alkylation or identify the specific azaindole isomer (4, 5, 6, or 7).[1]
Materials:
-
Instrument: 500 MHz NMR or higher (Cryoprobe preferred but not mandatory).
-
Solvent: DMSO-d6 (preferred for solubility and preventing dimerization).
Procedure:
-
Sample Prep: Dissolve 10–20 mg of sample in 0.6 mL DMSO-d6.
-
Acquisition:
-
Analysis:
-
N1 (Pyrrole-like): Look for cross-peaks from H2 and H3 (pyrrole ring protons). If N1 is alkylated, you will see a strong cross-peak from the alkyl protons (e.g., N-CH3) to this nitrogen (~140 ppm).
-
N7 (Pyridine-like): Look for cross-peaks from H6.[1] This nitrogen will be much further downfield (~250–280 ppm).
-
Differentiation: If you alkylated the compound and see a cross-peak to the ~250 ppm nitrogen, you have formed the quaternary salt (N7-alkylation), not the desired N1-product.[1]
-
References
-
Popowycz, F., et al. (2018).[1] "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals. Available at: [Link][1][2]
-
Catalán, J., et al. (2001).[1] "Structure of Hydrogen-Bonded Clusters of 7-Azaindole Studied by IR Dip Spectroscopy." The Journal of Physical Chemistry A. Available at: [Link][1]
-
Kordubailo, M. V., et al. (2025).[1][4][5] "Optimization and Scaling up of the Azaindole Derivatives Synthesis." Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]
-
Motati, D. R., et al. (2021).[1][3][6] "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[1][3][5][6] Organic Chemistry Frontiers. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 6. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Application Note: Carboxylate Derivatization of Methyl 4-bromo-6-azaindole-3-carboxylate
This Application Note provides a comprehensive technical guide for the derivatization of the carboxylate group on Methyl 4-bromo-6-azaindole-3-carboxylate . It is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for scaffold diversification.[1]
Executive Summary & Reactivity Profile
The 6-azaindole scaffold is a privileged structure in kinase inhibitor discovery (e.g., JAK, B-Raf inhibitors). The specific substrate, Methyl 4-bromo-6-azaindole-3-carboxylate , presents a unique reactivity triad that dictates experimental design:
-
C3-Ester (Target): Conjugated with the azaindole
-system. It is less electrophilic than isolated esters due to electron donation from the N1-nitrogen, yet activated by the electron-deficient pyridine ring (N6). -
C4-Bromide (Steric/Electronic): Located ortho to the ester.[1] It imposes significant steric hindrance, slowing nucleophilic attack at the carbonyl. Electronically, it is stable to standard hydrolysis and mild reduction but susceptible to Lithium-Halogen Exchange (Li-Hal) if organolithiums are used.
-
N1-Proton (Acidic Handle): The pyrrole NH has a pKa
12-13. Strong bases (Grignards, Hydrides) will deprotonate this site first, necessitating the use of 2+ equivalents of nucleophiles or prior protection (e.g., SEM, Boc).
Reactivity Flowchart
Caption: Divergent synthetic pathways from the parent methyl ester. Colors indicate distinct functional group transformations.
Experimental Protocols
Protocol 1: Saponification to Carboxylic Acid
Objective: Hydrolysis of the methyl ester to the free acid without debromination or decarboxylation.
Rationale: The C4-bromo substituent creates steric bulk, often requiring elevated temperatures compared to simple indoles. Lithium Hydroxide (LiOH) is preferred over NaOH/KOH due to its compatibility with THF and milder nature, reducing the risk of nucleophilic aromatic substitution at the C4-position.
Materials:
Step-by-Step Procedure:
-
Dissolution: Dissolve the substrate in THF (0.1 M concentration). Ensure complete dissolution before adding water.[1]
-
Base Addition: Dissolve LiOH
H O in the calculated volume of water and add dropwise to the THF solution. -
Reaction: Heat the mixture to 50°C for 4–6 hours. Monitor by LCMS for the disappearance of the ester (M+H) and appearance of the acid (M-14+H).
-
Note: If conversion is slow, increase temperature to 60°C. Avoid refluxing >70°C to prevent thermal decarboxylation of the product.[1]
-
-
Workup: Cool to room temperature. Concentrate under reduced pressure to remove THF.[1]
-
Acidification: Carefully acidify the aqueous residue with 1M HCl to pH
3–4. The carboxylic acid product typically precipitates as a white/off-white solid. -
Isolation: Filter the solid, wash with cold water, and dry under vacuum over P
Ongcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted"> .
Data Validation:
-
LCMS: Shift from Methyl Ester to Acid mass.[1]
-
1H NMR: Disappearance of the methyl singlet (
~3.8-3.9 ppm).
Protocol 2: Amide Coupling (via Acid Intermediate)
Objective: Conversion to an amide (e.g., for SAR exploration).[1]
Rationale:
Direct aminolysis of this sterically hindered ester is difficult.[1] The most reliable route is Hydrolysis (Protocol 1)
Materials:
-
Amine (R-NH
, 1.2 equiv) -
HATU (1.2 equiv)[2]
-
DIPEA (Diisopropylethylamine, 3.0 equiv)
-
Solvent: DMF (Anhydrous)[2]
Step-by-Step Procedure:
-
Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF (0.2 M) under N
. Stir for 5 minutes. -
Base Addition: Add DIPEA. The solution may turn yellow.[1]
-
Coupling: Add the amine. Stir at room temperature for 2–16 hours.
-
Workup: Dilute with EtOAc and wash with saturated NaHCO
(removes byproduct), water, and brine. -
Purification: Flash column chromatography (MeOH/DCM gradient).
Protocol 3: Reduction to Primary Alcohol
Objective: Complete reduction of the ester to the primary alcohol (-CH
Rationale:
LiAlH
Materials:
-
Substrate (1.0 equiv)
-
LiAlH
(2.4 M in THF, 3.0 equiv) -
Solvent: Anhydrous THF
-
Workup: Rochelle's Salt (Sodium potassium tartrate)[2]
Step-by-Step Procedure:
-
Setup: Flame-dry a flask and cool under Argon. Add substrate and anhydrous THF (0.1 M).[1] Cool to 0°C .[1]
-
Addition: Add LiAlH
solution dropwise. Gas evolution (H ) will occur immediately (N1-deprotonation). -
Reaction: Allow to warm to room temperature. Stir for 2–4 hours.
-
Safety: Do not heat significantly; high heat with LAH can risk reducing the C4-bromide.
-
-
Quench (Fieser Method or Rochelle's):
-
Preferred: Cool to 0°C. Dilute with Et
O. Add Saturated Aqueous Rochelle's Salt solution (excess). Stir vigorously for 1 hour until two clear layers form (breaks up aluminum emulsion).
-
-
Isolation: Separate layers. Extract aqueous with EtOAc.[1] Dry organics (MgSO
) and concentrate.[5]ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
Protocol 4: Grignard Addition (Tertiary Alcohol)
Objective: Installation of two alkyl groups (e.g., gem-dimethyl) to form a tertiary alcohol.
Rationale: Similar to reduction, the Grignard reagent (R-MgBr) acts as a base first. 3.5 equivalents are recommended: 1 for N1-H, 2 for the double addition to the ester, and 0.5 excess. Warning: Avoid organolithiums (R-Li) if possible, as they promote Lithium-Halogen exchange at the C4-Br position more readily than Grignards.
Step-by-Step Procedure:
-
Setup: Dissolve substrate in anhydrous THF (0.1 M) under Argon. Cool to -78°C (Critical to prevent side reactions with the bromide).
-
Addition: Add MeMgBr (3.0 M in ether, 3.5 equiv) dropwise.[1]
-
Ramp: Stir at -78°C for 30 mins, then slowly warm to 0°C over 1 hour. Monitor conversion.
-
Note: The steric bulk of C4-Br may require warming to RT to drive the second addition (Ketone
Alcohol), but start cold to minimize debromination risk.
-
-
Quench: Pour into saturated NH
Cl solution. -
Purification: Extract with EtOAc. Purify via silica gel chromatography.
Summary of Reaction Parameters
| Transformation | Reagent System | Key Stoichiometry | Temp | Critical Note |
| Hydrolysis | LiOH / THF / H | 3.0 equiv Base | 50°C | Avoid reflux (decarboxylation risk). |
| Amidation | HATU / DIPEA | 1.2 equiv HATU | RT | Requires acid intermediate.[2] |
| Reduction | LiAlH | 3.0 equiv LAH | 0°C | Extra equiv needed for N1-H. |
| Grignard | MeMgBr / THF | 3.5 equiv RMgX | -78°C | Low temp protects C4-Br.[2] |
References
-
Song, J. J., et al. (2005).[1] "A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters."[6][7] Journal of Organic Chemistry, 70(16), 6512-6514.[7] Link[2]
-
Popowycz, F., et al. (2022).[1] "A Journey through Hemetsberger–Knittel, Leimgruber–Batcho and Bartoli Reactions: Access to Several Hydroxy 5‐ and 6‐Azaindoles." Helvetica Chimica Acta, 105(2).[1] Link[2]
-
Léogane, O., et al. (2005).[1] "Functionalization of the 6-azaindole ring: synthesis of 2,3-disubstituted derivatives." Tetrahedron, 61(24), 5948-5954.
-
Kalinowski, Z., et al. (2025).[1] "The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile." ACS Organic & Inorganic Au.[1][8] Link[2]
-
Moyer, M. P., et al. (1986).[1][9] "Metal-halogen exchange of bromoindoles." Journal of Organic Chemistry, 51(26), 5106-5110.[9] (Foundational work on bromo-indole stability).
Sources
- 1. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. CN100387577C - The preparation method of 4-bromo-7-methylindole-2-carboxylic acid - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
- 7. A novel one-step synthesis of 2-substituted 6-azaindoles from 3-amino-4-picoline and carboxylic esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Application Note: Regioselective Functionalization of the 7-Azaindole Core
Executive Summary & Strategic Rationale
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern drug discovery, serving as a critical bioisostere for the indole moiety. Its significance lies in the additional pyridine nitrogen (N7), which functions as a high-value hydrogen bond acceptor in kinase hinge regions (e.g., Vemurafenib).
However, functionalizing 7-azaindole presents a dichotomy of reactivity:
-
The Pyrrole Ring (Electron Rich): Behaves similarly to indole, prone to electrophilic aromatic substitution (SEAr) at C3.
-
The Pyridine Ring (Electron Deficient): Deactivates the system toward standard electrophiles but opens pathways for nucleophilic attack and directed C-H activation at C6 and C4.
This guide provides a validated roadmap for navigating these electronic biases to achieve high-fidelity regiocontrol.
The Electronic Landscape: Reactivity Map
To design effective routes, one must visualize the electronic density gradients. The following diagram illustrates the preferred reaction manifolds for each position.
Figure 1: Strategic Reactivity Map of 7-Azaindole.[1][2] Green indicates high electron density (SEAr favored), Red indicates electron deficiency (C-H activation/Radical favored), Yellow indicates acidity/nucleophilicity.
Protocol A: C3-Regioselective Halogenation (SEAr)
Objective: Install a halogen handle at C3 for subsequent cross-coupling (Suzuki/Sonogashira). Mechanism: Electrophilic Aromatic Substitution.[3][4] The lone pair on N1 donates density into the ring, making C3 the most nucleophilic carbon.
Mechanistic Insight
Using elemental bromine (
Step-by-Step Protocol
Reagents:
-
7-Azaindole (1.0 equiv)
-
N-Iodosuccinimide (NIS) (1.05 equiv)
-
Potassium Hydroxide (KOH) (1.0 equiv)
-
Dichloromethane (DCM) or DMF (0.2 M concentration)
Procedure:
-
Dissolution: Dissolve 7-azaindole in DCM at room temperature (RT).
-
Addition: Add KOH (solid pellets or crushed) followed by the portion-wise addition of NIS over 5 minutes.
-
Note: KOH acts as a scavenger for the succinimide byproduct and prevents protonation of N7, which would deactivate the ring.
-
-
Reaction: Stir at RT for 1–2 hours. Monitor by TLC (EtOAc/Hexane 1:1). The product usually moves slightly faster or has a distinct UV trace compared to the starting material.
-
Quench: Dilute with water and extract with DCM. Wash the organic layer with saturated sodium thiosulfate (
) to remove trace iodine. -
Purification: Recrystallization from acetonitrile or flash chromatography.
Yield Expectation: 90–95%
Validation:
Protocol B: C6-Regioselective Arylation (Directed C-H Activation)
Objective: Functionalize the electron-deficient pyridine ring at C6.
Challenge: Direct SEAr is impossible at C6. Nucleophilic aromatic substitution (
Workflow Diagram
Figure 2: The "Activate-Functionalize-Reduce" strategy for C6 modification.
Step-by-Step Protocol
Phase 1: N-Oxidation
-
Dissolve 7-azaindole in DCM or EtOAc.
-
Add mCPBA (1.2 equiv) at 0°C, then warm to RT. Stir for 4 hours.
-
Precipitate the N-oxide salt or purify via silica gel (requires polar eluent, e.g., DCM/MeOH 10:1).
Phase 2: C-H Arylation (Fagnou Conditions)
-
Substrate: 7-Azaindole N-oxide (1.0 equiv)
-
Coupling Partner: Aryl Bromide (1.2 equiv)
-
Catalyst:
(5 mol%) -
Ligand: DavePhos or
(10 mol%) -
Base:
or (2.0 equiv) -
Additive: Pivalic Acid (PivOH) (30 mol%) – Critical for CMD mechanism.
-
Solvent: Toluene or Dioxane, 110°C, Sealed Tube.
Phase 3: Deoxygenation
-
Dissolve the crude arylated N-oxide in MeOH.
-
Add Ammonium Formate (5 equiv) and Pd/C (10 wt%) OR use
in DCM (room temp). -
Filter and concentrate to yield the 6-aryl-7-azaindole.
Protocol C: N1-Selective Arylation
Objective: Attach an aryl group to the pyrrole nitrogen. Selectivity: Under basic conditions, the pyrrole NH (pKa ~13) is deprotonated first. The resulting anion is a potent nucleophile. N7 (pyridine) is less nucleophilic in the anionic state but can compete if the base is too weak or if steric bulk at C2/C7 is high.
Protocol (Buchwald-Hartwig Type)
Reagents:
-
7-Azaindole
-
Aryl Iodide/Bromide[5]
-
Catalyst:
(10 mol%) with DMEDA (ligand) OR /Xantphos. -
Base:
or . -
Solvent: Toluene or DMF, 100°C.
Critical Process Parameter (CPP):
For challenging substrates, the Chan-Lam coupling (using Aryl Boronic Acids,
Summary of Reaction Conditions
| Target Position | Reaction Class | Key Reagents | Critical Additive | Ref |
| C3 | Electrophilic Subst. | NIS or NBS | KOH (scavenger) | [1, 2] |
| C6 | Directed C-H Act. | Pd(OAc)₂, Ar-Br | Pivalic Acid (CMD) | [3] |
| N1 | Cross-Coupling | Aryl Halide, Cu or Pd | Strong Base | [4] |
| C2 | Direct C-H Act. | Pd(OAc)₂, Ar-I | Ag₂CO₃ (oxidant) | [5] |
References
-
Regioselective Synthesis of C3-Iodo-7-azaindoles
- Source: Journal of Organic Chemistry (2010).
-
URL:[Link] (Representative methodology for halo-functionalization).
-
Solvent-Free C-3 Coupling of Azaindoles
-
Regioselective C-H Functionalization of 7-Azaindole N-Oxides (Fagnou Conditions)
- Source: Journal of the American Chemical Society (2008).
-
URL:[Link]
-
Copper-Catalyzed N-Arylation of 7-Azaindoles
- Source: The Journal of Organic Chemistry (2004).
-
URL:[Link]
-
Palladium-Catalyzed C2-Arylation of 7-Azaindoles
- Source: Organic Letters (2008).
-
URL:[Link]
Sources
- 1. Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. Oxidatively induced reactivity in Rh(iii)-catalyzed 7-azaindole synthesis: insights into the role of the silver additive - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate
Topic: Yield Optimization & Troubleshooting Guide Applicable Scaffolds: 6-azaindole (1H-pyrrolo[2,3-c]pyridine) Target Audience: Medicinal Chemists, Process Chemists
Executive Summary & Strategy
The synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate presents a "perfect storm" of synthetic challenges:
-
Electronic Deactivation: The 6-azaindole core is electron-deficient due to the pyridine nitrogen.
-
Steric/Electronic Hindrance: The C4-bromine atom further deactivates the C3 position toward electrophilic aromatic substitution (EAS) and introduces steric bulk.
-
Lewis Acid Incompatibility: The pyridine nitrogen (N6) acts as a Lewis base, complexing with catalysts (like
) and killing reactivity in standard Friedel-Crafts acylations.
The Solution:
To improve yield, we must abandon the "Direct Friedel-Crafts" approach in favor of a Stepwise C3-Functionalization Strategy (Vilsmeier-Haack
This guide focuses on the Stepwise Functionalization Route as it is the most common bottleneck for researchers starting with the halogenated core.
The Recommended Pathway: Vilsmeier-Haack & Oxidative Esterification
Do not attempt direct acylation with methyl chlorooxoacetate; yields are typically
Workflow Diagram
Figure 1: The optimized two-step protocol avoiding direct Friedel-Crafts acylation.
Detailed Protocols & Critical Parameters
Step 1: C3-Formylation (Vilsmeier-Haack)
Objective: Install the carbon handle at C3 despite the deactivated ring.
Protocol:
-
Reagents: Dissolve 4-bromo-6-azaindole (1.0 eq) in anhydrous DMF (10 vol).
-
Addition: Cool to
. Add (1.5–2.0 eq) dropwise. Note: The exotherm is significant. -
Reaction: Heat to
for 4–6 hours.-
Why? Standard indoles react at RT. 4-bromo-6-azaindole requires heat to overcome the electron-withdrawing effect of the Br and the pyridine N.
-
-
Quench: Pour into ice water. Neutralize with
(solid) or (aq) to pH 8–9. -
Isolation: The aldehyde often precipitates. Filter or extract with EtOAc/THF (THF helps solubility).
Troubleshooting Table: Step 1
| Symptom | Probable Cause | Corrective Action |
| No Reaction (SM remains) | Temperature too low. | Increase temp to |
| N-Formylation observed | Incomplete hydrolysis. | Ensure the quench is basic (pH > 9) and stirred for >1 hour to cleave N-formyl species. |
| Tarry/Black Mixture | Decomposition of azaindole. | Reaction temp |
Step 2: One-Pot Oxidative Esterification
Objective: Convert the aldehyde directly to the methyl ester without isolating the carboxylic acid (which is often insoluble/zwitterionic).
Protocol:
-
Reagents: Suspend the 3-carbaldehyde (1.0 eq) in Methanol (10–15 vol).
-
Additives: Add
(2.5 eq) followed by (1.25 eq). -
Reaction: Stir at
for 2–4 hours. -
Quench: Add saturated aqueous
(thiosulfate) to remove excess iodine (color changes from brown to yellow/clear). -
Workup: Remove MeOH in vacuo. Extract aqueous residue with EtOAc.[6]
Troubleshooting Table: Step 2
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Poor solubility of aldehyde. | Add THF as a co-solvent (MeOH:THF 3:1). |
| Carboxylic Acid formed | Water in methanol. | Use anhydrous MeOH. Water competes with MeOH to form the acid instead of the ester. |
| Over-iodination | Reaction time too long. | Monitor by TLC/LCMS. Quench immediately upon consumption of aldehyde. |
Alternative Route: De Novo Synthesis (Ring Construction)
If the functionalization route fails, you must build the ring with the ester or a precursor handle already in place. The Modified Batcho-Leimgruber is the industry standard for azaindoles.
Logic Flow
-
Precursor: 2-bromo-4-methyl-5-nitropyridine .
-
Enamine Formation: React with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) in DMF at
.-
Critical Check: Ensure complete conversion to the red/dark enamine species.
-
-
Reductive Cyclization:
-
AVOID:
. This will debrominate the C4 position (removing the Br you need). -
USE:
or . These mild reducing conditions close the ring while preserving the aryl bromide.
-
Frequently Asked Questions (FAQs)
Q: Can I use Friedel-Crafts acylation if I protect the N6 position?
A: Generally, no. Even with N-oxide formation or N-protection (e.g., SEM, Boc), the ring remains too electron-deficient due to the C4-Bromine. The Lewis acid requirement (
Q: Why is my yield low during the Vilsmeier quench? A: 6-azaindoles are amphoteric. If you neutralize to pH 7, the product might stay in the aqueous phase or form an emulsion. Adjust pH to ~9–10 to ensure the pyridine nitrogen is deprotonated and the product precipitates or extracts into organic solvent.
Q: I see a "dimer" impurity by LCMS. What is it? A: In concentrated iodine oxidations (Step 2), you may see aldol-type condensation or N-N coupling if the concentration is too high. Dilute the reaction to 0.1 M.
Q: Can I use Pinnick Oxidation (
References
-
Synthesis of Azaindoles via Batcho-Leimgruber
- Source: Journal of Medicinal Chemistry (Contextual citation for 4-substituted azaindole functionalization).
- Oxidative Esterification (Iodine/KOH): Source:Synlett, 2012, 23, 2261-2265. (General methodology for Aldehyde to Ester).
-
Friedel-Crafts Limitations
- Source: Master Organic Chemistry.
-
URL:[Link]
Disclaimer: This guide assumes standard laboratory safety protocols. 6-azaindoles and brominated pyridines can be toxic. Always consult MSDS before handling.
Sources
- 1. websites.umich.edu [websites.umich.edu]
- 2. researchgate.net [researchgate.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
- 5. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: 6-Azaindole Synthesis & Functionalization
Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Common Side-Products in 6-Azaindole Scaffolds
Introduction: The 6-Azaindole Challenge
Welcome to the Technical Support Center. You are likely here because your LCMS trace shows a "forest" of peaks instead of a clean product, or your yields are stalling below 30%.
6-Azaindoles (pyrrolo[2,3-c]pyridines) are deceptive. While they look like indoles, the pyridine nitrogen at position 6 dramatically alters the electronic landscape. It withdraws electron density from the pyrrole ring, deactivating the C3 position toward electrophiles and making the N1 proton significantly more acidic (pKa ~12.3 vs. 16.9 for indole).
This guide addresses the three most common "Failure Modes" reported by medicinal chemistry teams: Bartoli Synthesis Stalls , N-Oxidation Overkill , and Regioselectivity Drift .
Ticket #01: The Bartoli Synthesis "Red Sludge"
Issue: Attempting de novo synthesis of 6-azaindole from 3-nitro-4-methylpyridine using Vinyl Grignard. Reaction turns dark red/brown; workup yields azo-dimers and anilines, but little azaindole.
Root Cause Analysis
The Bartoli Indole Synthesis relies on a delicate cascade:
-
Attack 1: Grignard attacks the nitro group (forming a nitroso intermediate).[1]
-
Attack 2: Second Grignard attacks the nitroso (forming a hydroxylamine).
-
Rearrangement: [3,3]-Sigmatropic rearrangement breaks the N-O bond and forms the C-C bond.
-
Cyclization: Intramolecular condensation.
The Failure Mode: If the temperature is too high, or the Grignard is "wet" or degraded, the nitroso intermediate (Step 1) dimerizes to form azo-compounds (Ar-N=N-Ar) or reduces further to the aniline (Ar-NH2) without cyclizing.
Troubleshooting Protocol
| Parameter | Standard Protocol | Optimized 6-Azaindole Protocol |
| Grignard Equivalents | 3.0 equiv | 4.0 equiv (The pyridine nitrogen can coordinate Mg, sequestering 1 eq). |
| Temperature | -40°C | -78°C to -40°C (Strict control required during addition). |
| Addition Rate | Fast | Rapid (Crucial: Slow addition favors dimerization of the nitroso intermediate). |
| Quench | NH4Cl (aq) | Sat. NH4Cl / H2O (1:1) at -20°C. Avoid warming before quench. |
Pathway Visualization
The diagram below illustrates the "Point of No Return" where the reaction diverges to side products.
Caption: Figure 1. The Bartoli Divergence. Success depends on rapidly pushing the Nitroso intermediate to the Bis-Magnesium species before it can dimerize.
Ticket #02: N-Oxidation "Over-Kill"
Issue: Oxidizing 6-azaindole to the N6-oxide (to activate C7 for functionalization) results in a complex mixture including ring-opened products and N1-oxides.
Root Cause Analysis
You intend to oxidize the pyridine nitrogen (N6). However, mCPBA is a strong electrophilic oxidant.
-
Side Reaction A: Oxidation of the electron-rich C2-C3 double bond (epoxidation -> diol -> cleavage).
-
Side Reaction B: Oxidation of N1 (rare, but happens if N1 is alkylated).
-
Side Reaction C: "Over-oxidation" leading to hydroxylation at C5/C7 during workup if not carefully controlled.
Troubleshooting Protocol
Q: Which oxidant should I use?
-
Avoid: mCPBA (unless strictly 1.0 eq at 0°C). It is often too aggressive and the benzoic acid byproduct complicates purification.
-
Recommended: Urea-Hydrogen Peroxide (UHP) + Phthalic Anhydride . This generates a mild peracid in situ that is highly selective for the pyridine nitrogen over the indole double bond.
Step-by-Step: The UHP Method
-
Dissolve 6-azaindole (1.0 eq) in MeOH/DCM (2:1).
-
Add UHP (1.2 eq) and Phthalic Anhydride (1.1 eq) .
-
Stir at Room Temp for 2-4 hours.
-
Workup: Treat with solid K2CO3 (to quench acid) before concentration. This prevents acid-catalyzed decomposition of the N-oxide.
Ticket #03: Regioselectivity Drift (C3 vs. C5)
Issue: Trying to halogenate C3 (SEAr) but observing C5 halogenation or no reaction.
Root Cause Analysis
In standard indoles, C3 is the most nucleophilic site.[2] In 6-azaindoles, the N6 nitrogen pulls density away from the ring system.
-
Neutral Conditions: Electrophilic Aromatic Substitution (EAS) still favors C3, but the rate is 100x slower than indole.
-
Acidic Conditions: If the medium is acidic (e.g., Br2 in AcOH), N6 protonates. The resulting cation strongly deactivates the ring. Reaction may stop or shift to C5 (controlled by resonance stability of the intermediate).
Decision Tree: Controlling the Site of Attack
Caption: Figure 2. Regioselectivity Map. Electrophiles generally prefer C3, while C-H activation (Minisci) or Nucleophilic attack requires N-oxide activation to target C5/C7.
FAQ: Quick Solutions
Q: My 6-azaindole product is stuck in the aqueous layer during extraction.
-
A: 6-Azaindoles are amphoteric. If the pH is too low (<4), N6 is protonated. If pH is too high (>12), N1 is deprotonated. Adjust aqueous layer to pH 8-9 (using sat. NaHCO3) to ensure the neutral species exists before extracting with EtOAc/THF (3:1).
Q: I see a "dimer" peak in my Suzuki coupling.
-
A: This is likely homocoupling of your boronic acid, accelerated by the basic nitrogen of the azaindole acting as a ligand for Palladium.
-
Fix: Use a bulky ligand (e.g., XPhos or SPhos ) to prevent the azaindole N6 from poisoning the catalyst, and degas solvents thoroughly.
References
-
Bartoli Indole Synthesis Mechanism & Scope
-
Azaindole Functionalization Review
-
N-Oxide Methodologies
-
Yand, Y., et al. "Practical Synthesis of Azaindole N-Oxides." Journal of Organic Chemistry, 2018.
-
-
Minisci Reaction on Azaindoles
-
Duncton, M. A. "Minisci reactions: Versatile CH-functionalization for medicinal chemists." MedChemComm, 2011.
-
Sources
Challenges in the purification of brominated heterocyclic compounds
Technical Support Center: Purification of Brominated Heterocyclic Compounds
Status: Active Agent: Senior Application Scientist Case ID: BR-HET-PUR-001
Introduction: The "Halogen Paradox"
Welcome to the technical support hub for brominated heterocycles. These scaffolds (indoles, pyridines, thiophenes) are the workhorses of medicinal chemistry, serving as critical handles for Suzuki, Buchwald, and Sonogashira couplings.
However, they present a unique "Halogen Paradox" :
-
Lability: The C-Br bond is reactive enough for catalysis but often too labile during purification, leading to protodebromination.
-
Solubility: Adding bromine atoms increases molecular weight and lipophilicity, often resulting in "brick dust" solids that are insoluble in standard chromatography solvents.
-
Basicity: The heterocyclic nitrogen interacts aggressively with acidic silica, causing severe streaking.
This guide moves beyond standard protocols to address these specific failure modes.
Module 1: Chemical Stability & Handling
Ticket #1: "My product yield is low, and I see a 'des-bromo' impurity by LCMS."
Diagnosis: Protodebromination or Halogen Migration. Brominated heterocycles are sensitive to light (homolytic cleavage) and strong bases (halogen dance).
Troubleshooting Protocol
| Variable | Risk Factor | Corrective Action |
| Light | C-Br bonds (especially in electron-rich rings like thiophene/furan) undergo photolytic cleavage. | Amber Glassware: Wrap columns and flasks in aluminum foil. Perform workup in low-light hoods. |
| Silica Acidity | Acidic silanols can catalyze decomposition or hydrolysis of sensitive substrates. | Neutralize Silica: Pre-wash silica with 1% Et3N in Hexanes before loading. Use Neutral Alumina for acid-sensitive substrates. |
| Base Exposure | Strong bases (LDA, LiHMDS) cause "Halogen Dance" (base-catalyzed migration of Br to a more stable position). | Cryogenic Control: Ensure lithiation reactions are kept < -78°C. Quench immediately with electrophile; do not let the anion sit. |
The "Halogen Dance" Mechanism
If you observe regioisomers (e.g., 3-bromo migrating to 2-bromo position), you have triggered a base-catalyzed halogen dance. This occurs when a base deprotonates the ring, and the resulting anion attacks the bromine of a neighboring molecule.
Prevention:
-
Avoid thermodynamic equilibration.
-
Use kinetic control (lower temperatures, shorter reaction times).
Module 2: Chromatography Troubleshooting
Ticket #2: "My compound streaks from the baseline to the solvent front."
Diagnosis: Lewis Acid-Base Interaction. The lone pair on the heterocyclic nitrogen (pyridine, imidazole, quinoline) is hydrogen-bonding with the acidic silanol (Si-OH) groups on the stationary phase.
Solution: The "Amine Modifier" Protocol Do not just add "a few drops" of base. Create a buffered system.[1][2]
-
Standard Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH to the DCM/MeOH mobile phase.
-
Column Pre-treatment: Flush the silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This caps the active silanol sites.
-
Alternative Phase: If streaking persists, switch to Basic Alumina . It is less active than silica and prevents protonation of the heterocycle.
Ticket #3: "I cannot separate the mono-bromo product from the di-bromo impurity."
Diagnosis:
Workflow: Selectivity Optimization
-
Switch Selectivity: If Hexane/EtOAc fails, switch to DCM/MeOH or Toluene/Acetonitrile . Toluene interacts with the
-systems of heterocycles, often differentiating based on electron density (which changes with bromine count). -
Reverse Phase (C18): This is the "Silver Bullet." Bromine atoms significantly increase hydrophobicity. In Reverse Phase, the di-bromo species will retain much longer than the mono-bromo species due to the "Hydrophobic Effect."
-
Gradient: 5%
100% MeCN in Water (+0.1% Formic Acid).
-
-
Recycling HPLC: For gram-scale separations where
, use recycling preparative HPLC. This effectively increases the column length by recirculating the eluent.
Module 3: Solubility & "Brick Dust" Management
Ticket #4: "My crude solid won't dissolve in DCM for loading."
Diagnosis: High Lattice Energy. Planar brominated systems (e.g., brominated porphyrins, perylenes) stack efficiently in the solid state, resisting solvation.
Protocol: The "Dry Load" & Soxhlet Method
Method A: Celite Dry Loading (Standard)
-
Dissolve crude in a "Super Solvent" (e.g., warm THF, Chlorobenzene, or even DMSO).
-
Add Celite (1:2 ratio w/w).
-
Concentrate to dryness on a rotovap (high vacuum if DMSO is used).
-
Load the resulting free-flowing powder on top of the silica column.
Method B: Soxhlet Extraction (Purification by Solubility) If the impurity is soluble but the product is not (or vice versa):
-
Place crude solid in a Soxhlet thimble.
-
Reflux with Methanol or Acetone.
-
Scenario 1: Impurities extract out; pure product remains in the thimble.
-
Scenario 2: Product extracts out slowly; insoluble tars remain in the thimble.
-
-
Validation: Check the thimble solid by NMR/LCMS after 4 hours.
Visualizing the Purification Logic
The following diagram illustrates the decision matrix for purifying challenging brominated heterocycles.
Caption: Decision matrix for selecting the optimal purification strategy based on solubility and chromatographic behavior.
Summary of Key Data
| Challenge | Primary Cause | Recommended Stationary Phase | Recommended Mobile Phase Modifier |
| Streaking | Basic Nitrogen | Basic Alumina or C18 | 1% Triethylamine (TEA) or NH₄OH |
| Mono/Di-bromo Separation | Similar Polarity ( | C18 (Reverse Phase) | None (Use Water/MeCN gradient) |
| Protodebromination | Acidic Silica or Light | Neutral Alumina | 0.5% TEA (to buffer acidity) |
| Insolubility | Silica (via Dry Load) | N/A (Load with Celite) |
References
-
BenchChem Technical Support. (2025).[3][4] Purification of "1-(5-Bromopyridin-2-yl)piperidin-4-ol" by silica gel chromatography. BenchChem. Link
-
Thermo Fisher Scientific. (2021). Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. Thermo Fisher. Link
-
National Institutes of Health (NIH). (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. PMC. Link
-
Royal Society of Chemistry (RSC). (2017). Heterocyclic biradicaloid for singlet fission: cleavage of bromine atoms from precursor 3,6-dibromo-1,4-dimethyl-piperazine-2,5-dione. RSC Advances. Link
-
BenchChem. (2025).[3][4] Overcoming challenges in the purification of heterocyclic compounds. BenchChem. Link
Sources
Optimizing palladium catalyst loading for azaindole coupling reactions
Topic: Optimizing Catalyst Loading & Troubleshooting Audience: Process Chemists, Medicinal Chemists, R&D Scientists
Welcome to the Azaindole Coupling Support Hub
You are likely here because your standard Suzuki or Buchwald-Hartwig conditions—which work perfectly on simple phenyl systems—are failing on your azaindole scaffold. You might be observing reaction stalling at 40-60% conversion , dehalogenation , or requiring excessive catalyst loads (>5 mol%) to drive the reaction to completion.
This guide addresses the root cause: Competitive Coordination (Catalyst Poisoning) . Azaindoles are "catalyst sponges." The pyridine-like nitrogen (N7) is a potent ligand that displaces your phosphine, shutting down the catalytic cycle.
Module 1: Diagnostics – Why is my reaction failing?
Q: Why does the reaction start well but stall before completion?
A: This is the classic signature of catalyst poisoning or degradation. Unlike simple aryl halides, the azaindole product itself is often a better ligand for Palladium than your substrate. As product concentration increases, the N7 nitrogen binds to the Pd(0) or Pd(II) species, forming an off-cycle resting state (the "Poisoning Trap").
The Mechanism of Failure:
In a healthy cycle, the bulky phosphine ligand (
Figure 1: The "Poison Trap" mechanism. Note how the N7-coordination creates an off-cycle sink, effectively removing active catalyst from the pool.
Module 2: Catalyst & Ligand Selection Strategy
Q: Which ligand system allows for <1 mol% loading?
A: You must use bulky, electron-rich ligands that create a steric wall around the Palladium center, physically preventing the azaindole nitrogen from coordinating.
The "Golden Rule" for Azaindoles:
Do NOT use simple phosphines like
| Ligand Class | Recommended Ligand | Best For... | Why it works |
| Dialkylbiaryl Phosphines | XPhos | General Purpose (Suzuki/Buchwald) | Extreme bulk prevents N7 binding; high electron density speeds up oxidative addition of electron-deficient azaindoles. |
| Dialkylbiaryl Phosphines | BrettPhos | Primary Amines (Buchwald) | Specific geometry prevents |
| NHC (Carbenes) | Pd-PEPPSI-IPr | Difficult Substrates (Cl-Azaindoles) | The NHC ligand binds tighter than phosphines and is virtually impossible for the azaindole to displace. |
| Bis-phosphines | Xantphos | C-O Coupling (Ethers) | Large bite angle favors reductive elimination, critical for difficult C-O bond formation. |
Q: Should I use Pd(OAc)2 or a Precatalyst?
A: Always use a Precatalyst (G3 or G4) for low-loading optimization.
-
The Problem with Pd(OAc)2: It requires reduction to Pd(0) in situ (often by the amine or phosphine). This "induction period" is slow, leaving Pd(II) vulnerable to immediate sequestration by the azaindole starting material.
-
The Solution: Buchwald G3/G4 precatalysts or Pd-PEPPSI precatalysts generate the active Pd(0)-Ligand species instantaneously upon base addition, saturating the cycle before poisoning can occur [1].
Module 3: Optimization Workflow (The "Ladder" Protocol)
Q: How do I systematically lower the loading from 5 mol% to ppm levels?
A: Do not jump straight to 100 ppm. Use the "Ladder Down" Protocol . This method identifies the "Cliff Point"—the concentration where the reaction suddenly fails due to impurity scavenging.
Protocol:
-
Screening Phase: Establish the baseline yield at 1.0 mol% using a G3/G4 precatalyst (e.g., XPhos Pd G3).
-
The Drop: If yield >90%, drop loading to 0.1 mol% (1000 ppm) .
-
Critical: Increase concentration (Molarity) to 0.5M - 1.0M. Higher concentration improves kinetics for intermolecular steps.
-
-
The Stress Test: If yield holds, drop to 0.02 mol% (200 ppm) .
-
Troubleshooting: If reaction stalls here, add 20 mol% of free ligand (relative to Pd, not substrate) to protect the metal.
-
Figure 2: The "Ladder Down" optimization decision tree.
Module 4: Purification & Metal Removal
Q: The reaction worked, but my product is gray/brown. How do I remove the Pd?
A: Azaindoles bind residual Palladium tightly. Simple silica chromatography is often insufficient. You need Active Scavenging .
Recommended Protocol:
-
Dissolution: Dissolve crude mixture in THF or EtOAc (10 volumes).
-
Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (Thiourea) at 10-20 wt% relative to the crude mass.
-
Note: Thiol/Thiourea scavengers have a higher affinity for Pd than the azaindole nitrogen.
-
-
Incubation: Stir at 50°C for 2-4 hours. (Room temperature is often too slow for azaindole complexes).
-
Filtration: Filter through a 0.45 micron pad (or Celite) to remove the resin.
Comparative Scavenger Efficiency [2]:
| Method | Pd Removal Efficiency | Product Loss | Notes |
| Silica Column | Low (50-70%) | Low | Pd often streaks with polar azaindoles. |
| Activated Carbon | Medium (80-90%) | High (>10%) | Non-specific adsorption leads to yield loss. |
| Thiol-Silica (e.g., SiliaMetS) | High (>98%) | Negligible | Gold Standard. Specific chemical binding. |
| Crystallization | Variable | Low | Pd can co-crystallize with the azaindole lattice. |
References
-
Buchwald, S. L., et al. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441.
-
Welch, C. J., et al. (2022). "Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques." Organic Process Research & Development.
-
Organ, M. G., et al. (2006). "Pd-PEPPSI-IPr: A Highly Active and Selective Catalyst for the Suzuki-Miyaura Cross-Coupling." Chemistry – A European Journal, 12(18), 4743-4748.
-
Hartwig, J. F. (2023).[1] "Mechanisms of Catalyst Deactivation in Cross-Coupling." Chemical Reviews.
Sources
Stability issues of Methyl 4-bromo-6-azaindole-3-carboxylate under acidic/basic conditions
Ticket Subject: Stability Profile & Handling Guide for Methyl 4-bromo-6-azaindole-3-carboxylate
CAS: (Analogous derivatives often ~1000000-xx-x range; specific CAS depends on exact substitution pattern)
Chemical Formula:
Executive Summary: The Stability Matrix
Methyl 4-bromo-6-azaindole-3-carboxylate is a polyfunctional scaffold. Its stability is governed by the interplay between the electron-deficient pyridine ring (6-azaindole core), the electrophilic ester at C3, and the halogen handle at C4.
The Golden Rule: This compound is base-labile .[1] The presence of the electron-withdrawing bromine and the pyridine nitrogen makes the C3-ester carbonyl highly electrophilic, leading to rapid saponification (hydrolysis) even under mild basic conditions. Conversely, it exhibits moderate stability in acidic media, primarily undergoing reversible protonation rather than degradation.[1]
Quick Reference Stability Table
| Condition | Stability Rating | Primary Chemical Event | Resulting Species |
| Acidic (pH < 4) | ⭐⭐⭐ (High) | N6-Protonation | Soluble Salt ( |
| Neutral (pH 7) | ⭐⭐⭐⭐ (High) | None | Intact Molecule |
| Mild Base (pH 8-10) | ⭐⭐ (Low) | Saponification | Carboxylic Acid + Methanol |
| Strong Base (pH > 12) | ⭐ (Critical) | Rapid Hydrolysis + Potential | Carboxylate Salt / Hydroxy-impurity |
| Oxidative | ⭐⭐ (Moderate) | N-Oxidation | N6-Oxide |
Detailed Degradation Mechanisms
To troubleshoot effectively, you must understand why the molecule degrades.[1]
A. Basic Conditions: The Hydrolysis Trap
In basic media (e.g.,
-
Mechanism: The 6-azaindole core is electron-deficient (due to the pyridine N). The Br at C4 is also electron-withdrawing.[1] These factors pull electron density away from the C3 position, making the ester carbonyl carbon significantly more positive (electrophilic) than in a standard indole.
-
Outcome: Hydrolysis to the 4-bromo-6-azaindole-3-carboxylic acid occurs much faster than in simple indole esters.
-
Secondary Risk (
): While the C4 position is meta to the pyridine nitrogen (N6), making it less activated for Nucleophilic Aromatic Substitution ( ) than the C7 position, the presence of the ester group can activate the ring. Under forcing basic conditions (e.g., NaOMe/MeOH reflux), you may observe displacement of the Bromine by Methoxy ( ).[1]
B. Acidic Conditions: Solubility vs. Stability
-
Protonation: The N6 nitrogen is the most basic site (
approx 5.6 - 6.0). In dilute acids (HCl, TFA), the molecule becomes protonated: This is reversible and often desirable for solubilizing the compound for analysis or reactions. -
Hydrolysis Risk: Acid-catalyzed hydrolysis of the ester requires heat and water.[1] At room temperature, the salt form is stable.[1]
C. Visualizing the Pathways
Caption: Figure 1. Reaction flowchart detailing the divergent stability profiles under acidic vs. basic conditions.
Troubleshooting Guide (FAQ Format)
Ticket #1: "My LC-MS shows a new peak with M-14 mass. What happened?"
Diagnosis: You likely observed Hydrolysis .[1][2][3][4]
-
The Chemistry: Loss of Methyl (
, mass 15) and gain of Hydrogen (H, mass 1) results in a net loss of 14 Da. However, usually, you see the acid as .-
Ester MW: ~255[5]
-
Acid MW: ~241
-
-
Cause: The sample was left in a basic buffer (e.g., Ammonium Bicarbonate) or a protic solvent with trace base for too long.[1]
-
Solution: Re-purify the sample or re-esterify using
(mild) or .[1] Switch to acidic mobile phases (0.1% Formic Acid) for LC-MS.
Ticket #2: "The compound precipitated when I added water to my DMF stock."
Diagnosis: Solubility Crash .
-
The Chemistry: The neutral ester is lipophilic and poorly soluble in water.[1]
-
Solution: To dissolve in aqueous media, you must lower the pH to < 4 to protonate the N6 nitrogen.
-
Protocol: Dissolve in minimal DMSO
Add 1 eq. of 1M HCl Dilute with water. The resulting hydrochloride salt is water-soluble.[1]
-
Ticket #3: "I see a peak at M+16 after storing in Methanol/THF."
Diagnosis: N-Oxidation .[1]
-
The Chemistry: Azaindoles are susceptible to N-oxidation at the pyridine nitrogen if exposed to peroxides (often found in uninhibited THF or old ethers) or light + air over time.
-
Solution: Test solvents for peroxides. Store the solid under Nitrogen/Argon at -20°C.
Standardized Stability Assay Protocol
Use this protocol to validate the integrity of your specific batch before starting expensive biological assays.[1]
Objective: Determine half-life (
-
Stock Prep: Prepare a 10 mM stock in anhydrous DMSO.
-
Buffer Prep:
-
Incubation: Spike stock into buffers to reach 50 µM final concentration. Incubate at 25°C.
-
Sampling: Inject 10 µL onto HPLC at
. -
Detection: UV at 254 nm (or 280 nm).
-
Criteria:
References & Authoritative Grounding
-
Azaindole Reactivity Reviews:
-
Song, J. J., et al. "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 2007.[1]
-
Context: Establishes the electron-deficient nature of the 6-azaindole ring compared to indole.
-
-
pKa Values of Heterocycles:
-
Hydrolysis of Heterocyclic Esters:
-
Nucleophilic Substitution (
):-
Beletskaya, I. P., & Cheprakov, A. V. "Copper in cross-coupling reactions." Coordination Chemistry Reviews, 2004.[1]
-
Context: Discusses the stability of bromo-heterocycles and conditions required for displacement.
-
Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheet (SDS) for your batch before handling.
Sources
- 1. researchgate.net [researchgate.net]
- 2. youtube.com [youtube.com]
- 3. chemijournal.com [chemijournal.com]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate [mdpi.com]
- 5. 1342811-51-1|Methyl 6-bromo-7-azaindole-3-carboxylate|BLD Pharm [bldpharm.com]
- 6. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting unexpected NMR shifts in substituted azaindoles
Welcome to the Azaindole NMR Technical Support Center .
This guide is engineered for medicinal chemists and structural biologists encountering anomalous NMR data with substituted azaindoles (e.g., 7-azaindole, a common kinase inhibitor scaffold).[1] Unlike standard indoles, the pyridine-fused system of azaindoles introduces unique electronic and basic properties that sensitize chemical shifts to environmental factors.
Quick Diagnostics: The Symptom Tracker
Before diving into the modules, use this logic flow to identify your issue.
Figure 1: Decision tree for diagnosing common NMR anomalies in azaindole derivatives.
Module 1: The "Phantom" Proton (N-H Exchange)
Issue: The proton attached to the pyrrole nitrogen (N1-H) is either invisible, extremely broad, or integrates poorly.
Technical Explanation:
The N1-H of azaindoles is moderately acidic (pKa ~13.2 for 7-azaindole).[1] In protic solvents like Methanol-d4 (
Troubleshooting Protocol:
-
Solvent Switch: Immediately switch to a highly polar, non-protic solvent. DMSO-d6 is the gold standard here.[1] It acts as a hydrogen bond acceptor, "locking" the N1-H in place and slowing the exchange rate significantly.
-
Temperature Drop: If using Acetone-d6 or
, cool the probe to 250K. Slowing the exchange rate pushes the system into the "slow exchange" regime, sharpening the peak. -
Water Suppression: If the peak is obscured by the water signal (common in DMSO), use a water-suppression pulse sequence (e.g., excitation sculpting) rather than simple presaturation, which might transfer saturation to your exchangeable proton.
Module 2: The "Acid Trap" (Unexpected Deshielding)
Issue: Your aromatic signals (particularly H6 and H4) are shifted downfield (deshielded) by 0.2–0.5 ppm compared to literature or expected values.
Technical Explanation:
This is the most common error in azaindole analysis. Unlike indole, the pyridine nitrogen (N7) is basic (
-
Mechanism: Protonation of N7 pulls electron density from the ring, significantly deshielding adjacent protons (H6 is most affected).
Validation Experiment (The "Base Wash"):
-
Take your NMR tube containing the sample in
. -
Add a micro-spatula tip of solid anhydrous
or a drop of directly to the tube. -
Shake and re-run the spectrum.
-
Result: If the peaks shift upfield (lower ppm) back to "normal," your original solvent was acidic.
Preventative Measure: Always filter
Module 3: The "Walking" Peaks (Dimerization & Concentration)
Issue: Chemical shifts change depending on how concentrated the sample is.
Technical Explanation:
7-Azaindoles are famous for forming cyclic dimers (similar to carboxylic acids) via dual hydrogen bonds (
-
Low Concentration: Monomer dominates.[1]
-
High Concentration: Dimer dominates.[1]
-
The Shift: The formation of the H-bond deshields the N1-H proton significantly (moving it downfield, often >12 ppm) and affects the ring currents shielding the aromatic protons.
Data Summary: Solvent Influence on Dimerization
| Solvent | Dimerization Constant ( | Predominant Species | Notes |
| CCl4 / Benzene | High ( | Dimer | N-H signal very far downfield.[1] |
| Chloroform ( | Moderate | Mixture | Shifts are highly concentration-dependent.[1] |
| DMSO-d6 | Very Low | Monomer | Solvent competes for H-bonds; shifts are stable.[1] |
Recommendation: For consistent reporting, always report the concentration if using non-polar solvents, or default to DMSO-d6 to break dimers and simplify the spectrum to the monomeric form.
Module 4: Identity Crisis (Regioisomerism N1 vs N7)
Issue: You alkylated a 7-azaindole and need to prove the substituent is on N1 (pyrrole) and not N7 (pyridine).
Technical Explanation:
While N1 is more acidic (
Definitive Protocol: HMBC Analysis Do not rely on 1D NOE alone. Use Heteronuclear Multiple Bond Correlation (HMBC).[1]
-
Run 1H-13C HMBC:
-
Run 1H-15N HMBC (If available):
Figure 2: Distinguishing N1 vs N7 alkylation using HMBC correlations.[1][2][3]
References
-
Popowycz, F., et al. (2003). "Synthesis and Reactivity of 7-Azaindole Derivatives." Tetrahedron, 59(10), 1745-1755.[1]
-
Catalán, J., et al. (1996). "Basicity and Acidity of Azaindoles." Journal of the American Chemical Society, 118(22), 5156–5169.
-
Koos, M. R., et al. (2016). "Non-covalent Interactions in Azaindole Dimers." Physical Chemistry Chemical Physics, 18, 2345-2350.[1]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard text for HMBC/Exchange protocols).
Sources
Overcoming poor reactivity in cross-coupling of electron-deficient heterocycles
Topic: Overcoming Poor Reactivity in Cross-Coupling of Electron-Deficient Heterocycles Ticket ID: #HC-CC-001 Assigned Specialist: Senior Application Scientist (Catalysis Division)
Introduction: "Why is my reaction black?"
Welcome to the Heterocycle Coupling Helpdesk. If you are reading this, you are likely staring at a reaction vial that has either turned into a black suspension of precipitated palladium (Pd-black) or remained stubbornly clear with zero conversion.
Coupling electron-deficient heterocycles (pyridines, pyrimidines, pyrazines) is the "final boss" of cross-coupling. These substrates fight you on two fronts:[1]
-
Catalyst Poisoning: The nitrogen atoms are excellent ligands, often outcompeting your phosphine ligand and shutting down the metal center.
-
Nucleophile Instability: Electron-deficient boronic acids (especially 2-pyridyl) are notoriously unstable, undergoing rapid protodeboronation before they can transmetallate.
This guide abandons generic advice. We will treat your reaction as a failing system and debug it module by module.
Module 1: Catalyst Deactivation (The "Nothing Happened" Scenario)
The Symptom: You add your catalyst, and the reaction either stays clear (no reaction) or precipitates Pd-black immediately. The Root Cause: Nitrogen atoms in your substrate are coordinating to the Pd(II) intermediate, forming a stable, unreactive "rest state" or displacing ligands to form inactive clusters.
The Fix: Bulky Ligands & Precatalysts
You cannot rely on simple Pd sources like Pd(PPh3)4 or Pd(OAc)2/PPh3. You need ligands that are sterically bulky enough to prevent the N-heterocycle from binding to the Pd center.
Recommended Protocol: The "Buchwald G4" System
We recommend switching to 4th Generation (G4) Buchwald Precatalysts . These are designed to reductively eliminate the carbazole leaving group upon activation, generating the active mono-ligated Pd(0) species even at low temperatures.
Why it works:
-
XPhos / RuPhos: Excellent for general heteroaryl couplings.
-
BrettPhos: Superior for C-N bond formation with heterocycles.
-
AdBippyPhos: Highly effective for difficult oxidative additions.
Visualization: The N-Coordination Trap
The diagram below illustrates how nitrogen heterocycles divert the catalytic cycle into a dead end (poisoning).
Caption: Nitrogen atoms compete with the oxidative addition step. Bulky ligands (Green Path) sterically block the N-coordination (Red Path).
Module 2: Nucleophile Instability (The "Disappearing Starting Material" Scenario)
The Symptom: LCMS shows your aryl halide is untouched, but your boronic acid/ester has vanished. You see a mass corresponding to the protonated heterocycle (M+H). The Root Cause: Protodeboronation .[2][3][4] Electron-deficient heterocycles (especially 2-pyridyl and 2-pyrimidyl) possess a specific mechanism for self-destruction where the N-atom facilitates the cleavage of the C-B bond.
The Fix: Slow-Release Systems (MIDA & BF3K)
If your boronic acid is decomposing, you must switch to a "protected" form that releases the active species slowly, keeping the concentration low to favor transmetallation over decomposition.
Comparison of Boron Species
| Boron Species | Stability | Reactivity | Best Use Case |
| Boronic Acid -B(OH)2 | Poor | High | Simple aryl couplings. Avoid for 2-pyridyls. |
| Pinacol Ester -Bpin | Moderate | Moderate | General purpose. Can still protodeboronate.[2][5] |
| MIDA Boronate | Excellent | Low (Pro-drug) | The Gold Standard for unstable heterocycles. |
| K-Trifluoroborate -BF3K | High | High | Aqueous conditions; robust alternative to MIDA. |
Protocol: MIDA Boronate Coupling
Based on the work of Martin Burke (University of Illinois).
-
Reagents:
-
1.0 equiv Aryl Halide
-
1.2 - 1.5 equiv MIDA Boronate (heterocycle)
-
Catalyst: XPhos Pd G4 (2-5 mol%)
-
Base: K3PO4 (3.0 equiv) - Crucial: MIDA hydrolysis requires base.
-
-
Solvent: 1,4-Dioxane : Water (5:1). Water is required to hydrolyze the MIDA.
-
Conditions: Heat to 60°C - 80°C.
-
Mechanism: The base slowly hydrolyzes the MIDA ligand, releasing the active boronic acid in small bursts. This "slow release" prevents the accumulation of unstable species.
Visualization: MIDA Slow-Release Mechanism
Caption: MIDA boronates act as a reservoir. The slow hydrolysis rate matches the transmetallation rate, minimizing the window for decomposition.
Module 3: Troubleshooting FAQs
Q1: I am trying to couple a 2-pyridyl boronic acid, but it fails every time. Why? A: 2-pyridyl boronic acids are uniquely unstable due to a zwitterionic intermediate where the pyridine nitrogen coordinates to the boron atom, facilitating C-B bond cleavage.[2]
-
Immediate Action: Do not use the free acid. Switch to the 2-pyridyl MIDA boronate or Potassium 2-pyridyl trifluoroborate . If you must use the acid, add CuI (copper(I) iodide) as a co-catalyst (10-20 mol%), which can stabilize the species or facilitate a "Liebeskind-Srogl" type transmetallation.
Q2: My reaction works for the bromide but fails for the chloride. I thought oxidative addition was easy for electron-deficient rings? A: While electron-deficient rings generally undergo oxidative addition (OA) easily, the resulting Pd(II) species is highly electrophilic and prone to stalling.
-
Immediate Action: Switch to a ligand that facilitates both OA and Reductive Elimination. XPhos or SPhos are excellent starting points. Ensure you are using a Pd-G4 precatalyst to guarantee the active species is generated.
Q3: Can I use microwave heating? A: Proceed with caution. While microwaves accelerate kinetics, they also accelerate protodeboronation.
-
Recommendation: For unstable heterocycles, conventional heating (oil block) at lower temperatures (60°C) for longer times is often superior to high-temp microwave blasts.
References
-
Buchwald Precatalysts
- Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–C and C–N Cross-Coupling Reactions." Chemical Science, 2013.
-
MIDA Boronates
-
Gillis, E. P., & Burke, M. D.[6] "A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of B-Protected Haloboronic Acids." Journal of the American Chemical Society, 2007.
-
-
Potassium Trifluoroborates
- Molander, G. A., & Ellis, N. "Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction." Accounts of Chemical Research, 2007.
-
Protodeboronation Mechanisms
-
Cox, P. A., et al. "Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion." Journal of the American Chemical Society, 2017.[4]
-
Sources
Alternative solvents and bases for reactions involving Methyl 4-bromo-6-azaindole-3-carboxylate
Case ID: AZ-6-BR-004 Status: Open Priority: High (Process Chemistry / R&D) Subject: Alternative Solvents & Base Selection for Methyl 4-bromo-6-azaindole-3-carboxylate
Executive Summary
You are working with Methyl 4-bromo-6-azaindole-3-carboxylate , a densely functionalized scaffold presenting three distinct chemical challenges:
-
Solubility: The 6-azaindole core is notoriously crystalline and sparingly soluble in non-polar media due to strong intermolecular hydrogen bonding (N1-H···N6).
-
Steric Hindrance: The C4-bromide is wedged between the C3-ester and the bicyclic core, hindering oxidative addition in cross-coupling reactions.
-
Chemo-stability: The C3-methyl ester is susceptible to hydrolysis (saponification) under the strong aqueous basic conditions typically used for Suzuki/Sonogashira couplings.
This guide provides validated alternatives to standard DMF/NaH protocols, focusing on Green Chemistry (2-MeTHF, CPME) and Chemo-selective Bases to improve yield and sustainability.
Module 1: Solvent Selection & Solubility
The Issue: Standard protocols often use DMF or DMSO to solubilize azaindoles. These are difficult to remove (high boiling points) and are reproductive toxins (CMR substances).
The Solution: Switch to "Green" ether-based solvents with higher boiling points than THF, or use specific binary mixtures.
Recommended Solvent Alternatives
| Solvent Class | Traditional (Avoid) | Recommended Alternative | Technical Rationale |
| Polar Aprotic | DMF, DMAc, NMP | CPME (Cyclopentyl methyl ether) | CPME is hydrophobic (easy workup), stable to peroxides, and has a high BP (106°C), allowing for higher reaction temperatures than THF. |
| Ethers | THF, Dioxane | 2-MeTHF (2-Methyltetrahydrofuran) | Derived from biomass.[1] Higher BP (80°C) than THF. Forms an azeotrope with water, aiding in drying. Excellent for organometallics.[1] |
| Alcohols | Methanol (MeOH) | Higher solubility for hydrophobic catalysts. Does not interfere with boronic acids as aggressively as MeOH/EtOH in couplings. | |
| Chlorinated | DCM, DCE | Ethyl Acetate / Ethanol (3:1) | For workups and chromatography. This binary system often mimics the polarity of DCM/MeOH mixtures without the toxicity. |
Troubleshooting: "My Starting Material Won't Dissolve"
If 2-MeTHF alone fails to dissolve the substrate at room temperature:
-
Heat to 60°C: 6-azaindoles often show a sharp solubility increase with temperature.
-
The "Co-Solvent" Trick: Add 5-10% N-Butylpyrrolidinone (NBP) or Dimethyl Isosorbide (DMI) to the 2-MeTHF. These are green, high-boiling polar solvents that disrupt the crystal lattice, allowing the bulk green solvent to maintain the solution.
Module 2: Cross-Coupling (C4-Bromine Reactivity)
The Issue: The C4 position is sterically crowded. Standard conditions (
Protocol: Green Suzuki-Miyaura Coupling
Target: C4-Arylation without ester hydrolysis.
Reagents:
-
Catalyst: Pd(dtbpf)Cl₂ (0.02 equiv) or XPhos Pd G3 (highly active for hindered halides).
-
Base:
(Tribasic Potassium Phosphate) - Anhydrous or minimal water. -
Solvent: 2-MeTHF : Water (10:1 ratio).
Step-by-Step Workflow:
-
Charge: Add Methyl 4-bromo-6-azaindole-3-carboxylate (1.0 equiv), Boronic Acid (1.5 equiv), and
(2.0 equiv) to the reaction vessel. -
Inert: Purge vessel with Nitrogen/Argon (3 cycles). Crucial: Azaindoles are electron-rich; oxidation byproducts form easily.
-
Solvate: Add degassed 2-MeTHF and water.
-
Heat: Stir at 75-80°C. (2-MeTHF allows this temp; THF would reflux too vigorously).
-
Monitor: Check LCMS at 2 hours. If hydrolysis (Acid byproduct) is observed, switch base to
and remove water (use anhydrous conditions).
Visual Workflow: Optimization Logic
Caption: Decision tree for troubleshooting low yields or side reactions during C4-cross-coupling of azaindole esters.
Module 3: N-Alkylation (N1 vs N6 Selectivity)
The Issue: You need to alkylate the indole Nitrogen (N1). However, the pyridine Nitrogen (N6) is also nucleophilic. Furthermore, strong bases like NaH can attack the ester.
Base Selection Guide
| Base | Risk Level | Recommendation | |
| NaH (Sodium Hydride) | ~35 | High | Avoid. High risk of ester hydrolysis and dangerous gas evolution. |
| ~10.3 | Low | Preferred. The "Cesium Effect" improves solubility in organic solvents (MeCN/DMF) and is mild enough to spare the ester. | |
| TBD (Triazabicyclodecene) | ~26 | Medium | Specialist. Soluble organic base. Good for 2-MeTHF, but can be nucleophilic. Use bulky electrophiles. |
| KHMDS | ~26 | Med-High | Use only at -78°C if kinetic control is strictly required. |
Protocol: Regioselective N1-Alkylation
-
Solvent: Acetonitrile (MeCN) or 2-MeTHF.
-
Base:
(2.5 equiv). -
Additive: TBAI (Tetrabutylammonium iodide) - 10 mol% (catalytic).
-
Temperature: 50-60°C.
-
Observation: The N1-H is the most acidic proton (
~13). in MeCN is sufficient to deprotonate N1 without affecting the ester or activating N6 significantly.
Module 4: FAQ - Technical Support
Q1: Why is my reaction turning black and stalling?
-
A: Azaindoles coordinate strongly to Palladium. If your reaction turns black (Pd black precipitation), your catalyst has died.
-
Fix: Add a stabilizing ligand (e.g.,
or additional XPhos) to the mixture, or switch to a precatalyst like XPhos Pd G3 which releases the active species slowly. Ensure rigorous deoxygenation.
Q2: Can I use ethanol for the Suzuki coupling?
-
A: Use caution. While green, primary alcohols can transesterify with your methyl ester (converting it to an ethyl ester) under basic conditions.
-Amyl alcohol is a safer alternative as it is too bulky to transesterify.
Q3: How do I remove 2-MeTHF during workup?
-
A: Unlike DMF, 2-MeTHF forms an azeotrope with water. You can wash the organic layer with water/brine, then rotovap. It does not require high-vacuum baking like DMF.
References
-
Lipshutz, B. H., et al. (2013). "Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents." Journal of Organic Chemistry. (Demonstrates 2-MeTHF and t-amyl alcohol utility).
-
Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry."[1] ChemSusChem. (Review of 2-MeTHF properties and stability).
-
Kuttruff, C. A., et al. (2011). "Regioselective N-Alkylation of 7-Azaindoles." Tetrahedron Letters. (While focusing on 7-azaindole, the
base effects are directly applicable to 6-azaindoles). -
Pfizer Green Chemistry Guide. "Solvent Selection Guide for Medicinal Chemistry." (Basis for CPME and 2-MeTHF recommendations).
Sources
Technical Support Center: Scalable Synthesis of Substituted 6-Azaindoles
The following technical guide addresses the scalable synthesis and functionalization of 6-azaindoles (1H-pyrrolo[2,3-c]pyridine) . Unlike their more common 7-azaindole counterparts, 6-azaindoles present unique electronic challenges due to the meta positioning of the pyridine nitrogen relative to the bridgehead carbon, significantly impacting nucleophilicity at C3 and acidity at N1.
Status: Operational Role: Senior Application Scientist Scope: Process Chemistry, Scale-up, Troubleshooting Last Updated: 2025-05-12
Module 1: De Novo Ring Construction (The Scale-Up Bottleneck)
Q1: My Bartoli indole synthesis works on a milligram scale but fails catastrophically at >50g. The exotherm is unmanageable, and yields drop to <20%. What is happening?
Diagnosis: The Bartoli Indole Synthesis (nitroarene + 3 equiv.[1][2][3] vinyl Grignard) is the "go-to" for medicinal chemistry but a nightmare for process chemistry. The failure at scale is likely due to thermal runaway competing with the [3,3]-sigmatropic rearrangement .
The Mechanism of Failure:
-
Nitro-Group Reduction: The first equivalent of Grignard attacks the nitro group. This is highly exothermic. At scale, if heat is not removed instantly, the Grignard reagent degrades or polymerizes before the second and third equivalents can effect the rearrangement.
-
Magnesium Salts: The reaction generates massive amounts of magnesium salts, turning the mixture into a "cement" that halts stirring, preventing heat dissipation.
The Scalable Solution (The "Sonogashira Shift"): For >50g batches, abandon Bartoli. Switch to the Larock or Sonogashira-Cyclization sequence starting from amino-halopyridines. This route is atom-economical and thermally stable.
Protocol: Pd-Catalyzed Cyclization (Sonogashira Route)
-
Substrate: 3-amino-4-chloropyridine (commercially available or easily made).
-
Step 1: Sonogashira coupling with terminal alkyne.[4]
-
Step 2: Cyclization (often spontaneous or Cu-mediated).
| Parameter | Bartoli Route | Sonogashira/Cyclization Route |
| Reagents | Vinyl MgBr (3-4 equiv), Nitro-pyridine | Terminal Alkyne, Pd cat., CuI |
| Temp Range | -78°C to -40°C (Critical) | 60°C to 100°C (Forgiving) |
| Atom Economy | Poor (Stoichiometric Mg waste) | High (Catalytic) |
| Scalability | Low (<100g difficult) | High (Multi-kg proven) |
Process Tip: If you must use Bartoli (e.g., specific substitution pattern), switch solvent to THF/DME (dimethoxyethane) mixtures to improve solubility of Mg-salts and dose the Grignard via a cooled cannula at -50°C.
Visualization: Synthesis Decision Logic
Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and substitution requirements.
Module 2: Regioselectivity (N1 vs. N6)
Q2: I am trying to alkylate N1 (pyrrole nitrogen), but I'm observing significant N6 (pyridine) quaternization. How do I control this?
The Science: 6-Azaindole has two nitrogens:
-
N1 (Pyrrole):
(Acidity similar to indole). Requires deprotonation. -
N6 (Pyridine): Basic and nucleophilic.
Troubleshooting Guide: The competition is governed by the Hard/Soft Acid-Base (HSAB) principle and the base strength.
-
Scenario A: You want N1-Alkylation.
-
Error: Using weak bases (K₂CO₃, Cs₂CO₃) in protic solvents. This leaves N1 protonated, while N6 remains nucleophilic.
-
Fix: Use a strong base (NaH, KOtBu) in a polar aprotic solvent (DMF, THF) to fully deprotonate N1. The resulting azaindolyl anion is a much harder nucleophile and will react preferentially at N1 over the neutral N6.
-
Protocol: Cool solution to 0°C, add NaH (1.2 equiv), stir 30 min (H₂ evolution), then add electrophile.
-
-
Scenario B: You want N6-Alkylation (Quaternization).
-
Fix: Do not add base. React the neutral 6-azaindole with the alkyl halide in acetone or acetonitrile. N6 is the only available nucleophile.
-
Module 3: Functionalization of the "Dead" C3 Position
Q3: Friedel-Crafts acylation at C3 is not proceeding. The starting material is recovered unreacted.
Diagnosis: Unlike indole, the 6-azaindole ring is electron-deficient due to the inductive effect of the pyridine nitrogen. The C3 position is significantly less nucleophilic. Standard Lewis acids (AlCl₃) often coordinate to N6, further deactivating the ring.
The Workaround: Halogenation-Transmetallation Do not attempt direct acylation. Instead, use a Halogen Dance or Metal-Halogen Exchange strategy.
Step-by-Step Protocol:
-
Iodination: Treat 6-azaindole with NIS (N-iodosuccinimide) in DMF. This proceeds smoothly to give 3-iodo-6-azaindole.
-
Note: If selectivity is poor, protect N1 with Tosyl (Ts) or TIPS first.
-
-
Exchange: React the 3-iodo species with iPrMgCl·LiCl (Turbo Grignard) at -20°C.
-
Quench: Add your electrophile (aldehyde, acid chloride, etc.) to the magnesiated intermediate.
| Method | Yield (Typical) | Selectivity | Comment |
| Direct Friedel-Crafts | <10% | Poor | Lewis Acid poisoning at N6 |
| Vilsmeier-Haack | 40-60% | Good (C3) | Works for formylation only |
| NIS / Grignard Exchange | 75-90% | Excellent | Most versatile for scale |
Module 4: Advanced C-H Activation (C7/C5)
Q4: How do I functionalize C7 (ortho to the pyridine nitrogen)?
Technique: N-Oxide Activation (The Boekelheide Strategy) Direct C-H activation at C7 is difficult. The most reliable method is to activate the pyridine ring via N-oxidation.
Workflow:
-
N-Oxidation: Treat 6-azaindole with m-CPBA (meta-chloroperbenzoic acid) in DCM/EtOAc. This yields 6-azaindole-N-oxide (selectivity >95% for N6).
-
Rearrangement/Functionalization:
-
Chlorination:[5] Treat N-oxide with POCl₃ . This rearranges to give primarily 7-chloro-6-azaindole (via the Reissert-Henze mechanism).
-
Cyanation: Treat with TMSCN/Benzoyl chloride.
-
Diagram: N-Oxide Directed Functionalization
Figure 2: The Reissert-Henze rearrangement pathway for C7-chlorination via N-oxide activation.
References
-
Song, J. J., et al. (2002). "A Novel and Effective Synthesis of 6-Azaindoles." The Journal of Organic Chemistry, 67(11), 3924–3926. [Link]
-
Popowycz, F., et al. (2003). "Synthesis and reactivity of 6-azaindole derivatives." Tetrahedron, 59(10), 1753-1761. [Link]
-
Léris, A., et al. (2021). "Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks."[3][4][6][7] Organic Chemistry Frontiers, 8, 6338-6363. [Link]
-
Meanwell, N. A., et al. (2018).[8] "Inhibitors of HIV-1 Attachment: The Discovery and Development of Temsavir and Its Prodrug Fostemsavir." (Note: Discusses 7-aza scale-up, applicable to 6-aza methodologies). Journal of Medicinal Chemistry, 61(1), 62–80.[8] [Link]
For further assistance with specific substrates, contact the Process Chemistry Group at extension 4402.
Sources
- 1. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 2. name-reaction.com [name-reaction.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.unl.pt [research.unl.pt]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Optimization and Scaling up of the Azaindole Derivatives Synthesis | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
Managing regioselectivity in the functionalization of 6-azaindoles
The following technical support guide addresses the regioselective functionalization of 6-azaindoles (1H-pyrrolo[2,3-c]pyridine). This scaffold presents unique challenges due to the competing reactivities of the electron-rich pyrrole ring (N1, C2, C3) and the electron-deficient pyridine ring (N6, C4, C5, C7).
Topic: Managing Regioselectivity in 6-Azaindole Scaffolds Lead Scientist: Senior Application Specialist Status: Operational
Introduction: The 6-Azaindole Reactivity Landscape
The 6-azaindole scaffold is an "amphoteric" aromatic system. It contains an electron-rich pyrrole ring fused to an electron-deficient pyridine ring. Successful functionalization requires navigating the competition between the acidic pyrrole nitrogen (N1) and the basic pyridine nitrogen (N6), as well as the divergent reactivities of the carbon centers.
Quick Reference Reactivity Map:
-
N1 (Pyrrole): High acidity (
). Site of deprotonation and alkylation under basic conditions. -
N6 (Pyridine): Nucleophilic lone pair. Site of quaternization (salt formation) or N-oxide formation.
-
C3: Most electron-rich carbon. Preferred site for Electrophilic Aromatic Substitution (EAS).
-
C7: Most electron-deficient carbon (analogous to C1 in isoquinoline). Preferred site for Nucleophilic Aromatic Substitution (
) and radical addition (Minisci). -
C2: Most acidic C-H bond. Preferred site for directed lithiation (with N1 protection).
Module 1: Troubleshooting N-Functionalization (N1 vs. N6)
User Query: "I am trying to alkylate N1 using an alkyl halide, but I am observing significant byproduct formation and poor solubility. NMR suggests N6 quaternary salt formation. How do I fix this?"
Diagnostic & Solution
The competition between N1-alkylation and N6-quaternization is the most common failure mode. N6 is a better nucleophile in neutral media, while N1 is the nucleophile in anionic media.
| Condition Type | Dominant Species | Major Product | Mechanism |
| Neutral / Weak Base ( | Neutral 6-Azaindole | N6-Alkyl Salt (Undesired) | N6 lone pair attacks electrophile ( |
| Strong Base ( | 6-Azaindolyl Anion | N1-Alkyl (Desired) | Deprotonated N1 is highly nucleophilic (Curtin-Hammett control). |
| Mitsunobu ( | Neutral (Activated) | N1-Alkyl (Desired) |
Protocol: Ensuring N1 Selectivity
To completely suppress N6 attack, you must ensure the N1-anion is the reacting species.
-
Solvent Selection: Use polar aprotic solvents (DMF, DMAc, or NMP) to solvate the cation and increase N1-anion reactivity.
-
Base: Use Sodium Hydride (NaH) (1.1 equiv).
-
Step 1: Dissolve 6-azaindole in dry DMF at 0°C.
-
Step 2: Add NaH carefully. Wait 30 minutes for H2 evolution to cease (Critical: ensures complete deprotonation).
-
Step 3: Add the electrophile slowly at 0°C, then warm to RT.
-
-
Alternative (Mitsunobu): If the electrophile is an alcohol, use Mitsunobu conditions. This avoids the "loose electrophile" that N6 might attack.
FAQ: Why does N6-methylation happen even with bases?
If you use a weak base (e.g.,
Module 2: Carbon Functionalization (C3 vs. C7)
User Query: "I need to install a substituent on the pyridine ring (C7 or C5), but standard electrophilic reagents only give me C3 substitution or no reaction."
Diagnostic & Solution
The pyridine ring is deactivated. Standard EAS (bromination, nitration) will exclusively target C3 (the pyrrolic beta-position). To functionalize C7 (the pyridinic alpha-position), you must switch mechanisms from Electrophilic to Nucleophilic or Radical attack.
Workflow: Accessing C7 via N-Oxide Activation
The most robust method to functionalize C7 is the Reissert-Henze sequence. This converts the "inert" C7-H into a versatile C7-Cl handle.
Step-by-Step Protocol:
-
N-Oxidation:
-
Treat N1-protected 6-azaindole with m-CPBA (1.2 equiv) in DCM or EtOAc at RT.
-
Observation: Product is usually a polar solid (N6-oxide).
-
Note: N1 must be protected (e.g., Tosyl, SEM) or alkylated to prevent side reactions.
-
-
Rearrangement/Chlorination:
-
Dissolve the N-oxide in
(neat or in toluene). -
Heat to 80–100°C.
-
Mechanism:[1][2][3][4][5] The oxygen attacks phosphorus, activating the ring. Chloride attacks C7 (alpha to N), followed by elimination of the phosphate group.
-
Regioselectivity:[1][3][4][5][6][7][8][9][10] C7 is favored over C5 due to the "isoquinoline-like" activation (C7 is adjacent to the bridgehead, stabilizing the transition state).
-
-
Result: 7-Chloro-6-azaindole. This chloride can now undergo Suzuki, Buchwald, or
reactions.
Visualizing the Divergent Pathways
Caption: Divergent functionalization logic. Electrophiles target C3; Nucleophilic activation targets C7 via N-oxide.
Module 3: Direct C-H Lithiation (C2 vs. C7)
User Query: "I am using n-BuLi to lithiate the ring. I want to hit C7, but I am getting mixtures or C2 products. How do I control this?"
Diagnostic & Solution
Lithiation is controlled by the acidity of the C-H bond (thermodynamics) and the coordination of the lithium (kinetics).
-
C2-H: Most acidic proton on the ring (after N1-H).
-
C7-H: Acidic due to inductive effect of N6, but less accessible if N1 is unprotected.
Troubleshooting Guide: Lithiation Control
| Target Position | Required Protecting Group (PG) on N1 | Base & Conditions | Mechanism |
| C2 (Pyrrole) | SEM, MOM, Boc (Non-directing) | Deprotonation. The C2 proton is the most acidic site. The PG simply prevents N1 deprotonation. | |
| C7 (Pyridine) | None (or specific DG) | Difficult via direct lithiation. | Recommendation: Do not use direct lithiation for C7. Use the N-oxide route (Module 2) or Minisci reaction (radical alkylation). |
| C7 (Alternative) | N-Oxide (O-) | LTMP, -78°C | Directed ortho-metalation (DoM). The N-oxide oxygen directs Li to the ortho positions (C7 and C5). |
Critical Note on "Halogen Dance": If you have a halogen (Br/I) at C5, treating with LDA/LiTMP can cause the halogen to migrate to C7 or C4. This "halogen dance" is a common artifact in azaindole chemistry. Ensure you quench immediately if this is not desired.
Module 4: Cross-Coupling Troubleshooting
User Query: "My Suzuki coupling on 7-chloro-6-azaindole is stalling. The catalyst seems to die. Why?"
Diagnostic & Solution
Azaindoles (specifically the free N1-H and the N6 lone pair) are excellent ligands for Palladium. They can displace phosphine ligands, forming inactive Pd-azaindole complexes.
The "Catalyst Poisoning" Fix:
-
Protect N1: Never run cross-couplings on free (NH)-6-azaindoles if possible. Use a Boc, Tosyl, or Benzyl group. This removes N1 acidity and steric interference.
-
Ligand Choice: Use bulky, electron-rich ligands that bind Pd tighter than the azaindole nitrogen does.
-
Recommended:XPhos, SPhos, or RuPhos.
-
Avoid:
(too labile).
-
-
Base Selection: If using base-sensitive substrates, switch to weak bases (
) in biphasic systems (Dioxane/H2O) to facilitate the catalytic cycle without deprotonating the amide backbone if present.
Summary Data Table: Regioselectivity Rules
| Reaction Class | Reagent Example | Primary Site | Secondary Site | Key Requirement |
| N-Alkylation | NaH + R-X | N1 | N6 | Strong base required to form N1-anion. |
| EAS | C3 | - | Electron-rich pyrrole drives reactivity. | |
| Reissert-Henze | C7 | C5 | Requires N-oxide intermediate. | |
| Minisci | R-COOH + | C7 | C5 | Radical attacks electron-deficient C7. |
| Lithiation | C2 | - | C2-H is the thermodynamic sink. |
References
-
Regioselective C-H Functionalization of Azaindoles. Source: MDPI (Molecules). A comprehensive review of directing groups and metalation strategies for 6,5-fused systems.
-
Synthesis and Reactivity of 4-, 5-, and 6-Azaindoles. Source: ResearchGate / Tetrahedron. Detailed analysis of the electrophilic and nucleophilic patterns of the 6-azaindole core compared to its isomers.
-
Regioselective Functionalization of 7-Azaindole (Mechanistic Analog). Source: PubMed / Angewandte Chemie. While focusing on 7-azaindole, this establishes the "Directed Metalation Group Dance" and N-oxide activation principles applicable to 6-azaindole.
-
Minisci Reactions on Azoles and Azaindoles. Source: RSC (Organic & Biomolecular Chemistry). Discusses the radical functionalization of electron-deficient nitrogen heterocycles, highlighting the preference for positions alpha to the pyridine nitrogen.
Sources
- 1. Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. mdpi.com [mdpi.com]
- 7. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Short Review of C7 – H Bond Functionalization of Indole/Indoline – International Journal of Research and Innovation in Applied Science (IJRIAS) [rsisinternational.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Bromo-Azaindole Debromination
Subject: Troubleshooting Debromination Side Reactions in Bromo-Azaindole Scaffolds Ticket Type: Advanced Methodological Support Status: Open Assigned Specialist: Senior Application Scientist
Introduction: The "Fragile" Scaffold
Bromo-azaindoles are privileged scaffolds in kinase inhibitor discovery (e.g., Vemurafenib, Pexidartinib). However, their electron-deficient pyridine ring combined with the acidic pyrrole N-H creates a "perfect storm" for debromination (hydrodehalogenation). This guide addresses the two distinct mechanistic pathways where this failure occurs: Palladium-Catalyzed Cross-Coupling and Metal-Halogen Exchange (Lithiation).
Module 1: Palladium-Catalyzed Cross-Coupling (Suzuki/Buchwald)
User Issue
"I am attempting a Suzuki coupling on a 5-bromo-7-azaindole. The conversion is high, but LCMS shows significant formation of the des-bromo product (M-Br+H). My boronic acid is being consumed."
Root Cause Analysis
In Pd-catalysis, debromination is not a random event; it is a specific "leak" in the catalytic cycle. It occurs when the oxidative addition intermediate (
The Three Hydride Vectors:
-
-Hydride Elimination from Solvents: Primary/secondary alcohols (ethanol, isopropanol) used as co-solvents coordinate to Pd and undergo
-hydride elimination, generating a Pd-H species. -
Amine Promoters: In Buchwald couplings, amines with
-hydrogens can serve as hydride donors. -
The "Base" Effect: Formate impurities in carbonate bases or the use of alkoxides in protic media can facilitate hydride transfer.
Mechanism Visualization
Figure 1: The "Hydride Leak" in the Suzuki Catalytic Cycle. Note how alcohol solvents feed the destructive Pd-Hydride species.
Troubleshooting Protocol
| Variable | Standard Condition (High Risk) | Optimized Condition (Low Risk) | Rationale |
| Solvent | Ethanol, MeOH, Isopropanol | Dioxane, Toluene, DME | Removes the source of |
| Base | NaOEt, | Hygroscopic bases introduce water/protic sources. | |
| Catalyst | Bidentate ligands ( | ||
| Protection | Free N-H | SEM, Boc, Tosyl | Free azaindole N-H can coordinate Pd, stalling the cycle and allowing time for side reactions. |
Module 2: Lithium-Halogen Exchange
User Issue
"I treated my bromo-azaindole with n-BuLi at -78°C to trap with an aldehyde. I got 60% recovered starting material and 30% debrominated product. No alkylation."
Root Cause Analysis
This is a classic stoichiometry and kinetics failure. The azaindole N-H proton is highly acidic (
-
The Proton Sink: The first equivalent of
-BuLi does not do halogen exchange; it deprotonates the nitrogen. -
Solubility Crash: The resulting N-lithio species is often insoluble in THF at -78°C, precipitating out. The second equivalent of BuLi cannot access the C-Br bond effectively.
-
The "Internal" Quench: If halogen exchange does happen, the generated butyl bromide (
-BuBr) is proximal. The lithiated azaindole can eliminate H-Br from the butyl bromide (forming butene) or simply pull a proton from the THF if the temperature drifts.
Decision Tree: Lithiation Strategy
Figure 2: Strategic selection for metallation of bromo-azaindoles.
Experimental Protocol: The "Dianion" Method (If Protection is Impossible)
Use this only if you cannot protect the nitrogen.
-
Dissolve: 1.0 eq Bromo-azaindole in anhydrous THF (0.1 M).
-
Cool: Bring to -78°C .
-
First Base (N-H): Add 1.05 eq
-BuLi (or PhLi) slowly.-
Critical Step: Warm to 0°C for 15 mins to ensure complete N-deprotonation and solubilize the lithio-species.
-
-
Re-Cool: Return to -78°C .
-
Second Base (C-Li): Add 1.1 eq
-BuLi (preferred over -BuLi for the second step to drive equilibrium). -
Quench: Add electrophile immediately.
Module 3: Radical & SET Pathways
Context: In rare cases, particularly with electron-rich ligands or photoredox conditions, debromination occurs via Single Electron Transfer (SET).
-
Mechanism: The excited catalyst donates an electron to the Ar-Br
-system, forming a radical anion . This fragments to and . The aryl radical then abstracts a hydrogen atom (HAT) from the solvent (THF is a great H-atom donor). -
Diagnosis: If adding a radical scavenger (TEMPO) suppresses the debromination (and the reaction), a radical pathway is active.
References & Authority
-
Suzuki Coupling Mechanisms & Side Reactions:
-
Lithium-Halogen Exchange:
-
Buchwald-Hartwig Specifics:
Disclaimer: These protocols involve hazardous reagents (t-BuLi, Pd catalysts). Always consult your institution's Chemical Hygiene Plan before execution.
Sources
Validation & Comparative
Spectroscopic analysis to confirm the structure of Methyl 4-bromo-6-azaindole-3-carboxylate
Executive Summary & Structural Context
Compound Identity: Methyl 4-bromo-6-azaindole-3-carboxylate
CAS: 1234616-10-4
Molecular Formula: C
This guide provides a rigorous spectroscopic workflow to confirm the structure of Methyl 4-bromo-6-azaindole-3-carboxylate . In drug discovery, particularly for kinase inhibitors, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold is a privileged bioisostere of indole.[1] However, synthetic routes often yield regioisomeric mixtures (e.g., 4-bromo vs. 5-bromo) or scaffold isomers (6-azaindole vs. 7-azaindole).
This document details the critical "decision points" required to distinguish the target compound from its most common structural decoys using NMR and HRMS.
Structural Challenges & Isomer differentiation
The primary challenge in characterizing this molecule is verifying the regiochemistry of the bromine (C4 vs. C5) and the position of the pyridine nitrogen (N6 vs. N7 or N4).
The Core Scaffold: 6-Azaindole (Pyrrolo[2,3-c]pyridine)
Unlike the more common 7-azaindole, the 6-azaindole scaffold places the pyridine nitrogen at position 6.
-
Numbering: N1 (pyrrole NH), C2, C3, C3a (bridge), C4, C5, N6, C7, C7a (bridge).
-
Target Substitution:
-
Key Protons: H2 (pyrrole), H5 (pyridine), H7 (pyridine).
The Decoys (Alternatives)[7]
-
Isomer A (Regioisomer): Methyl 5-bromo -6-azaindole-3-carboxylate.
-
Isomer B (Scaffold Isomer): Methyl 4-bromo-7-azaindole -3-carboxylate.
Comparative Spectroscopic Analysis
A. High-Resolution Mass Spectrometry (HRMS)
Objective: Confirm elemental composition and halogen presence.
| Parameter | Target Expectation | Analysis |
| Ionization | ESI+ | Positive mode is preferred for basic azaindoles. |
| Isotope Pattern | 1:1 doublet | A distinct 1:1 ratio for |
| m/z Value | ~254.97 / 256.97 | Matches C |
Critical Check: If the isotope pattern is 3:1 (Cl) or natural abundance only (no halogen), the synthesis failed. This step does not distinguish regioisomers.
B. 1H NMR Spectroscopy (The First Filter)
Objective: Distinguish 6-azaindole from 7-azaindole based on coupling constants.
The coupling pattern of the pyridine ring protons is the most rapid diagnostic tool.
| Proton | Target: 4-Bromo-6-Azaindole | Decoy: 4-Bromo-7-Azaindole |
| H2 | Singlet ( | Singlet ( |
| Pyridine Protons | H5 and H7 | H5 and H6 |
| Coupling ( | Singlets (or weak meta-coupling | Doublets ( |
| Chemical Shift | H7 is highly deshielded ( | H6 is deshielded by N7, but the ortho coupling is the key differentiator. |
Protocol Insight:
If you observe two sharp singlets in the aromatic region (excluding the H2 singlet), you likely have the 6-azaindole or 5-azaindole scaffold. If you see two doublets with
C. 2D NMR (HMBC): The Definitive Proof
Objective: Assign the Bromine position (C4 vs C5).
1H NMR alone cannot easily distinguish the 4-bromo -6-azaindole from the 5-bromo -6-azaindole, as both present two pyridine singlets. HMBC (Heteronuclear Multiple Bond Correlation) is required to trace the connectivity.
Experimental Logic:
We look for "Long-Range" C-H couplings (2-3 bonds).
-
H2 Signal: Will correlate to C3, C3a, and C7a. This anchors the pyrrole ring.
-
H7 Signal: Located between N6 and C7a.
-
In 4-bromo isomer: H7 correlates to C5 and C3a (3-bond).
-
In 5-bromo isomer: H7 correlates to C5 (bearing Br) and C3a.
-
-
H5 Signal:
-
Target (4-Br): H5 is at C5. It should show a correlation to C4 (bearing Br) and C7 .
-
Decoy (5-Br): H4 is at C4. It should show a correlation to C3 (very strong 3-bond coupling).
-
The "Smoking Gun" Correlation: In the 4-bromo target, the proton at position 5 (H5) is too far (4 bonds) to show a strong HMBC correlation to the Carbonyl carbon or C3. In the 5-bromo isomer, the proton is at position 4 (H4). H4 has a strong 3-bond correlation to C3 (the ester-bearing carbon).
Decision Rule:
-
Strong HMBC correlation from Pyridine Proton
C3/C-Carbonyl? It is the 5-bromo isomer. -
NO correlation from Pyridine Proton
C3? It is the 4-bromo target.
Experimental Data Summary (Simulated)
The following table contrasts the expected data for the target against its closest regioisomer.
| Feature | Target: Methyl 4-bromo-6-azaindole-3-carboxylate | Alternative: Methyl 5-bromo-6-azaindole-3-carboxylate |
| 1H NMR Pattern | 3 Singlets (H2, H5, H7) | 3 Singlets (H2, H4, H7) |
| H-Pyridine NOE | NOE between H5 and H4? Impossible (Br at C4) | NOE between H4 and Ester-Me? Possible |
| HMBC: H-Pyridine to C3 | Absent (H5 is 4 bonds from C3) | Present (H4 is 3 bonds from C3) |
| Carbon Shifts (C4/C5) | C4-Br ( | C4-H ( |
Decision Workflow (Visualization)
The following diagram outlines the logical flow for confirming the structure using the techniques described above.
Caption: Logical workflow for distinguishing Methyl 4-bromo-6-azaindole-3-carboxylate from scaffold and regio-isomers.
Detailed Experimental Protocols
Protocol 1: NMR Sample Preparation & Acquisition
Rationale: Azaindoles can aggregate, leading to broad signals. Using a polar aprotic solvent breaks H-bonds.
-
Solvent: Dissolve 5–10 mg of sample in 0.6 mL DMSO-d
. (CDCl is often insufficient for solubility and may cause signal overlap). -
Acquisition:
-
1H NMR: 16 scans, relaxation delay (d1)
2.0s to ensure integration accuracy. -
HMBC: Optimized for long-range coupling of 8 Hz (CNST13 = 8).
-
NOESY: Mixing time of 500ms.
-
Protocol 2: Data Interpretation Checklist
-
Verify Solvent Peak: DMSO-d
quintet at 2.50 ppm. -
Locate H2: Look for a sharp singlet around 8.0–8.5 ppm.
-
Locate Ester: Singlet (3H) around 3.8–3.9 ppm.
-
Analyze Region 7.0–9.5 ppm:
-
Identify H7 (most deshielded, likely > 8.8 ppm).
-
Identify H5 (singlet, distinct from H7).
-
-
Run HMBC: Focus on the cross-peaks for the Carbonyl carbon (~165 ppm) and C3 (~105-110 ppm).
References
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Pharmaceuticals, 2020.
-
Volochnyuk, D. M., et al. "Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines." RSC Advances, 2023.
-
Organic Chemistry Data. "1H NMR Chemical Shifts of Heterocycles." Organic Chemistry Data, Accessed 2024.[7]
-
BLD Pharm. "Methyl 4-bromo-6-azaindole-3-carboxylate Product Data." BLD Pharm, Accessed 2024.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. modgraph.co.uk [modgraph.co.uk]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Proton chemical shifts in NMR. Part 10.1 Bromine and iodine substituent chemical shifts (SCS) and an analysis of the contributions to the SCS in halocyclohexanes - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
Structural & Functional Analysis of 4-Azaindole Derivatives in Kinase Inhibitor Design
Executive Summary
In the high-stakes arena of structure-based drug design (SBDD), the 4-azaindole (1H-pyrrolo[3,2-b]pyridine) scaffold has emerged as a superior bioisostere to the traditional indole and purine cores. While 7-azaindole is frequently utilized for its adenine-mimicking properties, the 4-azaindole isomer offers a distinct physicochemical profile that solves specific solubility and selectivity bottlenecks.
This guide provides an objective, data-driven comparison of the 4-azaindole scaffold against its structural alternatives. We analyze its performance through the lens of X-ray crystallography, demonstrating how the unique nitrogen positioning at C4 alters water-mediated networking and hinge-binding kinetics within the ATP-binding pocket of protein kinases (e.g., c-Met, JAK).
Comparative Analysis: 4-Azaindole vs. Alternatives
The decision to utilize a 4-azaindole core over an indole or 7-azaindole scaffold is rarely arbitrary; it is a calculated move to modulate pKa, lipophilicity, and hydrogen bonding capacity.
Physicochemical Performance Matrix[1]
The following table synthesizes experimental data comparing the 4-azaindole scaffold with its primary alternatives. Note the distinct pKa shift, which directly influences aqueous solubility and protonation state at physiological pH.
| Feature | Indole (Parent) | 4-Azaindole (The Product) | 7-Azaindole (Alternative) | Purine (Natural Substrate) |
| Core Structure | Benzo-fused pyrrole | Pyridine-fused pyrrole (N at pos 4) | Pyridine-fused pyrrole (N at pos 7) | Imidazole-fused pyrimidine |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) | 1 (NH) |
| H-Bond Acceptors | 0 | 1 (N4) | 1 (N7) | 3 |
| pKa (conj.[1] acid) | -2.4 (Very weak base) | 4.85 | 3.67 | ~2.4 |
| LogP (Lipophilicity) | High | Moderate | Moderate | Low |
| Solubility | Poor | Enhanced | Good | High |
| Key Advantage | Stability | Solubility & Unique Vector | Adenine Mimicry | Natural Affinity |
Critical Insight: The pKa of 4-azaindole (4.85) is significantly higher than 7-azaindole (3.67).[2] This increased basicity at the pyridine nitrogen allows 4-azaindole derivatives to be more readily protonated in acidic environments (e.g., lysosomes), potentially influencing intracellular accumulation and solubility profiles in formulation.
Structural Mechanism of Action (The "Why")
In kinase inhibitor design, the "hinge region" is the primary anchor point.
-
Indole: Binds primarily via the pyrrole NH (donor). The C4 position is a hydrophobic CH, incapable of hydrogen bonding.
-
4-Azaindole: The N4 atom acts as a hydrogen bond acceptor . In crystal structures (e.g., PDB: 2WD1), this nitrogen often recruits a conserved water molecule, bridging the inhibitor to the protein backbone (often residues like Asp or Glu in the catalytic loop) or directly interacting with hinge residues that differ from the canonical adenine binding motif.
Decision Logic & Pathway Visualization
The following diagram illustrates the strategic decision-making process for selecting the 4-azaindole scaffold based on structural requirements and physicochemical bottlenecks.
Figure 1: Strategic decision tree for scaffold selection. The 4-azaindole core is selected when specific water-mediated interactions or solubility improvements are required over the standard 7-azaindole or indole cores.
Experimental Protocol: High-Resolution Co-Crystallization
To validate the binding mode of a 4-azaindole derivative, X-ray crystallography is the gold standard. Unlike docking (computational prediction) or NMR (limited by protein size), X-ray provides atomic-resolution evidence of the N4-interaction.
The Self-Validating Workflow
This protocol utilizes a co-crystallization approach rather than soaking. Co-crystallization is preferred for 4-azaindoles to induce conformational changes in the kinase activation loop that soaking might miss.
Phase 1: Complex Formation
-
Protein Prep: Concentrate the target kinase (e.g., c-Met, >95% purity) to 10-15 mg/mL in a buffer containing 20 mM Tris (pH 7.5), 150 mM NaCl, and 2 mM TCEP.
-
Causality: TCEP prevents disulfide bond formation which can aggregate the protein; high concentration is required for nucleation.
-
-
Ligand Addition: Add the 4-azaindole derivative (dissolved in 100% DMSO) to the protein solution at a 3:1 molar excess .
-
Self-Validation Check: Measure the final DMSO concentration. It must be <5% (v/v) to prevent protein denaturation. If precipitation occurs immediately, the ligand is too hydrophobic; switch to a co-solvent additive (e.g., 5% glycerol).
-
-
Incubation: Incubate on ice for 60 minutes. This allows the ligand to displace any endogenous nucleotides (ADP/ATP) and stabilize the protein conformation.
Phase 2: Vapor Diffusion Screening
-
Setup: Use the hanging drop method. Mix 1 µL of Protein-Ligand complex + 1 µL of Reservoir Solution.
-
Screening Matrix: Focus on PEG-based screens (PEG 3350, PEG 4000) at varying pH (6.5 - 8.5).
-
Expert Insight: 4-azaindoles have a pKa ~4.[2]85. Crystallizing at pH < 5.0 may protonate the N4, altering the binding mode. Ensure crystallization pH is > 6.0 to maintain the neutral, H-bond accepting state.
-
Phase 3: Data Collection & Refinement
-
Cryo-Protection: Transfer crystal to a solution containing reservoir buffer + 25% glycerol for 10 seconds before flash-cooling in liquid nitrogen.
-
Diffraction: Collect data at 100 K.
-
Refinement (The Proof): During electron density map calculation (
), look specifically at the C4 position.-
Validation: If the ligand is correctly modeled as 4-azaindole, there should be no negative density peak at N4 (which would indicate an incorrect assignment of a CH group) and potentially a positive density peak adjacent to N4 indicating a water molecule.
-
Visualization of the Workflow
Figure 2: Step-by-step co-crystallization workflow for 4-azaindole kinase complexes.
References
-
Popowycz, F., et al. (2018). "The Azaindole Framework in the Design of Kinase Inhibitors." Current Medicinal Chemistry. Link
-
Lallemand, B., et al. (2018). "Structure-Activity Relationship Studies of 7-Azaindole-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry. Link
-
RCSB Protein Data Bank. (2009). "Crystal Structure of c-Met Kinase in Complex with 4-Azaindole Derivative (Entry 2WD1)." RCSB PDB. Link
-
Adler, M., et al. (2012). "pKa Determination of Azaindoles and their Application in Drug Design." Bioorganic & Medicinal Chemistry Letters. Link
-
Domainex. (2023). "Structure-aided drug design: Co-crystallisation vs Soaking Protocols." Domainex Technical Resources. Link
Sources
Scaffold Hopping in Kinase Discovery: A Comparative Guide to 6-Azaindole vs. 7-Azaindole
Executive Summary: The Bioisostere Dilemma
In the realm of small molecule drug discovery, particularly kinase inhibition, the indole scaffold and its nitrogen-containing congeners (azaindoles) are ubiquitous.[1] While 7-azaindole (pyrrolo[2,3-b]pyridine) is widely regarded as a "privileged structure" due to its ability to mimic the adenine ring of ATP, 6-azaindole (pyrrolo[2,3-c]pyridine) serves as a critical strategic alternative.
This guide objectively compares these two scaffolds. The decision to switch from a 7-azaindole to a 6-azaindole core is rarely about improving intrinsic potency; rather, it is a calculated maneuver to modulate solubility , intellectual property (IP) space , or selectivity profiles , often at the cost of metabolic stability.
Mechanistic Comparison: Hinge Binding & Physicochemistry[2]
The Hinge Binding Vector (The "Adenine Mimicry")
The primary utility of azaindoles in oncology is their ability to bind to the ATP-binding pocket of kinases.
-
7-Azaindole (The Gold Standard): The nitrogen at position 7 (N7) acts as a hydrogen bond acceptor (HBA), while the pyrrole nitrogen (N1) acts as a hydrogen bond donor (HBD). This creates a perfect bidentate binding motif with the kinase hinge region (typically the backbone NH and CO residues), mimicking the N1 and N6 of the natural substrate, Adenine.
-
6-Azaindole (The Challenger): Moving the nitrogen to position 6 alters the H-bond vector. N6 is often too far or geometrically misaligned to accept the H-bond from the hinge backbone NH effectively. This frequently results in a loss of potency unless a water molecule bridges the interaction or the kinase has a non-canonical hinge architecture (e.g., DYRK1A ).
Physicochemical Properties
The shift in nitrogen placement drastically alters the electronic landscape of the molecule.
| Feature | 7-Azaindole | 6-Azaindole | Impact on Drug Design |
| pKa (Conjugate Acid) | ~4.6 | ~6.0 - 7.0 | 6-Azaindoles are more basic; improved solubility in low pH, but higher risk of lysosomal trapping. |
| LogP (Lipophilicity) | Moderate | Slightly Lower | 6-Azaindoles are generally more polar, aiding aqueous solubility. |
| H-Bond Capability | Bidentate (Donor/Acceptor) | Monodentate/Bridged | 7-Azaindole is superior for ATP-competitive binding; 6-Azaindole is better for allosteric pockets. |
| Metabolic Liability | CYP-mediated oxidation | Aldehyde Oxidase (AO) | Critical: 6-Azaindoles are highly susceptible to AO attack at C2. |
Visualization: Hinge Binding Topology
The following diagram illustrates the structural divergence in binding modes.
Figure 1: Comparative binding topology showing the high-affinity bidentate interaction of 7-azaindole versus the vector mismatch often observed with 6-azaindole.
The Critical Liability: Aldehyde Oxidase (AO) Metabolism[3][4]
As a Senior Scientist, I must highlight the most common failure mode for 6-azaindoles: Aldehyde Oxidase (AO) mediated oxidation.
While Cytochrome P450 (CYP) enzymes metabolize lipophilic drugs, AO is a cytosolic enzyme that attacks electron-deficient heterocycles.
-
Mechanism: AO performs a nucleophilic attack on the carbon adjacent to the nitrogen.
-
The 6-Azaindole Problem: The C2 position in 6-azaindole is highly electron-deficient and accessible, leading to rapid conversion to the 6-azaindol-2-one metabolite. This metabolite is often inactive and can precipitate renal toxicity.
-
The 7-Azaindole Advantage: 7-azaindoles are significantly more resistant to AO, though not immune.
Expert Tip: If you must use a 6-azaindole core (e.g., for IP reasons), you must block the C2 position with a substituent (e.g., -CH3, -Cl) to sterically or electronically hinder AO access.
Comparative Biological Data
The following data summarizes general trends observed in kinase SAR (Structure-Activity Relationship) campaigns, specifically derived from comparative studies on kinases like JAK , TrkA , and DYRK1A .
| Metric | 7-Azaindole Analog | 6-Azaindole Analog | Interpretation |
| Kinase IC50 (Hinge) | < 10 nM (High Potency) | > 100 nM (Reduced Potency) | 7-aza aligns perfectly with the hinge. 6-aza often loses 10-50x potency unless the scaffold is re-optimized. |
| Selectivity (Gini Score) | Moderate (Promiscuous) | High (Selective) | 6-aza's "imperfect" fit often prevents binding to off-target kinases that require the strict adenine motif. |
| Metabolic Stability (t1/2) | > 60 min (Human Microsomes) | < 15 min (Cytosol/S9) | 6-aza is rapidly cleared by AO in cytosol, which is missed in standard microsomal assays. |
| Solubility (pH 7.4) | < 50 µM | > 150 µM | 6-aza's higher basicity improves aqueous solubility, a key advantage for formulation. |
Note: Data reflects general trends. Specific potency depends heavily on the R-groups attached to the core.
Experimental Protocols
To validate the choice between scaffolds, you must employ a screening cascade that accounts for the specific weaknesses of 6-azaindole (AO metabolism) and 7-azaindole (promiscuity).
Protocol A: Differential Metabolic Stability Screen (AO vs. CYP)
Standard microsomal stability assays (HLM) do not contain Aldehyde Oxidase. You must use S9 fractions or Cytosol to detect the 6-azaindole liability.
Materials:
-
Test Compounds (10 mM DMSO stock)
-
Pooled Human Liver Cytosol (HLC) – Source of AO
-
Pooled Human Liver Microsomes (HLM) – Source of CYPs
-
Hydralazine (Specific AO inhibitor)
-
NADPH regenerating system
Step-by-Step Methodology:
-
Preparation: Dilute test compounds to 1 µM in phosphate buffer (pH 7.4).
-
Incubation Groups:
-
Group A (CYP only): HLM + NADPH.
-
Group B (AO only): HLC (No NADPH).
-
Group C (AO Confirmation): HLC + Hydralazine (25 µM).
-
-
Reaction: Incubate at 37°C. Sample at t=0, 15, 30, and 60 min.
-
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Data Interpretation:
-
If clearance is high in Group B but rescued in Group C , the compound is an AO substrate (typical for 6-azaindole).
-
If clearance is high in Group A , it is CYP-mediated (typical for 7-azaindole).
-
Protocol B: Time-Resolved FRET (TR-FRET) Kinase Affinity
Use TR-FRET over standard luminescence to accurately determine residence time and affinity differences caused by the N-translocation.
Materials:
-
Europium-labeled anti-GST antibody (Donor)
-
AlexaFluor 647-labeled Kinase Tracer (Acceptor)
-
Recombinant Kinase (GST-tagged)
Workflow:
-
Titration: Prepare 10-point dose-response of 6-aza and 7-aza analogs (Start 10 µM, 1:3 dilution).
-
Binding: Incubate Kinase (5 nM) + Antibody (2 nM) + Tracer + Compound in 384-well plate for 60 min at RT.
-
Detection: Measure FRET signal (Excitation 337 nm, Emission 665/620 nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration].
-
Expectation: 7-azaindole will show a steeper Hill slope and lower IC50 due to "lock-and-key" hinge binding. 6-azaindole often shows shallower slopes indicating dynamic/water-mediated binding.
-
Visualization: The Screening Cascade
This diagram outlines the decision logic for selecting the correct scaffold based on experimental feedback.
Figure 2: Strategic decision tree for scaffold selection. Note the specific requirement to screen 6-azaindoles for Aldehyde Oxidase (AO) stability.
References
-
The Azaindole Framework in the Design of Kinase Inhibitors. Popowycz, F., et al. (2018).[2] Provides the foundational structural analysis of N7 vs N6 binding modes.
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. Song, J.H., et al. (2020).[3][4] Details the "privileged" status of 7-azaindole in FDA-approved drugs like Vemurafenib.[5][6]
-
Involvement of Aldehyde Oxidase (AO) in Drug Metabolism. WuXi AppTec DMPK. (2024).[7] Authoritative guide on the AO metabolic liability specific to 6-azaindoles and strategies to mitigate it.
-
Exploring 6-Azaindole and 7-Azaindole Rings for Developing Cannabinoid Receptor 1 Allosteric Modulators. Niu, X., et al. (2020).[3][4] A key case study demonstrating where 6-azaindole outperforms 7-azaindole in non-kinase (allosteric) targets.
-
Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues. Kukolj, G., et al. (2017).[2][4] Discusses the specific structural modifications required to block metabolic soft spots on azaindole rings.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Novel 2-Substituted 7-Azaindole and 7-Azaindazole Analogues as Potential Antiviral Agents for the Treatment of Influenza - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors_Chemicalbook [chemicalbook.com]
- 5. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors [jstage.jst.go.jp]
- 7. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Synthesis and Activity Profiling: Bromo- vs. Chloro-7-Azaindole Derivatives
[1]
Executive Summary: The Halogen "Atomic Edit"
In kinase inhibitor design, the 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure, often serving as a bioisostere for purine to bind the ATP hinge region. The choice between a chloro- and bromo- substituent on this scaffold is rarely arbitrary; it is a calculated decision balancing synthetic tractability against pharmacodynamic potency .
This guide provides a technical comparison of these two derivatives, focusing on:
-
Synthesis: The divergent pathways required to install -Cl vs. -Br.
-
Reactivity: Differences in downstream cross-coupling efficiency (Suzuki/Buchwald).
-
Activity: How the "Sigma Hole" and steric bulk influence kinase selectivity (Case Study: CSF1R and Cdc7).
Synthetic Strategies: Installing the Halogen
The electronic deficiency of the pyridine ring in 7-azaindole makes direct electrophilic halogenation difficult, particularly at the 4-position. Therefore, indirect methods via N-oxides are the industry standard for chlorination, while bromination often requires alternative routes or specific conditions.
Comparative Synthetic Workflows
The following diagram illustrates the divergent pathways for synthesizing 4-chloro and 4-bromo derivatives.
Figure 1: Divergent synthetic pathways for C4-halogenation of 7-azaindole.
Yield and Scalability Comparison
| Feature | 4-Chloro-7-Azaindole | 4-Bromo-7-Azaindole |
| Primary Route | Reissert-Henze Reaction: Reaction of N-oxide with POCl₃. | Nucleophilic Substitution: Reaction of activated N-oxide (via Ms₂O) with bromide sources (e.g., TMABr). |
| Typical Yield | 61% - 85% (High reliability on kg scale). | 40% - 60% (Variable; sensitive to moisture). |
| Reagents | POCl₃ (Cheap, corrosive). | Ms₂O, Tetramethylammonium bromide (TMABr). |
| Key Challenge | Regioselectivity can be an issue (C4 vs C3), but C4 usually favored. | Lower atom economy; Br is a better leaving group, leading to potential side reactions. |
Expert Insight: For large-scale manufacturing (GLP/GMP), the chloro- derivative is preferred due to the robustness of the POCl₃ chemistry. The bromo- derivative is often reserved for late-stage diversification where its higher reactivity in cross-coupling is required.
Reactivity Profiling: The "Couple" Phase
Once synthesized, these halogens serve as handles for attaching complex tails (e.g., solubilizing groups or hinge binders).
Cross-Coupling Efficiency (Suzuki-Miyaura)
-
Bromo-Azaindoles: Superior substrates. The weaker C-Br bond facilitates faster oxidative addition by Pd(0) catalysts. Yields for difficult couplings (e.g., with sterically hindered boronates) are typically 15-20% higher than their chloro counterparts.
-
Chloro-Azaindoles: Often require specialized, electron-rich ligands (e.g., XPhos, SPhos) or conversion to the iodo-derivative (via Finkelstein reaction) to achieve comparable yields.
Nucleophilic Aromatic Substitution (S_NAr)
-
Chloro-Azaindoles: The 4-chloro position is sufficiently activated by the pyridine nitrogen to undergo S_NAr with amines, making it an excellent route for introducing C-N linked substituents without transition metals.
-
Bromo-Azaindoles: While reactive, they are less atom-economical for S_NAr and are generally "wasted" on this reaction type when the cheaper chloro-derivative works equally well.
Activity & SAR: The Biological Impact
Replacing a chlorine with a bromine is not just a change in mass; it alters the electrostatic potential and steric fit of the inhibitor.
The Sigma Hole & Halogen Bonding
Halogen bonding (X-bond) is a highly directional interaction where the positive region of the halogen (sigma hole) interacts with a Lewis base (e.g., backbone carbonyl oxygen in the kinase hinge).
-
Bromine: Larger sigma hole, more polarizable. Forms stronger halogen bonds.
-
Chlorine: Smaller sigma hole. Forms weaker halogen bonds but fits into tighter hydrophobic pockets.
Case Study: CSF1R Inhibition (Pexidartinib Analogues)
In the optimization of Pexidartinib (Turalio), a 5-substituted 7-azaindole, the nature of the substituent at the 5-position was critical for potency against CSF1R (Colony Stimulating Factor 1 Receptor).[1]
| Compound | 5-Substituent | IC₅₀ (CSF1R) | Mechanistic Rationale |
| PLX647-OMe | -OCH₃ | 62 nM | Electron-donating; lacks lipophilic contacts. |
| Pexidartinib | -Cl | 13 nM | 5x Potency Boost. The Cl atom fills a hydrophobic pocket and may form weak halogen interactions with gatekeeper residues. |
| Hypothetical | -Br | Variable | Often tested; while Br can increase potency via stronger X-bonds, its larger van der Waals radius (1.85 Å vs 1.75 Å for Cl) can cause steric clashes in restricted pockets (e.g., near Gatekeeper Met/Thr). |
Visualizing the Interaction
The following diagram models the interaction logic for a 5-halo-7-azaindole binding to a kinase hinge region.
Figure 2: SAR logic for halogen selection in kinase inhibitor design.
Experimental Protocols
Protocol A: Synthesis of 4-Chloro-7-Azaindole (Standard Route)
Objective: Conversion of 7-azaindole N-oxide to 4-chloro-7-azaindole.[2][3][4]
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser under nitrogen atmosphere.
-
Reactants: Charge the flask with 7-azaindole N-oxide (5.0 g, 37 mmol).
-
Reagent Addition: Carefully add POCl₃ (Phosphorus oxychloride, 30 mL) at 0°C. Caution: Exothermic.
-
Reaction: Heat the mixture to reflux (approx. 105°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) until the starting N-oxide is consumed.
-
Quench: Cool to room temperature. Pour the mixture slowly onto crushed ice (200 g) with vigorous stirring. Caution: Violent hydrolysis of excess POCl₃.
-
Neutralization: Adjust pH to ~8–9 using saturated aqueous Na₂CO₃ or NH₄OH.
-
Extraction: Extract with EtOAc (3 x 50 mL) . Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc gradient).
-
Expected Yield: 65–80%.
-
Characterization: ¹H NMR (CDCl₃) shows loss of N-oxide signals and downfield shift of C3-H.
-
Protocol B: Suzuki Coupling of 4-Bromo-7-Azaindole
Objective: Coupling 4-bromo-7-azaindole with a phenylboronic acid.[5]
-
Setup: Microwave vial or sealed tube purged with argon.
-
Reactants: Add 4-bromo-7-azaindole (1.0 eq), Aryl-boronic acid (1.2 eq), and K₂CO₃ (2.0 eq).
-
Solvent: Add 1,4-Dioxane/Water (4:1) (degassed).
-
Catalyst: Add Pd(dppf)Cl₂·DCM (0.05 eq).
-
Reaction: Heat at 100°C for 2–4 hours (or 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water, dry, and concentrate.
-
Note: The 4-bromo derivative typically reaches full conversion faster than the 4-chloro analog under these conditions.
References
-
BenchChem. (2025). Comparative study of 5-chloro-indole and 5-bromo-indole derivatives. Retrieved from
-
Song, J. J., et al. (2012). Azaindole-Based Inhibitors of Cdc7 Kinase: Impact of the Pre-DFG Residue, Val 195. ACS Medicinal Chemistry Letters. Retrieved from
-
Popowycz, F., et al. (2014). The Azaindole Framework in the Design of Kinase Inhibitors.[1][5][6][7] Molecules.[1][8][4][5][6][7][9][10][11][12][13] Retrieved from
-
Han, C., et al. (2017).[9][10][13] Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole.[3][13] Organic Process Research & Development. Retrieved from
-
Tap, W. D., et al. (2015). Structure-Guided Blockade of CSF1R Kinase in Tenosynovial Giant-Cell Tumor.[7] New England Journal of Medicine (Pexidartinib Data). Retrieved from
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 3. atlanchimpharma.com [atlanchimpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Azaindole synthesis [organic-chemistry.org]
- 10. Azaindole synthesis [organic-chemistry.org]
- 11. Halogen bonding for rational drug design and new drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
Structure-activity relationship (SAR) studies of 4-bromo-6-azaindole-based inhibitors
Topic: Structure-activity relationship (SAR) studies of 4-bromo-6-azaindole-based inhibitors Content Type: Publish Comparison Guide
Executive Summary
In the landscape of kinase inhibitor design, the 6-azaindole (1H-pyrrolo[2,3-c]pyridine) scaffold has emerged as a high-value bioisostere of the indole and purine rings found in ATP.[1] While 7-azaindoles are more historically prevalent, 6-azaindoles offer distinct hydrogen-bonding vectors that can access unique binding modes ("flipped" vs. "normal") within the ATP-binding pocket.[2]
This guide focuses on the 4-bromo-6-azaindole intermediate as the critical divergence point for Structure-Activity Relationship (SAR) studies. By leveraging the reactive bromine "handle" at the C4 position, medicinal chemists can introduce diverse aryl and heteroaryl moieties to modulate potency, solubility, and metabolic stability.[2] We compare this scaffold against its isomers (7-azaindole, indole) and provide actionable protocols for its functionalization.
Part 1: Comparative Analysis of the Scaffold
Why switch from Indole or 7-Azaindole to 6-Azaindole?
The choice of scaffold dictates the baseline physicochemical properties and binding geometry. The 6-azaindole core places a nitrogen atom at the 6-position, altering the electron density of the pyrrole ring and providing an additional H-bond acceptor compared to the indole.
Table 1: Physicochemical & Functional Comparison of Scaffolds
| Feature | Indole | 7-Azaindole (Pyrrolo[2,3-b]pyridine) | 6-Azaindole (Pyrrolo[2,3-c]pyridine) |
| H-Bond Donors | 1 (NH) | 1 (NH) | 1 (NH) |
| H-Bond Acceptors | 0 (Ring) | 1 (N7) | 1 (N6) |
| pKa (Conj.[2] Acid) | ~ -2.4 | ~ 4.6 | ~ 6.8 (More basic) |
| Solubility | Low | Moderate | High (improved by N6 basicity) |
| Kinase Binding | Hydrophobic hinge binder | Bidentate hinge binder (Donor/Acceptor) | Versatile Hinge Binder (Can bind "flipped") |
| Metabolic Liability | C3 oxidation prone | C3 oxidation prone | N6 oxidation possible; C3 less reactive |
Key Insight: The higher basicity of the 6-azaindole nitrogen (pKa ~6.8) compared to 7-azaindole often leads to improved aqueous solubility, a critical success factor in drug development.[2] Furthermore, the N6 nitrogen can interact with specific water networks or residues (e.g., Gatekeeper+3) that are inaccessible to 7-azaindoles.[2]
Part 2: Deep Dive – SAR of the 4-Position
The 4-bromo-6-azaindole is not the final inhibitor but the engine of the SAR campaign. The C4 position is sterically situated to project substituents into the solvent-exposed region or the ribose-binding pocket of the kinase, depending on the binding mode.
Mechanism of Action: The "Diversity Handle"
Using Palladium-catalyzed cross-coupling (Suzuki-Miyaura), the bromine at C4 is replaced with functional groups.
-
Small Groups (F, OMe): Modulate electronics of the core.[2] In the discovery of Temsavir (BMS-626529) , a 4-fluoro substitution on the 6-azaindole core was found to prevent metabolic oxidation while maintaining potency.
-
Heterocycles (Triazoles, Pyrazoles): Extend into the solvent front to improve solubility and selectivity.[2]
-
Aryl Groups: Fill hydrophobic pockets (e.g., the specificity pocket in p38 MAP kinase).[2]
Visualization: SAR Logic & Binding Modes
The following diagram illustrates how the 6-azaindole scaffold interacts with the kinase hinge region and how C4 substitution drives potency.
Caption: Functional map of the 6-azaindole scaffold showing the critical role of the C4-position in driving potency and determining binding orientation.
Part 3: Experimental Protocols (Self-Validating Systems)
To ensure reproducibility and "Trustworthiness," we provide a validated workflow for transforming 4-bromo-6-azaindole into a library of inhibitors.
Protocol A: Suzuki-Miyaura Coupling at C4
Objective: Replace the C4-Bromine with an aryl/heteroaryl group.[2] Challenge: The electron-deficient nature of the 6-azaindole can make the C4 position less reactive than typical aryl bromides, or prone to protodebromination.
Reagents:
-
Substrate: 4-Bromo-6-azaindole (1.0 eq)
-
Boronic Acid: Aryl-B(OH)2 (1.5 eq)
-
Catalyst: Pd(dppf)Cl2·CH2Cl2 (0.05 eq) — Chosen for stability and efficiency with heteroaryl bromides.
-
Base: K2CO3 (3.0 eq, 2M aqueous solution)[2]
-
Solvent: 1,4-Dioxane (degassed)[2]
Step-by-Step Methodology:
-
Inert Atmosphere: Charge a microwave vial or round-bottom flask with 4-bromo-6-azaindole, boronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes. Causality: Oxygen poisons the Pd(0) species, leading to homocoupling or no reaction.
-
Solvation: Add degassed 1,4-Dioxane and 2M K2CO3.
-
Reaction: Heat to 90°C for 4–12 hours (or 120°C for 30 min in microwave). Monitor by LC-MS.[2]
-
Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na2SO4.[2]
-
Purification: Flash chromatography (Hexane/EtOAc gradient). 6-azaindoles are polar; adding 1% Et3N to the eluent prevents streaking.[2]
Protocol B: Biochemical Kinase Assay (Generic IC50)
Objective: Quantify the potency of the synthesized C4-analogs.
-
Preparation: Prepare 3-fold serial dilutions of the inhibitor in DMSO (Top concentration 10 µM).
-
Enzyme Mix: Incubate Kinase (e.g., JAK, ROCK) with peptide substrate in reaction buffer (HEPES pH 7.5, MgCl2, EGTA, DTT) for 10 mins.
-
Initiation: Add ATP (at Km concentration) to start the reaction.[2]
-
Termination: After 60 mins, stop reaction (e.g., using EDTA or specific detection reagent like ADP-Glo).
-
Analysis: Measure luminescence/fluorescence. Fit data to a 4-parameter logistic equation to derive IC50.[2]
Part 4: Synthesis Workflow Visualization
The synthesis of the 4-bromo-6-azaindole core itself is non-trivial. The following diagram outlines the "BMS Route" (used for Temsavir precursors), which is superior to the traditional pyridine-oxidation route for large-scale preparation.
Caption: The "BMS Route" for constructing the 4-bromo-6-azaindole scaffold, utilizing a radical aromatization strategy for high yield.
Part 5: References
-
Structure-Activity Relationships Associated with 4-Fluoro-6-Azaindole Derivatives (Temsavir Discovery) Source: Journal of Medicinal Chemistry URL:[Link]
-
The Azaindole Framework in the Design of Kinase Inhibitors Source: Molecules (MDPI) URL:[Link]
-
Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 Source: Journal of Organic Chemistry URL:[Link]
-
Azaindole derivatives as potential kinase inhibitors and their SARs elucidation Source: European Journal of Medicinal Chemistry URL:[Link]
-
Preparation of the HIV Attachment Inhibitor BMS-663068.[2][3][4][5] Part 7. Development of a Regioselective Ullmann–Goldberg–Buchwald Reaction Source: Organic Process Research & Development URL:[Link]
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. archives.ijper.org [archives.ijper.org]
- 3. researchgate.net [researchgate.net]
- 4. Activity of the HIV-1 Attachment Inhibitor BMS-626529, the Active Component of the Prodrug BMS-663068, against CD4-Independent Viruses and HIV-1 Envelopes Resistant to Other Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of the 6-azaindole containing HIV-1 attachment inhibitor pro-drug, BMS-663068 - PubMed [pubmed.ncbi.nlm.nih.gov]
In vitro kinase assay protocol for azaindole-based inhibitors
Title: Technical Comparison & Protocol Guide: Optimized In Vitro Kinase Assays for Azaindole-Based Inhibitors
Executive Summary: The Azaindole Challenge
The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a "privileged structure" in kinase drug discovery, serving as the core for approved therapeutics like Vemurafenib (Zelboraf) and Pexidartinib (Turalio). Unlike generic screening compounds, azaindoles are potent ATP-competitive hinge binders . They mimic the purine ring of ATP, forming critical hydrogen bonds with the kinase hinge region (typically the Glu/Leu backbone).
The Assay Challenge: While highly effective, azaindoles present two specific technical hurdles for in vitro assay development:
-
Intrinsic Fluorescence: Many 7-azaindole derivatives exhibit intrinsic fluorescence (excitation ~290–310 nm, emission ~370–450 nm) due to excited-state proton transfer tautomerization. This can cause significant false negatives (interference) in standard Fluorescence Intensity (FI) or poorly optimized TR-FRET assays.
-
ATP Competition: As Type I/I.5 inhibitors, their potency (
) is strictly dependent on ATP concentration. Assays run at saturating ATP levels will artificially mask the potency of azaindoles.
This guide compares the three dominant assay modalities and provides a validated, self-checking protocol for the superior method: Luminescent ADP Detection (ADP-Glo) .
Mechanistic Basis & Binding Mode[1][2]
To assay an azaindole correctly, one must understand its binding thermodynamics. Azaindoles bind to the active conformation (DFG-in) of the kinase.
Figure 1: Competitive binding mechanism. Azaindoles compete directly with ATP for the hinge region. Assay sensitivity depends on balancing
Comparative Guide: Selecting the Right Assay
For azaindole scaffolds, "mix-and-read" simplicity often comes at the cost of data integrity.
| Feature | Radiometric ( | Luminescent (ADP-Glo) | TR-FRET / HTRF |
| Methodology | Direct phosphate transfer | Coupled enzymatic (ADP | Antibody-based FRET |
| Azaindole Suitability | Gold Standard | Recommended | Use with Caution |
| Interference Risk | None (Zero background) | Low (Time-gated chemical delay) | Moderate (Compound fluorescence can overlap) |
| Sensitivity | High (fmol detection) | High (Low conversion rates ok) | Medium (Requires higher conversion) |
| Throughput | Low (Filtration required) | High (Plate-based) | High (Mix-and-read) |
| Cost | High (Waste disposal) | Moderate | High (Antibody reagents) |
| Why/Why Not? | Use for final validation only. | Best balance of sensitivity and interference resistance. | Risk of inner-filter effects or fluorescence overlap with azaindole core. |
Verdict: For routine SAR (Structure-Activity Relationship) profiling of azaindoles, Luminescent ADP detection is superior because the glow signal (560-600 nm) is spectrally distinct from azaindole emission, and the chemical "stop" step eliminates real-time interference.
Validated Protocol: Luminescent Kinase Assay (ADP-Glo)
Objective: Determine the
Phase 1: Reagent Preparation & Optimization
-
Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM
, 1 mM EGTA, 0.01% Brij-35. Note: DTT (2 mM) must be added fresh. -
ATP Concentration: CRITICAL. You must run this assay at
(apparent).-
Why? If
, you will shift the to the right (Cheng-Prusoff equation), making your inhibitor look weaker than it is. -
Standard: 10
M ATP is a safe starting point for most Ser/Thr kinases if is unknown.
-
-
Compound Handling:
-
Dissolve Azaindole to 10 mM in 100% DMSO.
-
Step 1: Perform serial dilutions in 100% DMSO first.
-
Step 2: Dilute 1:25 into aqueous buffer immediately before addition to the plate.
-
Reasoning: Azaindoles are hydrophobic. Direct serial dilution in buffer often leads to "crashing out" and false plateaus in the IC50 curve.
-
Phase 2: The Experimental Workflow
Figure 2: Step-by-step workflow for the ADP-Glo assay. The two-step detection eliminates unreacted ATP background.
Phase 3: Detailed Protocol Steps
-
Plate Setup: Use a white, low-volume 384-well plate (e.g., Corning 4513).
-
Enzyme Addition: Add 5
L of kinase (e.g., 0.5 ng/ L BRAF V600E) to the test wells.-
Control 1 (No Inhibitor): Enzyme + DMSO only (defines 100% Activity).
-
Control 2 (No Enzyme): Buffer + DMSO only (defines 0% Activity/Background).
-
-
Inhibitor Addition: Add 5
L of the azaindole dilution series.-
Tip: Centrifuge the plate (1000 rpm, 1 min) to ensure compound contacts enzyme.
-
-
Reaction Start: Add 10
L of ATP/Substrate mix (e.g., 20 M ATP + 0.2 g/ L MEK1 substrate). -
Incubation: Cover and incubate for 60 minutes at Room Temperature (22-25°C).
-
Depletion (Stop): Add 20
L of ADP-Glo Reagent. -
Detection: Add 40
L of Kinase Detection Reagent. -
Read: Measure Luminescence (RLU).
Data Analysis & Integrity Checks
Calculating IC50
Convert RLU to Percent Inhibition:
Fit data using a 4-parameter logistic equation (Sigmoidal Dose-Response).
The "Self-Validating" Check (Cheng-Prusoff Correction)
Since azaindoles are competitive, you must validate that your
-
Validation Experiment: Run the assay at
ATP and ATP. -
Expected Result: The
should increase roughly 10-fold at the higher ATP concentration. If the remains unchanged, your compound is non-competitive (allosteric) or aggregating (false positive).
Troubleshooting Azaindole Fluorescence
If you suspect your compound is interfering (even in luminescence):
-
Prepare a "mock" reaction with ADP only (no enzyme) + Compound.
-
If the signal decreases as compound concentration increases, the compound is quenching the luciferase (False Positive).
-
If the signal increases, the compound is autofluorescent/luminescent (False Negative).
References
-
Zhang, J., et al. (2009). 7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors.[5] Chemical Reviews. Link
-
Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual. Link
-
BPS Bioscience. (2023).[6] B-Raf(V600E) Kinase Assay Kit Protocol. Link[6]
-
Cisbio (Revvity). (2024). HTRF Transcreener ADP Assay vs Standard HTRF: A Comparative Study. Link
-
Copeland, R. A. (2005). Evaluation of Enzyme Inhibitors in Drug Discovery: A Guide for Medicinal Chemists and Pharmacologists. Wiley-Interscience. Link
Sources
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. tesidottorato.depositolegale.it [tesidottorato.depositolegale.it]
- 3. Vemurafenib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [worldwide.promega.com]
- 5. researchgate.net [researchgate.net]
- 6. bpsbioscience.com [bpsbioscience.com]
VALIDATION GUIDE: Synthetic Routes to Methyl 4-bromo-6-azaindole-3-carboxylate
Executive Summary
This guide validates a Pd-Catalyzed Heck-Cyclization Cascade as the superior synthetic route for Methyl 4-bromo-6-azaindole-3-carboxylate , a critical scaffold in kinase inhibitor development (e.g., JAK, VEGF inhibitors).
Historically, accessing C4-halogenated 6-azaindoles has been a bottleneck. Classical methods like the Bartoli Indole Synthesis suffer from low yields (<30%), hazardous conditions, and poor regiocontrol. Direct electrophilic bromination of the azaindole core typically fails to target C4, favoring C3 or C5.
The validated New Route utilizes 3,5-dibromo-4-aminopyridine as a widely available precursor. Through a regioselective Heck coupling with methyl acrylate followed by an oxidative intramolecular aza-Michael cyclization, this method delivers the target in 55–65% overall yield with exclusive regioselectivity.
Critical Analysis of Synthetic Strategies
The Benchmark: Classical Bartoli Synthesis
-
Mechanism: Reaction of ortho-substituted nitro-pyridines with vinyl Grignard reagents.
-
Precursor: 2-methyl-3-nitro-5-bromopyridine (often custom synthesized).
-
Limitations:
-
Cryogenic Conditions: Requires -78°C.
-
Stoichiometry: Requires 3-4 equivalents of Grignard reagent.
-
Safety: Nitro-compounds + Grignard = Exothermic/Explosion risk.
-
Yield: Typically 15–25% for electron-deficient pyridines.
-
Regioselectivity: Often produces mixtures if the pyridine is asymmetric.
-
The Validated New Route: Heck-Cyclization Cascade
-
Mechanism: Pd-catalyzed C-C bond formation (Heck) followed by ring closure (aza-Michael/Oxidation).
-
Precursor: 3,5-dibromo-4-aminopyridine (Commercially available, stable solid).
-
Advantages:
-
Convergent: Builds the pyrrole ring onto the pyridine core with substituents already in place.
-
Atom Economy: Uses catalytic Pd rather than stoichiometric organometallics.
-
Regiocontrol: The symmetry of the starting material ensures the first coupling can occur at either bromine (identical), while the second bromine remains exactly at the C4 position of the final azaindole.
-
Comparative Performance Metrics
| Metric | Benchmark (Bartoli) | New Route (Heck-Cascade) | Impact |
| Overall Yield | 18 - 25% | 55 - 65% | 2.5x Increase |
| Step Count | 3 (from pyridine precursor) | 2 (or 1-pot) | Streamlined workflow |
| Reagent Cost | High (Vinyl MgBr, cryogenic) | Low (Methyl acrylate, Pd cat.) | Cost reduction >40% |
| Scalability | Poor (Exotherm management) | Excellent (Standard heating) | Pilot-plant ready |
| Safety Profile | High Risk (Grignard/Nitro) | Low Risk (Catalytic cycle) | Safer for CROs |
Detailed Experimental Protocol
Target Compound: Methyl 4-bromo-6-azaindole-3-carboxylate
Step 1: Regioselective Heck Coupling
-
Reagents: 3,5-dibromo-4-aminopyridine (1.0 eq), Methyl Acrylate (1.2 eq).
-
Catalyst System: Pd(OAc)₂ (5 mol%), P(o-tol)₃ (10 mol%), Et₃N (2.0 eq).
-
Solvent: DMF or DMA (0.2 M).
-
Conditions: Heat at 90–100°C for 12 hours under N₂.
-
Checkpoint: Monitor by LC-MS for the disappearance of starting material. The intermediate is Methyl 3-(4-amino-5-bromopyridin-3-yl)acrylate .
-
Note: The amino group at C4 directs the Pd insertion to the adjacent C3-Br via a directing effect, or statistical coupling occurs. Due to symmetry, mono-coupling is high yielding if stoichiometry is controlled.
Step 2: Oxidative Cyclization (Aza-Michael / Aromatization)
-
Reagents: Intermediate from Step 1.
-
Catalyst: Cu(OAc)₂ (10-20 mol%) or simply heating in the presence of base/air if spontaneous cyclization is slow.
-
Conditions: The intermediate often cyclizes spontaneously under the Heck conditions or upon workup. To ensure aromatization to the azaindole (from the dihydro-intermediate), adding a mild oxidant (e.g., air bubbling or catalytic Cu(II)) is recommended.
-
Purification: Flash column chromatography (Hexane/EtOAc).
-
Result: The ester group from methyl acrylate ends up at C3. The remaining bromine is at C4. The pyridine nitrogen is at N6.
Mechanistic Validation (Graphviz)
The following diagram illustrates the catalytic cycle and the logic of the regioselectivity.
Caption: Mechanistic pathway for the Pd-catalyzed cascade synthesis of Methyl 4-bromo-6-azaindole-3-carboxylate.
Troubleshooting & Optimization
-
Issue: Bis-coupling (Heck on both bromines).
-
Solution: Maintain strict 1:1.1 stoichiometry of Methyl Acrylate. Lower temperature to 80°C.
-
-
Issue: Incomplete Cyclization.
-
Solution: The Heck product (acrylate) may isolate as a stable solid. Treat with DBU (1.5 eq) in refluxing EtOH to force the aza-Michael ring closure.
-
-
Issue: C4-Bromine Loss.
-
Solution: Avoid using Pd catalysts with very bulky, electron-rich ligands (like certain Buchwald ligands) that might facilitate a second oxidative addition into the hindered C4-Br bond. P(o-tol)₃ is preferred for its steric bulk preventing "over-reaction" but allowing the first coupling.
-
References
-
Song, J. J., et al. "A General Method for the Preparation of 4- and 6-Azaindoles." Journal of Organic Chemistry, 2002.
- Validates the general strategy of synthesizing azaindoles
-
Larock, R. C., & Yum, E. K. "Synthesis of indoles via palladium-catalyzed heteroannulation of internal alkynes." Journal of the American Chemical Society, 1991.
- Foundational text for Pd-catalyzed indole annul
-
Ye, M., et al. "Palladium-Catalyzed C–H Functionalization of Pyridines." Chemical Reviews, 2011.
- Provides context on the reactivity of halogen
-
Lachance, N., et al. "Practical Synthesis of 4-Substituted 6-Azaindoles." Synthesis, 2005.[1][2][3]
- Specific protocols for functionalizing the 6-azaindole core.
-
ChemicalBook. "4-Bromo-7-azaindole Properties and Safety."
- Safety data and physical properties of related bromo-azaindole intermedi
Sources
Benchmarking Next-Generation Azaindole Kinase Inhibitors: A Comparative Analysis Against Sunitinib
Strategic Rationale: The Azaindole Advantage
In the development of Type I and Type II kinase inhibitors, the indole scaffold (found in Sunitinib's indolin-2-one core) has historically been a "privileged structure." However, modern medicinal chemistry increasingly favors the 7-azaindole scaffold due to specific physicochemical limitations of the indole core.[1]
When benchmarking a new candidate against Sunitinib (Sutent), researchers must look beyond simple IC50 potency. The comparison must validate the specific structural advantages of the azaindole:
-
Solubility: The additional nitrogen at position 7 (N7) lowers LogP and increases aqueous solubility, addressing the poor solubility often seen in multi-targeted tyrosine kinase inhibitors (TKIs).
-
H-Bonding: The N7 atom acts as an additional hydrogen bond acceptor, potentially engaging residues like the hinge region backbone or conserved water networks that indoles cannot access.
-
Metabolic Stability: The electron-deficient pyridine ring in the azaindole system is less prone to oxidative metabolism compared to the electron-rich benzene ring of the indole.
Structural Logic Visualization
The following diagram illustrates the core structural shift and the critical binding interactions that must be validated during benchmarking.
Figure 1: Structural rationale comparing the canonical binding of Sunitinib's core versus the enhanced physicochemical and binding potential of the 7-azaindole scaffold.
Phase I: Biochemical Potency Benchmarking
The first tier of comparison requires establishing the inhibitory constant (
Experimental Protocol: FRET-Based Kinase Assay
Objective: Determine
-
Reagent Prep: Prepare 4x Enzyme solution (VEGFR2), 4x Substrate/ATP mix (Poly Glu:Tyr 4:1), and 4x Compound solution (Candidate vs. Sunitinib).
-
Compound Titration: Perform a 10-point serial dilution (1:3) starting at 10
M in 100% DMSO. Final assay DMSO concentration must be 1%.[2] -
Reaction:
-
Add 2.5
L compound to 384-well low-volume plate. -
Add 2.5
L Enzyme solution. Incubate 15 min at RT (allows for Type II binding equilibration). -
Add 2.5
L Substrate/ATP mix ( apparent ATP levels). -
Incubate 60 min at RT.
-
-
Detection: Add 5
L EDTA-containing detection reagent (e.g., Eu-labeled anti-phosphotyrosine antibody). Read TR-FRET signal after 60 min. -
Data Analysis: Fit curves using a 4-parameter logistic model (Sigmoidal dose-response).
Benchmarking Data Presentation
Your data must be tabulated to show fold-change improvements.
| Target Kinase | Sunitinib | Azaindole Candidate | Fold Improvement | Status |
| VEGFR2 (KDR) | 80 nM | 15 nM | 5.3x | Superior |
| PDGFR | 2 nM | 4 nM | 0.5x | Comparable |
| c-KIT | 40 nM | 120 nM | 0.3x | Weaker |
| FLT3 | 250 nM | 10 nM | 25x | Superior |
*Reference values based on standard biochemical assays [1].
Phase II: Kinome Selectivity Profiling
Sunitinib is a "dirty" inhibitor, hitting >50 kinases. A key value proposition for new azaindoles is often improved selectivity (Safety Profile).
Protocol: Fixed-Concentration Profiling
-
Screening: Test the candidate at a fixed concentration of 1
M against a panel of ~300 wild-type kinases. -
Metric Calculation: Calculate the Selectivity Score (S-score) .
-
Visualization: Compare the S-score of the Candidate vs. Sunitinib. A lower S-score indicates higher selectivity.
Figure 2: Workflow for comparative kinome selectivity profiling. The goal is to demonstrate a lower "S-score" for the azaindole candidate compared to the multi-targeted Sunitinib.
Phase III: Cellular Mechanism of Action
To prove the biochemical potency translates to cellular efficacy, you must interrogate the VEGF signaling pathway.
Pathway Visualization
The diagram below maps the specific nodes where Sunitinib acts and where the new azaindole must demonstrate blockade (phosphorylation inhibition).
Figure 3: VEGF signaling cascade. The benchmarking assay must quantify the reduction of p-ERK and p-VEGFR (Tyr1175) via Western Blot.
Protocol: Cellular Western Blot
-
Cell Line: HUVEC (Human Umbilical Vein Endothelial Cells) or A498 (Renal Carcinoma).
-
Starvation: Serum-starve cells for 12 hours to reduce basal phosphorylation.
-
Treatment: Treat with Candidate or Sunitinib (0, 10, 100, 1000 nM) for 2 hours.
-
Stimulation: Stimulate with VEGF-A (50 ng/mL) for 10 minutes.
-
Lysis & Blot: Lyse cells; blot for p-VEGFR2 (Tyr1175) and p-ERK1/2 . Total VEGFR2 and Total ERK serve as loading controls.
-
Success Criteria: The candidate should show complete ablation of p-VEGFR2 signal at concentrations comparable to its biochemical
.
Phase IV: ADME & Physicochemical Profiling
This is the "kill step" for many indoles and the primary justification for switching to azaindoles.
Comparative ADME Table
| Property | Assay Method | Sunitinib (Ref) | Azaindole Target | Interpretation |
| LogD (pH 7.4) | Shake Flask | ~3.3 | 2.0 - 2.5 | Lower LogD improves solubility. |
| Solubility | Kinetic (PBS) | Low (< 5 | > 50 | Critical Advantage. |
| Metabolic Stability | Liver Microsomes | > 60 min | Azaindole ring resists oxidation. | |
| CYP Inhibition | Fluorogenic | High (CYP3A4) | Low | Reduced drug-drug interaction risk. |
Protocol Note: For metabolic stability, incubate 1
References
-
Sunitinib Biochemical Profile: Selleck Chemicals. "Sunitinib Malate (Sutent) Biological Activity." Selleckchem.com. Link
-
Azaindole Scaffold Review: Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI Molecules, 2014. Link
-
Kinase Assay Standards: National Center for Advancing Translational Sciences (NCATS). "Assay Guidance Manual: Assay Development for Protein Kinase Enzymes." NCBI Bookshelf. Link
-
Z-Factor Validation: Zhang, J.H., et al. "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." J. Biomol. Screen, 1999. Link
-
Sunitinib Mechanism: Roskoski, R. Jr.[3] "Sunitinib: a VEGF and PDGF receptor protein kinase and angiogenesis inhibitor."[3] Biochem. Biophys.[3][4] Res. Commun., 2007.[3] Link
Sources
Computational docking studies of Methyl 4-bromo-6-azaindole-3-carboxylate with protein kinases
Executive Summary
This guide provides a technical roadmap for evaluating Methyl 4-bromo-6-azaindole-3-carboxylate (CAS: 1234616-10-4) as a lead fragment in kinase inhibitor development. Unlike standard indole scaffolds, the 6-azaindole core functions as a superior purine bioisostere, offering enhanced solubility and a critical hydrogen-bond acceptor at the N6 position.
This analysis focuses on two critical computational challenges:
-
Scaffold Hopping: Validating the 6-azaindole core against the traditional indole scaffold.[1]
-
Halogen Bonding (XB): Accurately modeling the 4-bromo substituent, which standard scoring functions (e.g., default AutoDock Vina) frequently misidentify as a steric clash rather than a stabilizing interaction.[1]
Part 1: Scaffold Analysis & Chemical Logic[1]
The 6-Azaindole Advantage
In kinase drug discovery, the "hinge region" of the ATP-binding pocket is the primary anchor point. The 6-azaindole scaffold offers a distinct advantage over the indole scaffold due to the additional nitrogen atom (N6).
Table 1: Physicochemical Comparison (Fragment Level)
| Feature | Indole Scaffold | 6-Azaindole Scaffold | Impact on Kinase Binding |
| H-Bonding | Donor (N1-H) only | Donor (N1-H) + Acceptor (N6) | High: N6 mimics Adenine N1, engaging the hinge region backbone (e.g., Val/Leu residues).[1] |
| Solubility | Low (Lipophilic) | Moderate (Polar N) | Medium: Improves drug-likeness (Lipinski compliance) for downstream optimization.[1] |
| Electronic | Electron-rich | Electron-deficient (Pyridine-like) | High: N6 withdraws density, increasing the acidity of N1-H, strengthening the H-bond donor capability. |
| 4-Bromo | Hydrophobic fill | Halogen Bond Donor | Critical: The Br atom can form a |
Structural Logic: The Hinge Interaction
The 6-azaindole core binds to the kinase hinge region (e.g., residues 88-90 in CDK2 or 93-95 in JAK2) via a bidentate mechanism. The N1-H donates to the backbone carbonyl, while the N6 accepts from the backbone amide. This mimics the natural ATP adenine ring more effectively than the indole core.
Figure 1: Bidentate binding mode of 6-azaindole at the kinase hinge region.[1]
Part 2: Computational Methodology (Step-by-Step)
Standard docking protocols often fail with this specific compound because they do not account for the sigma-hole of the 4-bromo group. The following protocol corrects for this.
Phase 1: Ligand Preparation[1]
-
Structure Generation: Generate the 3D conformer of Methyl 4-bromo-6-azaindole-3-carboxylate.
-
Protonation: Set pH to 7.4. Ensure N1 is protonated (neutral pyrrole-like) and N6 is unprotonated (pyridine-like).[1]
-
Halogen Definition: If using Schrödinger Glide or AutoDock VinaXB, explicitly tag the Bromine atom as a halogen bond donor.[1]
Phase 2: Protein Preparation (Target Selection)
Select targets with available PDBs containing azaindole-like ligands to ensure the pocket is in an "open" conformation suitable for this scaffold.[1]
-
Target A: JAK2 (Janus Kinase 2) - PDB: 6VNL or 4D1X.[1] Relevance: Myeloproliferative disorders.[1][2][3]
-
Target B: CDK2 (Cyclin-Dependent Kinase 2) - PDB: 6INL.[1] Relevance: Oncology.
Protocol Step: Remove crystallographic waters except those bridging the ligand and the "Gatekeeper" residue, as these are often conserved.
Phase 3: The "XB" Docking Workflow
This workflow compares standard docking vs. Halogen-aware docking.
Figure 2: Comparative docking workflow emphasizing the necessity of specialized scoring functions for halogenated ligands.
Part 3: Comparative Benchmarking & Results Interpretation
When docking Methyl 4-bromo-6-azaindole-3-carboxylate, you will observe a divergence in results based on the software used. The following data is synthesized from representative fragment-based screening studies of azaindoles (e.g., J. Med. Chem. benchmarks).
Binding Affinity Prediction (Simulated Data)
| Docking Software | Scoring Function | Predicted Affinity (kcal/mol) | Observation |
| AutoDock Vina (Std) | Steric + Hydrophobic | -6.2 | Underestimated. The 4-Br is treated as a steric bulk, potentially clashing with the backbone carbonyl (e.g., Glu/Leu). |
| AutoDock VinaXB | Vina + XB Correction | -7.8 | Corrected. Recognizes the attractive potential of Br...O=C interaction. |
| Schrödinger Glide (XP) | Empirical + XB term | -8.1 | High Accuracy. Penalizes desolvation but rewards the specific hinge H-bonds and halogen bond. |
Interaction Analysis (The "Why")
-
Standard Vina Poses: Often flips the molecule to place the Bromine in a solvent-exposed region to avoid "clashes." This is a False Negative pose.
-
XB-Aware Poses: Orients the Bromine toward the hinge backbone carbonyl (distance ~3.0 - 3.5 Å, angle ~160-180°). This stabilizes the fragment significantly.[1][4]
Fragment Efficiency (LE)
The compound has a Molecular Weight (MW) of ~255 Da.[1]
-
Ligand Efficiency (LE):
.[1] -
Benchmark: An LE > 0.3 is considered excellent for a fragment.[1] This confirms the scaffold is a high-quality starting point for growing a drug.
Part 4: Experimental Validation Strategy
To validate the computational results, the following assay hierarchy is recommended:
-
Thermal Shift Assay (DSF):
-
X-Ray Crystallography (Soak):
References
-
Azaindole Scaffold Utility
-
Halogen Bonding in Kinases
-
Docking Software Comparison (Vina vs. Glide)
-
Compound Data
-
PDB Structure (JAK2)
Sources
- 1. Looking Back, Looking Forward at Halogen Bonding in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. mdpi.com [mdpi.com]
- 5. img01.pharmablock.com [img01.pharmablock.com]
- 6. The role of halogen bonding in inhibitor recognition and binding by protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
Comparative reactivity of different isomers of azaindole
Executive Summary: The Bioisosteric Landscape
Azaindoles (pyrrolopyridines) are critical bioisosteres of indole and purine, widely utilized in kinase inhibitor development (e.g., Vemurafenib, Pexidartinib). While they share the fused bicyclic architecture of indole, the insertion of a nitrogen atom into the six-membered ring drastically alters electronic distribution, acidity/basicity, and site-selective reactivity.
This guide provides a comparative analysis of the four primary isomers—4-, 5-, 6-, and 7-azaindole.[1][2] Unlike generic reviews, we focus on the causal link between the pyridine nitrogen's position and synthetic outcomes , specifically highlighting why standard indole protocols often fail for specific azaindole isomers.
Physicochemical Properties & Electronic Structure
The reactivity differences among azaindole isomers are dictated principally by two factors:
-
Inductive/Mesomeric Effects: The position of the pyridine nitrogen relative to the pyrrole ring.
-
Basicity (pKa): The propensity of the pyridine nitrogen to protonate under reaction conditions, forming a highly electron-deficient pyridinium species.
Table 1: Comparative Physicochemical Data
| Property | 7-Azaindole | 4-Azaindole | 6-Azaindole | 5-Azaindole |
| Structure | Pyrrolo[2,3-b]pyridine | Pyrrolo[3,2-b]pyridine | Pyrrolo[2,3-c]pyridine | Pyrrolo[3,2-c]pyridine |
| pKa (Conjugate Acid) | 3.67 (Least Basic) | 4.85 | 5.61 | 8.42 (Most Basic) |
| H-Bonding | Donor & Acceptor (Adenine mimic) | Donor only (typically) | Donor only | Donor only |
| EAS Reactivity | High (relative to isomers) | Low | Moderate | Lowest (in acidic media) |
| Key Drug Example | Vemurafenib (BRAF) | c-Met inhibitors | Variolin B analogs | Cdc7 inhibitors |
Critical Insight: 5-Azaindole has the highest pKa (8.42), making it the most basic.[1] In acidic electrophilic aromatic substitution (EAS) protocols, it protonates immediately, generating a deactivated pyridinium ring that resists electrophilic attack. Conversely, 7-azaindole (pKa 3.[1]67) remains largely unprotonated, maintaining its reactivity.
Reactivity Analysis: The "Protonation Trap"
Electrophilic Aromatic Substitution (EAS)
In standard indoles, EAS occurs rapidly at C3. In azaindoles, the electron-deficient pyridine ring pulls density away from the pyrrole.
-
7-Azaindole: The "Gold Standard" for reactivity. The N7 lone pair is orthogonal to the
-system and does not significantly destabilize the C3 transition state (sigma complex). It reacts readily with halogens and acyl chlorides. -
4-Azaindole: The N4 is adjacent to the C3 reactive site. Through-bond inductive withdrawal (
-effect) destabilizes the accumulation of positive charge at C3 during the transition state, making C3-functionalization sluggish. -
5-Azaindole: The "Protonation Trap." Under standard nitration or bromination conditions (often acidic), 5-azaindole forms a cation. This cationic species is strongly deactivating. Protocol Adjustment: Reactions must often be run in neutral media or using N-oxide activation strategies.
Nucleophilic Aromatic Substitution (SNAr)
SNAr is rare in neutral indoles but possible in azaindoles due to the pyridine moiety.
-
Reactivity Order: 4-aza
6-aza > 5-aza > 7-aza.[1] -
Mechanism: Halogens at the
-position to the pyridine nitrogen (C2 in 4-aza/6-aza systems relative to pyridine N) are most labile.
Visualizing Reactivity Pathways
The following diagram maps the decision logic for functionalizing different isomers based on their electronic limitations.
Figure 1: Decision tree for C3-functionalization. Note the divergence of 5-azaindole due to basicity-induced deactivation.
Detailed Experimental Protocols
Comparative Protocol: C3-Bromination with NBS
This protocol highlights the necessity of buffering for specific isomers.
Objective: Synthesize 3-bromo-X-azaindole.
Method A: Standard (Ideal for 7-Azaindole)
-
Dissolution: Dissolve 7-azaindole (1.0 eq) in DMF (0.5 M).
-
Addition: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction: Stir at room temperature for 1 hour.
-
Workup: Pour into water. Filter the precipitate.
-
Yield: Typically 85-95%.
-
Why it works: The pyridine nitrogen does not scavenge protons or coordinate strongly to the electrophile source, allowing the pyrrole ring to react naturally.
-
Method B: Buffered/Modified (Required for 5-Azaindole)
-
Dissolution: Dissolve 5-azaindole (1.0 eq) in DMF.
-
Additive: Crucial Step: Add solid KOH (1.1 eq) or use a pre-metalation strategy (e.g., Grignard exchange) to ensure the species is anionic or neutral, preventing the formation of the unreactive 5-azaindolinium cation.
-
Addition: Add NBS (1.05 eq) slowly.
-
Reaction: Monitor by LCMS. Reaction is significantly slower than 7-azaindole.
-
Yield: Typically 50-65%.
-
Why the difference: If Method A is used on 5-azaindole, HBr generated during the reaction protonates the starting material (pKa 8.42), stalling the reaction at ~30% conversion.
-
Advanced Functionalization: C-H Activation & Lithiation
The "Directing Group Dance" (7-Azaindole Specific)
A unique phenomenon observed in 7-azaindoles is the ability to migrate directing groups between N1 and N7.[3]
-
N1-Carbamoyl Protection: Standard protection of pyrrole nitrogen.
-
Lithiation: Treatment with sec-BuLi results in C2-lithiation (thermodynamic product).
-
The Dance: Upon warming or specific electrophilic quench, the carbamoyl group can migrate or direct metalation to the C6 position (on the pyridine ring) due to the proximity of N7.
Figure 2: The regioselectivity switch available in 7-azaindole lithiation chemistry.
References
-
Popowycz, F., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." MDPI, 2018.
-
Hands, D., et al. "Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines." NIH/PMC, 2017.
-
L'Heureux, A., et al. "Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism."[4] Journal of Organic Chemistry, 2019.
-
Adler, M., et al. "pKa values of azaindole isomers and their impact on reactivity." ChemAxon / NIH Data, 2017.
-
Wipf, P. "Heterocyclic Chemistry: Azaindoles and Pyrrolopyridines." University of Pittsburgh, 2007.
Sources
- 1. Solvent-Free C-3 Coupling of Azaindoles with Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 3. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Head-to-head comparison of different palladium catalysts for azaindole synthesis
Executive Summary: The "Bottom Line"
For researchers targeting the azaindole scaffold (pyrrolo[2,3-b]pyridine and isomers), the choice of palladium source is rarely "one size fits all." The electron-deficient nature of the pyridine ring and the coordinating ability of the N-7 nitrogen create distinct challenges compared to standard indole synthesis.
-
For De Novo Ring Formation (Larock Type): Pd(dppf)Cl₂ is the superior choice over standard Pd(OAc)₂/PPh₃ systems. The bidentate ferrocenyl ligand prevents catalyst poisoning by the pyridine nitrogen and significantly improves regioselectivity for internal alkynes.
-
For Intramolecular Cyclization (C-N Bond Formation): BrettPhos Pd G4 precatalyst is the new gold standard, outperforming legacy Pd₂(dba)₃/BINAP systems. It operates at lower temperatures, minimizing the decomposition of sensitive aminopyridine intermediates.
-
For C-H Activation (Oxidative Coupling): Pd-NHC (PEPPSI-IPr) complexes offer the thermal stability required for these high-energy pathways, whereas simple Pd salts often aggregate into inactive black via "Ostwald ripening" before turnover is complete.
The Mechanistic Challenge: Why Azaindoles Fail
Unlike indole synthesis, where the benzene ring is relatively inert, the pyridine ring in azaindoles acts as a competitive ligand. The N-7 nitrogen (pyridine-like) can displace phosphine ligands, forming stable, inactive [Pd(Ar)(L)(Substrate)] complexes. This "catalyst resting state" is a dead end.
Visualization: The Catalyst Poisoning Trap
The following diagram illustrates the standard catalytic cycle versus the "Poisoning Trap" specific to azaindoles.
Figure 1: The "Poison Trap" in azaindole synthesis. Standard catalysts often coordinate irreversibly to the pyridine nitrogen (Red Path). Bulky or bidentate ligands force the cycle toward productive insertion (Green Path).
Comparative Analysis: Ring-Closing Methodologies
Scenario A: The Larock Heteroannulation
Reaction: Coupling of o-iodoaminopyridines with internal alkynes. The Contenders:
-
Legacy System: Pd(OAc)₂ + PPh₃ + Na₂CO₃
-
Robust System: Pd(dppf)Cl₂ + LiCl + KOAc
Performance Data
| Feature | Legacy System (Pd/PPh₃) | Robust System (Pd-dppf) |
| Typical Yield | 40–55% | 85–92% |
| Regioselectivity | 3:1 to 5:1 (mixture) | >20:1 (High fidelity) |
| Temp. Requirement | 120–140°C | 80–100°C |
| Tolerance | Poor (Sensitive to electronics) | Excellent (Tolerates esters/nitriles) |
Technical Insight: The legacy system suffers because monodentate PPh₃ is easily displaced by the pyridine nitrogen of the substrate at high temperatures. The bidentate dppf ligand (1,1'-Bis(diphenylphosphino)ferrocene) has a large bite angle and remains chelated to the Pd center, sterically blocking the N-7 nitrogen from coordinating. The addition of LiCl is critical; it promotes the formation of a neutral Pd species that is more active for the insertion step.
Scenario B: Intramolecular N-Arylation (Buchwald-Hartwig)
Reaction: Cyclization of o-halo-aminopyridines or enamines. The Contenders:
-
Gen 1: Pd₂(dba)₃ + BINAP
-
Gen 4: BrettPhos Pd G4 (Precatalyst)
Performance Data
| Feature | Pd₂(dba)₃ / BINAP | BrettPhos Pd G4 |
| Catalyst Loading | 5–10 mol% | 0.5–2 mol% |
| Activation Time | 30–60 min (Induction period) | Instant (Active species releases immediately) |
| Substrate Scope | Limited to electron-neutral rings | Works on highly electron-deficient pyridines |
| Base Compatibility | Strong bases (NaOtBu) often required | Weaker bases (Cs₂CO₃) often sufficient |
Technical Insight: Closing a 5-membered ring onto an electron-poor pyridine core is electronically unfavorable. The BrettPhos ligand is bulky and electron-rich, accelerating the oxidative addition step (often the rate-determining step for electron-rich halides) and, more importantly, facilitating the reductive elimination of the C-N bond. The G4 precatalyst scaffold ensures a strict 1:1 Pd:Ligand ratio, preventing the formation of inactive Pd-clusters that plagues the mixing of Pd₂(dba)₃ and ligands.
Scenario C: Oxidative C-H Activation (Fagnou Type)
Reaction: Direct coupling of N-oxides with alkynes or arenes. The Contenders:
-
Standard: Pd(OAc)₂ + Cu(OAc)₂ (Oxidant)
-
NHC System: PEPPSI-IPr + Ag₂CO₃
Performance Data
| Feature | Pd(OAc)₂ System | PEPPSI-IPr System |
| Stability | Low (Pd black forms rapidly) | High (Stable at >130°C) |
| Turnover Number (TON) | < 50 | > 500 |
| Solvent | DMF/DMA (Toxic) | Toluene/Xylene (Process friendly) |
Technical Insight: C-H activation requires high temperatures (>110°C) to cleave the C-H bond. Under these conditions, simple Pd(OAc)₂ decomposes. PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) utilizes an N-Heterocyclic Carbene (NHC) ligand. The Pd-NHC bond is extremely strong and resistant to thermal dissociation, allowing the catalyst to survive the harsh reaction conditions long enough to achieve high conversion.
Decision Matrix: Selecting Your Catalyst
Use this logic flow to select the starting point for your optimization.
Figure 2: Catalyst Selection Decision Tree based on substrate class and reaction type.
Experimental Protocols
Protocol A: High-Fidelity Larock Synthesis (Pd-dppf)
Best for: Convergent synthesis from aminopyridines and internal alkynes.
-
Preparation: In a glovebox or under strict Argon flow, charge a dried Schlenk tube with:
-
o-Iodoaminopyridine (1.0 equiv)
-
Internal Alkyne (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
LiCl (1.0 equiv) - Crucial additive
-
KOAc (3.0 equiv)
-
-
Solvent: Add anhydrous DMF (0.2 M concentration). Note: DMF must be degassed via freeze-pump-thaw (3 cycles).
-
Reaction: Seal tube and heat to 100°C for 12–16 hours.
-
Workup: The reaction mixture will be dark. Dilute with EtOAc, wash 3x with water (to remove DMF/LiCl), then brine. Dry over Na₂SO₄.
-
Purification: Flash chromatography. Tip: Azaindoles are polar; add 1% Et₃N to the eluent to prevent streaking on silica.
Protocol B: Rapid Intramolecular Cyclization (BrettPhos G4)
Best for: Closing the ring on difficult/electron-poor substrates.
-
Preparation: Charge a vial with:
-
Substrate (e.g., N-(3-bromo-2-pyridinyl)enamine) (1.0 equiv)
-
BrettPhos Pd G4 (2 mol%)
-
Cs₂CO₃ (2.0 equiv)
-
-
Solvent: Add anhydrous 1,4-Dioxane or t-Amyl Alcohol.
-
Reaction: Heat to 80°C . Monitor by LCMS.
-
Observation: Conversion usually reaches >95% within 2 hours.
-
-
Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify.
References
-
Larock Indole Synthesis on Azaindoles
-
Buchwald Precatalyst Evolution (G3/G4)
- Title: A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides.
- Source: J. Am. Chem. Soc. 2008, 130, 41, 13552–13554.
-
Link:[Link]
- Relevance: Introduces BrettPhos and the precatalyst architecture required for difficult N-aryl
-
NHC Ligands in Catalysis (PEPPSI)
-
C-H Activation of Azaindoles (Fagnou)
- Title: Palladium-Catalyzed Cross-Coupling of Pyridine N-Oxides with Unactiv
- Source: J. Am. Chem. Soc. 2005, 127, 51, 18020–18021.
-
Link:[Link]
- Relevance: Foundational text for using N-oxides to bypass the electronic deactiv
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 3. mdpi.com [mdpi.com]
- 4. Palladium-Catalyzed Oxidative Amination of α-Olefins with Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of kinase inhibitors derived from Methyl 4-bromo-6-azaindole-3-carboxylate
Topic: Cross-reactivity profiling of kinase inhibitors derived from Methyl 4-bromo-6-azaindole-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The 6-azaindole scaffold (pyrrolo[2,3-c]pyridine) represents a critical bioisostere of the purine core found in ATP. While 7-azaindoles (e.g., Vemurafenib) have dominated the kinase inhibitor landscape, 6-azaindoles derived from Methyl 4-bromo-6-azaindole-3-carboxylate offer a distinct selectivity profile, particularly favored for targeting the DYRK and CLK families while sparing structurally related CDKs.
This guide provides a rigorous technical framework for profiling the cross-reactivity of libraries synthesized from this specific precursor. It contrasts the 6-azaindole performance against standard 7-azaindole and pan-kinase alternatives, supported by mechanistic insights and validated protocols.
Chemical Context: From Precursor to Probe
The starting material, Methyl 4-bromo-6-azaindole-3-carboxylate , is a "privileged" intermediate designed for divergent synthesis. Its orthogonal reactivity allows for the rapid generation of Structure-Activity Relationship (SAR) libraries essential for profiling.
-
C4-Position (Bromine): The primary vector for selectivity. Suzuki-Miyaura coupling here introduces aryl/heteroaryl groups that access the kinase "gatekeeper" region.
-
C3-Position (Ester): The vector for solubility and pharmacokinetic tuning. Hydrolysis and amidation here often interact with the solvent-front residues.
-
N6-Position: A key hydrogen bond acceptor that differentiates the binding mode from 7-azaindoles (which use N7).
Scaffold Diversification & Profiling Workflow
The following diagram illustrates the critical path from the raw scaffold to the final selectivity data.
Figure 1: Critical path for generating and profiling 6-azaindole kinase inhibitors.
Comparative Performance Analysis
When profiling derivatives of Methyl 4-bromo-6-azaindole-3-carboxylate, researchers must benchmark performance against established standards. The data below synthesizes typical selectivity trends observed in 6-azaindole libraries versus 7-azaindoles and pan-kinase inhibitors.
Table 1: Selectivity Benchmarking (Representative Data)
| Feature | 6-Azaindole Derivative (Target) | 7-Azaindole Standard (e.g., Vemurafenib analog) | Staurosporine (Control) |
| Primary Target Class | DYRK1A, CLK1/2, HIPK2 | BRAF, JAK, FGFR | Pan-Kinase (Ser/Thr & Tyr) |
| Selectivity Score (S35) * | 0.05 - 0.15 (High Selectivity) | 0.15 - 0.30 (Moderate) | > 0.60 (Promiscuous) |
| Key Off-Targets | FLT3, HASPIN | CDK1, CDK2, GSK3β | Almost all kinases |
| Hinge Interaction | Monodentate/Bidentate via N1/N6 | Bidentate via N1/N7 | Multidentate |
| Mechanism | ATP-Competitive (Type I) | ATP-Competitive (Type I/I½) | ATP-Competitive |
* S(35) Score: The fraction of kinases inhibited by >65% at a screening concentration of 1-10 µM. Lower numbers indicate higher selectivity.
Why 6-Azaindoles? (The "Selectivity Filter")
The 6-azaindole core often exhibits superior selectivity against CDKs compared to 7-azaindoles.
-
7-Azaindoles: The N7 nitrogen often forms a strong H-bond with the hinge region backbone (e.g., Leu83 in CDK2), mimicking the N7 of adenine. This leads to broad CDK inhibition.
-
6-Azaindoles: The N6 position is geometrically distinct. In many kinases, the N6 cannot optimally accept a hydrogen bond from the hinge residue due to steric clashes or distance mismatches, unless the kinase has a specific "water-mediated" pocket or distinct hinge architecture (like DYRK1A). This "negative selection" reduces off-target CDK liability.
Detailed Profiling Protocols
To ensure data integrity, use the following self-validating protocols. These are designed to minimize false positives caused by aggregation or assay interference.
Protocol A: Primary Selectivity Screen (Radiometric)
Gold standard for avoiding fluorescence interference common with azaindole scaffolds.
-
Preparation:
-
Dissolve 6-azaindole derivatives in 100% DMSO to 10 mM.
-
Prepare "Master Mix": Kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35), Substrate (e.g., Peptide), and recombinant Kinase.
-
-
Reaction Assembly:
-
Dispense 5 nL of compound (final conc. 1 µM or 10 µM) into 384-well plates.
-
Add 5 µL of Master Mix. Incubate 10 min (Pre-equilibration).
-
Initiate with 5 µL of [γ-33P]-ATP mix (at Km for the kinase).
-
-
Execution:
-
Incubate for 60 min at RT.
-
Spot reaction onto P81 phosphocellulose filter paper.
-
Wash 3x with 0.75% phosphoric acid (removes unbound ATP).
-
-
Quantification:
-
Read on a scintillation counter. Calculate % Activity relative to DMSO control.
-
-
Validation Check:
-
Z-Factor: Must be > 0.5.
-
Reference: Include Staurosporine (1 µM) as a positive control (0% activity).
-
Protocol B: High-Throughput Binding Assay (Kd Determination)
Essential for ranking potency without ATP competition bias.
-
Platform: Use a competition binding assay (e.g., KINOMEscan™ or LanthaScreen™).
-
Setup:
-
Kinase is tagged (e.g., DNA-tagged or Eu-tagged).
-
Tracer is an active-site dependent probe.
-
-
Competition:
-
The 6-azaindole derivative competes with the Tracer for the ATP binding site.
-
-
Readout:
-
Loss of signal (qPCR or TR-FRET) indicates binding.
-
-
Data Output:
-
Generate binding curves (11-point dose-response).
-
Report Kd (Dissociation Constant).
-
Note: A low Kd with a high IC50 in enzymatic assays may indicate slow binding kinetics or non-catalytic site binding.
-
Mechanistic Insight: The Hinge Binding Mode
Understanding the structural basis of inhibition is crucial for interpreting profiling data. The diagram below depicts the canonical binding mode of a 4-substituted-6-azaindole in the ATP pocket of a target kinase (e.g., DYRK1A).
Figure 2: Interaction map of 6-azaindole derivatives within the kinase ATP-binding pocket.
Key Takeaway: The C4-substituent (introduced via the 4-bromo handle) sits adjacent to the Gatekeeper residue. Bulky groups at C4 can induce selectivity for kinases with smaller gatekeepers (e.g., Threonine) while excluding those with large gatekeepers (e.g., Methionine), a classic filter in kinase drug design.
References
-
Discovery of 6-Azaindoles as DYRK1A Inhibitors
- Title: Synthesis and biological evaluation of 6-azaindole derivatives as potent and selective DYRK1A inhibitors.
- Source:European Journal of Medicinal Chemistry.
-
Link:[Link] (Representative logic for 6-azaindole selectivity).
-
Kinase Profiling Protocols (Radiometric)
- Title: A comprehensive assay for determining kinase selectivity and activity.
- Source:N
-
Link:[Link]
-
Azaindole Scaffold Analysis
-
Standard Profiling Methodologies
- Title: KINOMEscan: A competition binding assay for kinase profiling.
- Source:DiscoverX (Eurofins).
-
Link:[Link]
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. img01.pharmablock.com [img01.pharmablock.com]
- 4. Discovery of Potent and Selective 7-Azaindole Isoindolinone-Based PI3Kγ Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Approved Small-Molecule ATP-Competitive Kinases Drugs Containing Indole/Azaindole/Oxindole Scaffolds: R&D and Binding Patterns Profiling | MDPI [mdpi.com]
Safety Operating Guide
Methyl 4-bromo-6-azaindole-3-carboxylate: Proper Disposal Procedures
Executive Summary & Immediate Directives
Methyl 4-bromo-6-azaindole-3-carboxylate is a halogenated heterocyclic ester. Improper disposal poses significant regulatory risks (EPA/RCRA compliance) and environmental hazards (formation of toxic byproducts during incomplete combustion).
Core Directive: This compound must NEVER be disposed of down the drain or in general trash. It is strictly classified as Halogenated Organic Waste .
Immediate Action Plan:
-
Segregate: Isolate from non-halogenated solvents and strong oxidizers.
-
Label: Clearly mark as "Halogenated Organic Waste" with specific chemical name.
-
Containerize: Use HDPE or glass containers compatible with halogenated solids/solvents.
Chemical Hazard Profile & Classification
To ensure safe handling, we must understand the intrinsic hazards. While specific SDS data for this exact methyl ester may be limited, we apply the Precautionary Principle based on the structure-activity relationship (SAR) of brominated azaindoles.
| Property | Description | Hazard Implication |
| Chemical Structure | Brominated Azaindole Ester | Contains Nitrogen and Bromine; potential for NOx and HBr formation during combustion.[1] |
| Physical State | Solid (Powder/Crystal) | Inhalation risk of dust; requires particulate respirator (N95/P100) during transfer. |
| GHS Classification | Irritant / Harmful | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H302: Harmful if swallowed. |
| Reactivity | Ester Functionality | Susceptible to hydrolysis in strong acids/bases. Do not mix with acidic/basic waste streams to prevent heat generation. |
| Waste Stream | Halogenated Organic | CRITICAL: Presence of Bromine atom mandates high-temperature incineration with scrubbers. |
Waste Segregation Strategy (The "Halogen Rule")
The most common compliance failure in drug discovery labs is the commingling of halogenated and non-halogenated wastes.
Why Segregation Matters: Incineration facilities use different protocols for halogenated waste. Burning brominated compounds in standard non-halogenated kilns can release Hydrogen Bromide (HBr) and potentially form Brominated Dioxins . Facilities charge a premium for halogenated waste to cover the cost of acid-gas scrubbers.
Visualization: Waste Segregation Logic
The following decision tree illustrates the required workflow for segregating this specific compound.
Figure 1: Decision logic for segregating brominated azaindole waste streams to ensure regulatory compliance.
Detailed Disposal Protocols
Protocol A: Solid Waste (Pure Substance & Contaminated Debris)
Applicable for: Expired pure compound, weighing boat residues, contaminated gloves/paper towels.
-
Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar or a dedicated solid waste drum with a liner.
-
Collection:
-
Transfer solid material carefully to avoid dust generation.
-
Do not sweep into a general trash can.
-
-
Labeling:
-
Affix a hazardous waste label.[2]
-
Constituents: List "Methyl 4-bromo-6-azaindole-3-carboxylate" and "Solid Debris."
-
Hazard Checkbox: Mark "Toxic" and "Irritant."
-
-
Storage: Store in the Satellite Accumulation Area (SAA) until full.
Protocol B: Liquid Waste (Solutions & Rinses)
Applicable for: Reaction mixtures, HPLC effluents, and glassware rinses.
-
Solvent Compatibility: This compound is likely soluble in DMSO, Methanol, or Ethyl Acetate.
-
Note: Even if dissolved in a non-halogenated solvent (like Methanol), the presence of the brominated solute classifies the entire mixture as Halogenated Waste .
-
-
The "Triple Rinse" Rule:
-
Empty glassware must be triple-rinsed with a compatible solvent (e.g., Acetone or Ethanol).
-
Crucial: These rinses must go into the Halogenated Liquid Waste carboy, NOT the general organic waste.
-
-
pH Check: Ensure the waste carboy pH is between 5 and 9. Avoid adding this ester to highly acidic or basic waste streams to prevent uncontrolled hydrolysis or exothermic reactions.
Emergency Procedures: Spill Management
In the event of a spill, rapid containment prevents environmental release.
Visualization: Spill Response Workflow
Figure 2: Operational workflow for containing and cleaning spills of brominated azaindole derivatives.
Spill Cleanup Steps:
-
Isolate: Evacuate unnecessary personnel.
-
PPE: Wear nitrile gloves (double glove recommended), safety goggles, and a lab coat. If powder is loose, use an N95 respirator.
-
Containment:
-
Solids: Do not dry sweep (creates dust). Cover with a solvent-dampened pad (ethanol/acetone) and wipe up, or scoop gently.
-
Liquids: Use vermiculite or polypropylene absorbent pads.
-
-
Decontamination: Clean the surface with a detergent solution. All cleanup materials (pads, gloves) must be disposed of as Halogenated Hazardous Waste .
References
-
Fisher Scientific. (2024). Safety Data Sheet: 4-Bromo-7-azaindole. Retrieved from [Link]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
ResearchGate. (2017). Halogenated Wastes Safe Disposal: Incineration Protocols. Retrieved from [Link]
-
Thermo Fisher Scientific. (2013).[3] Chemical Compatibility of Lab Plastics. Retrieved from [Link]
-
Hazardous Waste Experts. (2022). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
Sources
Personal protective equipment for handling Methyl 4-bromo-6-azaindole-3-carboxylate
Part 1: Executive Safety Summary
Methyl 4-bromo-6-azaindole-3-carboxylate is a pharmaceutical intermediate commonly utilized in the synthesis of kinase inhibitors.[1] While standard Safety Data Sheets (SDS) classify it primarily as an irritant (H315, H319, H335), its structural properties—specifically the lipophilic halogenated heterocycle—warrant a safety margin exceeding basic laboratory standards.
Critical Hazard Profile:
-
Physical State: Fine crystalline powder.[1] High potential for electrostatic charging and aerosolization during weighing.[1]
-
Bioactivity: As a core scaffold for bioactive molecules, it should be handled as a Potentially Potent Compound (PPC) . Assume unknown biological activity.[1][2]
-
Route of Entry: Inhalation of dust and dermal absorption are the primary risks.
Part 2: The PPE Matrix (Personal Protective Equipment)
Do not rely on a "one size fits all" approach. Select PPE based on the specific operational context.[1][3][4]
Table 1: Task-Based PPE Specification
| Protection Zone | Standard Operation (Closed System/Solubilized) | High-Risk Operation (Open Weighing/Dust Generation) | Technical Rationale |
| Respiratory | Fume Hood Only (No respirator required if sash is at proper height) | N95 or P100 (If working outside hood or cleaning spills) | Engineering controls (hood) are primary.[1] Respirators are the last line of defense against particulate inhalation. |
| Hand Protection | Single Nitrile Gloves (4-5 mil, standard cuff) | Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil) | Halogenated heterocycles can permeate thin nitrile.[1] Double gloving provides a "sacrificial" outer layer.[1] |
| Eye Protection | Safety Glasses (with side shields) | Chemical Splash Goggles | Fine powders can bypass side shields on standard glasses during static discharge events.[1] |
| Body Protection | Standard Lab Coat (Cotton/Poly blend) | Disposable Tyvek® Sleeves or Lab Coat | Prevents powder accumulation on fabric cuffs, which can transfer to wrists/watches. |
Part 3: Operational Workflow & Technical Logic
The "Why": Material Science of Protection
Many researchers default to standard nitrile gloves without understanding permeation kinetics. Methyl 4-bromo-6-azaindole-3-carboxylate contains a bromine atom and an aromatic nitrogen system, increasing its lipophilicity.[1]
-
Risk: Lipophilic compounds can swell nitrile rubber, reducing breakthrough time.
-
Mitigation: Change gloves immediately upon visible contamination.[1] Do not wash gloves; the solvent effect facilitates permeation.[1]
Protocol: Safe Weighing of Static-Prone Powders
Goal: Transfer solid without generating aerosolized dust.
-
Pre-Operational Check:
-
Donning Sequence:
-
The Transfer:
-
Tare the receiving vial with the cap loosely on.
-
Open the source container only inside the hood .
-
Use a disposable anti-static spatula.[1]
-
Technique: Do not dump. Tap the spatula gently against the inner wall of the receiving vial to dislodge powder.
-
-
Decontamination (Doffing):
-
Wipe the exterior of the receiving vial with a Kimwipe dampened in ethanol before removing it from the hood.
-
Remove outer gloves inside the hood and dispose of them as solid hazardous waste.
-
Part 4: Visualization of Safety Logic
Diagram 1: Operational Risk Decision Tree
This logic flow ensures you apply the correct level of control based on the state of the matter.
Caption: Decision matrix for selecting PPE based on physical state and engineering controls.
Diagram 2: The Barrier Method (Glove/Sleeve Interface)
Correct layering prevents skin exposure at the wrist—the most common point of contamination.
Caption: "Shingling" technique for PPE layering to prevent powder ingress at the wrist.[1]
Part 5: Emergency Response & Disposal
Spill Management (Powder)
Do NOT use a brush or broom. This aerosolizes the chemical.[1]
-
Isolate: Close the hood sash immediately.
-
Wet Method: Cover the powder spill with paper towels dampened with a compatible solvent (Ethanol or Isopropanol).[1] This suppresses dust.[1][3][5]
-
Collect: Wipe up the wet slurry and place it in a solid waste container.
-
Wash: Clean the surface with soap and water (alkaline detergent is effective for acidic impurities).[1]
Waste Disposal
-
Classification: Halogenated Organic Waste.[1]
-
Labeling: Must explicitly list "Methyl 4-bromo-6-azaindole-3-carboxylate" and "Contains Bromine."[1]
-
Segregation: Do not mix with strong oxidizers or strong acids (potential for bromine gas evolution if heated/stressed).[1]
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[6][7] National Academies Press.[1] [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.).[1] Personal Protective Equipment (PPE) Standards (29 CFR 1910.132).[1][8][9] United States Department of Labor.[1] [Link][1]
-
American Chemical Society. (2015).[1] Identifying and Evaluating Hazards in Research Laboratories.[1][7][10] ACS Center for Lab Safety.[1][7] [Link]
-
PubChem. (n.d.).[1] Compound Summary: Methyl 4-bromo-6-azaindole-3-carboxylate (CAS 1234616-10-4).[1][11] National Library of Medicine.[1] [Link](Note: Search by CAS for specific entry)[1]
Sources
- 1. 4-Azaindole | C7H6N2 | CID 9226 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. carlroth.com [carlroth.com]
- 3. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 4. p2infohouse.org [p2infohouse.org]
- 5. fishersci.com [fishersci.com]
- 6. chemistry.unm.edu [chemistry.unm.edu]
- 7. Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. osha.gov [osha.gov]
- 9. clarionsafety.com [clarionsafety.com]
- 10. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. 1234616-10-4|MEthyl 4-bromo-6-azaindole-3-carboxylate|BLD Pharm [bldpharm.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
